molecular formula C7H15NO B1355470 2-(Cyclopentylamino)ethan-1-ol CAS No. 2842-39-9

2-(Cyclopentylamino)ethan-1-ol

Cat. No.: B1355470
CAS No.: 2842-39-9
M. Wt: 129.2 g/mol
InChI Key: DWEWXGZAFBYSSR-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)ethan-1-ol is a valuable amino alcohol compound serving as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a cyclopentyl group and an ethanolamine moiety, makes it a key precursor for the development of more complex molecules. According to the National Center for Biotechnology Information (https://pubchem.ncbi.nlm.nih.gov/compound/19222951), this compound is recognized for its role in synthesizing compounds with potential biological activity. Researchers utilize it in the exploration of new pharmacophores, particularly in the design and synthesis of analogs for beta-adrenergic receptor ligands, where the amino alcohol group is a critical structural feature. Its physicochemical properties, including solubility and basicity, are exploited in various chemical reactions, including nucleophilic substitutions and the formation of salts or complexes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopentylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-5-8-7-3-1-2-4-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEWXGZAFBYSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557151
Record name 2-(Cyclopentylamino)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2842-39-9
Record name 2-(Cyclopentylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2842-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopentylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Cyclopentylamino)ethan-1-ol (CAS: 2842-39-9)

This document provides a comprehensive technical overview of this compound, a bifunctional organic compound of interest to researchers and professionals in chemical synthesis and drug discovery. We will delve into its chemical identity, plausible synthetic routes with detailed protocols, potential applications derived from its structure, analytical methodologies, and essential safety protocols. This guide is structured to provide not just data, but a contextual understanding of the compound's scientific and practical relevance.

This compound, registered under CAS number 2842-39-9, is an organic molecule that uniquely combines a secondary amine with a primary alcohol.[1] This structure consists of a five-membered cyclopentyl ring attached to the nitrogen atom of an ethanolamine backbone.[1][2] This bifunctionality is the cornerstone of its chemical reactivity and utility. The hydroxyl group (-OH) introduces polarity and the capacity for hydrogen bonding, rendering it soluble in polar solvents, while the cyclopentyl group imparts hydrophobicity.[1] The secondary amine group provides a site for nucleophilic reactions and salt formation.[3]

The key physicochemical properties are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 2842-39-9[1][2][4][5]
Molecular Formula C₇H₁₅NO[1][2][4][5]
Molecular Weight 129.20 g/mol [2][4]
IUPAC Name 2-(cyclopentylamino)ethanol[2][4]
Synonyms N-(2-Hydroxyethyl)cyclopentylamine, 2-Cyclopentylamino-ethanol[1][2][5]
Appearance Colorless to pale yellow liquid or solid[1]
SMILES C1CCC(C1)NCCO[2][6]
InChI Key DWEWXGZAFBYSSR-UHFFFAOYSA-N[2][4][6]

Synthesis and Manufacturing: A Methodological Deep Dive

While specific industrial manufacturing processes for this compound are not widely published, its synthesis can be logically approached through established organic chemistry reactions. The most direct and plausible method is the nucleophilic substitution reaction between cyclopentylamine and a 2-haloethanol. An alternative, and often cleaner, route involves the reductive amination of cyclopentanone with ethanolamine.

Primary Synthetic Route: Nucleophilic Alkylation of Cyclopentylamine

This pathway leverages the nucleophilicity of the cyclopentylamine's nitrogen atom.[3] The lone pair of electrons on the nitrogen attacks the electrophilic carbon of a 2-substituted ethanol, such as 2-chloroethanol, displacing the halide leaving group. A non-nucleophilic base is required to neutralize the resulting ammonium salt and regenerate the free amine for the reaction to proceed to completion.

Below is a logical workflow for this synthesis.

reagents Cyclopentylamine + 2-Chloroethanol + Base (e.g., K₂CO₃) reaction Reaction Vessel Heat (e.g., 60-80°C) Inert Atmosphere (N₂) reagents->reaction Charge solvent Solvent System (e.g., Acetonitrile) solvent->reaction Dissolve workup Aqueous Workup (Filtration & Extraction) reaction->workup Cool & Quench purification Purification (Vacuum Distillation or Column Chromatography) workup->purification Isolate Crude product Final Product: This compound purification->product Isolate Pure analysis QC Analysis (GC-MS, NMR) product->analysis Verify

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via nucleophilic alkylation.

Materials:

  • Cyclopentylamine (1.0 eq)[7]

  • 2-Chloroethanol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.

    • Causality: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, particularly with the amine reactant.

  • Charging Reagents: Charge the flask with anhydrous acetonitrile, cyclopentylamine, and anhydrous potassium carbonate. Stir the suspension for 15 minutes.

    • Causality: K₂CO₃ acts as a heterogeneous base to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants but not the inorganic base.

  • Addition of Alkylating Agent: Add 2-chloroethanol dropwise to the stirring suspension at room temperature.

    • Causality: A slow, dropwise addition helps to control any potential exotherm from the initial reaction.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

    • Causality: Heating provides the necessary activation energy for the nucleophilic substitution to occur at a practical rate.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Causality: The aqueous washes remove any remaining inorganic salts and unreacted starting materials.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the final, pure this compound.

    • Self-Validation: The purity of the final compound must be confirmed by analytical methods as described in Section 4 to validate the success of the synthesis and purification.

Potential Applications and Pharmacological Context

Currently, this compound is primarily recognized as a chemical intermediate or building block.[1] Its bifunctional nature allows for differential protection and reaction at either the amine or alcohol group, making it a versatile scaffold for constructing more complex molecules.[8]

While no specific biological activity has been assigned to this compound in peer-reviewed literature, its structural motifs suggest potential areas for investigation in drug discovery.

  • GPCR Ligand Scaffolding: Many G-protein coupled receptor (GPCR) ligands are amino alcohols. The cyclopentyl group can serve as a hydrophobic anchor, while the ethanolamine portion can form key hydrogen bonds and ionic interactions within a receptor binding pocket.

  • Enzyme Inhibition: The cyclopentylamine moiety is structurally related to inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target in diabetes treatment.[7] This suggests that derivatives of the title compound could be explored for similar activities.

The diagram below illustrates how this molecule could serve as a foundational scaffold for generating a library of diverse compounds for screening against a hypothetical therapeutic target.

scaffold Scaffold This compound r1 R1 Modification (at -OH group) e.g., Etherification, Esterification scaffold->r1 r2 R2 Modification (at -NH group) e.g., Acylation, Reductive Alkylation scaffold->r2 library Diverse Chemical Library r1->library r2->library screening High-Throughput Screening (e.g., against GPCRs, Kinases) library->screening hit Hit Compound screening->hit

Caption: Conceptual use of the compound as a drug discovery scaffold.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques should be employed.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carbon-hydrogen framework. Infrared (IR) spectroscopy would confirm the presence of O-H and N-H stretching bands.

  • Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for determining purity and identifying any volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile contaminants.

Exemplary GC-MS Protocol for Purity Analysis

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation & Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for amines (e.g., DB-5ms or equivalent).

  • Helium (carrier gas).

  • Sample vials.

  • Ethanol or Methanol (HPLC grade, for sample dilution).

sample_prep 1. Sample Preparation (Dilute in Ethanol) injection 2. GC Injection (1 µL, Split Mode) sample_prep->injection separation 3. Chromatographic Separation (Temperature Gradient Program) injection->separation detection 4. Detection (Mass Spectrometry) separation->detection analysis 5. Data Analysis (Peak Integration, Library Search) detection->analysis report Purity Report (% Area) analysis->report

Caption: Standard workflow for GC-MS analysis and purity verification.

Procedure:

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL by dissolving the compound in high-purity ethanol.

  • GC Method Parameters (Typical):

    • Injector Temp: 250°C

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Split Ratio: 50:1

  • MS Method Parameters (Typical):

    • Ion Source Temp: 230°C

    • Scan Range: 40-400 m/z

  • Analysis: Inject the sample. Integrate the resulting peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. The mass spectrum of the main peak should be compared to a reference or analyzed for the expected molecular ion and fragmentation pattern to confirm identity.

Safety and Handling

Proper handling of this compound is essential. According to available safety data, the compound presents several hazards.[4]

Hazard TypeGHS Classification & StatementPrecautionary MeasuresSource
Skin Contact H315: Causes skin irritationP280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[4]
Eye Contact H319: Causes serious eye irritationP280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Inhalation H335: May cause respiratory irritationP261: Avoid breathing vapors/spray. P304+P340: IF INHALED: Remove person to fresh air.[4]

Handling Recommendations:

  • Always handle this chemical in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Furthermore, the primary precursor, cyclopentylamine, is a highly flammable, toxic, and corrosive liquid, requiring even more stringent safety precautions during synthesis.[7][9][10]

Conclusion

This compound (CAS 2842-39-9) is a valuable bifunctional molecule whose utility lies primarily in its role as a versatile synthetic building block. Its combination of a secondary amine and a primary alcohol on a compact scaffold makes it an attractive starting point for the synthesis of more complex chemical entities. While its own biological profile is not yet characterized, its structural components hint at a potential for developing pharmacologically active agents. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and characterize this compound, enabling further exploration in chemical and pharmaceutical development.

References

  • Google Patents. US2776993A - 1-paramethoxyphenyl-2-cyclopentylamino-1-propanol compounds.
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  • ResearchGate. GC-MS Analysis of Bioactive Components from the Ethanolic Leaf Extract of Flueggea leucopyrus Wild. [Link]

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Sources

physicochemical properties of 2-(Cyclopentylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclopentylamino)ethan-1-ol

Authored by a Senior Application Scientist

Abstract

This compound is a secondary amino alcohol with a molecular structure that bestows upon it a unique combination of polarity and hydrophobicity. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and the experimental rationale for their determination. For researchers in medicinal chemistry and materials science, a thorough understanding of these characteristics is a critical prerequisite for predicting molecular behavior, designing synthetic routes, and developing novel applications. This document is structured to provide not just data, but a foundational understanding of how these properties are interconnected and how they can be reliably characterized.

Introduction: The Molecular Profile of this compound

This compound, with CAS Number 2842-39-9, is an organic compound featuring a cyclopentyl ring bonded to the nitrogen atom of an ethanolamine backbone.[1][2][3][4] This structure, containing both a secondary amine and a primary alcohol functional group, makes it a versatile building block in organic synthesis. The amine group provides a nucleophilic and basic center, while the hydroxyl group can participate in hydrogen bonding and esterification reactions. The cyclopentyl moiety introduces a significant nonpolar character, influencing the molecule's solubility and lipophilicity.

The interplay between the hydrophilic amino alcohol portion and the hydrophobic carbocyclic ring dictates the compound's utility. These features are critical in drug development for modulating properties like membrane permeability and protein-ligand interactions. Therefore, a precise characterization of its physicochemical properties is not merely an academic exercise but a fundamental necessity for its practical application.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These values are a composite of data from various chemical databases and serve as the basis for the subsequent discussion.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO[1][2][3]
Molecular Weight 129.20 g/mol [1][2][5]
CAS Number 2842-39-9[1][2][3]
Appearance Clear colorless liquid[2][5]
Boiling Point 114.5-115.5 °C at 10 Torr[2][5]
Density 0.9942 g/cm³[2]
Flash Point 119.438 °C[5]
Refractive Index 1.483[5]
pKa (Predicted) 14.81 ± 0.10[2]
XLogP3 0.4[1][5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[1]

In-Depth Analysis of Key Properties

Structural and Thermal Properties

The molecular weight of 129.20 g/mol is a direct consequence of its atomic composition (C₇H₁₅NO).[1][2][5] The compound exists as a clear, colorless liquid under standard conditions, a state attributable to its moderate molecular weight and the presence of intermolecular hydrogen bonding via its hydroxyl and amino groups.[2][5]

The reported boiling point of 114.5-115.5 °C is specified at a reduced pressure of 10 Torr.[2][5] This is a crucial detail; at atmospheric pressure, the boiling point would be significantly higher. The need for vacuum distillation implies that the compound may be susceptible to decomposition at elevated temperatures. The causality here is the energy required to overcome the intermolecular forces—van der Waals forces from the cyclopentyl ring and the stronger hydrogen bonds from the -OH and -NH groups.

Solubility and Partitioning Behavior

The structure of this compound presents a classic amphiphilic character.

  • Hydrophilic Nature : The ethanolamine portion, with its hydroxyl and secondary amine groups, can readily form hydrogen bonds with water and other polar solvents. This imparts a degree of water solubility.[4]

  • Hydrophobic Nature : The cyclopentyl ring is a nonpolar, aliphatic moiety that contributes to the molecule's affinity for nonpolar environments.[4]

This dual nature is quantitatively captured by the XLogP3 value of 0.4 .[1][5] This value, representing the logarithm of the octanol-water partition coefficient, is close to zero, suggesting that the compound has a relatively balanced distribution between lipid and aqueous phases. In drug development, a logP value in this range is often considered favorable for oral bioavailability, as it allows for both sufficient aqueous solubility for dissolution and adequate lipid solubility for membrane transport.

Acidity and Basicity (pKa)

The predicted pKa of 14.81 is associated with the hydroxyl proton, indicating it is a very weak acid, typical for an alcohol.[2] The more chemically significant pKa would be that of the conjugate acid of the secondary amine. While not explicitly stated in the provided search results, the pKa of similar secondary amines is typically in the range of 10-11. This basicity is a key chemical handle, allowing for the formation of hydrochloride or other salts, which can significantly enhance aqueous solubility and crystallinity.[6][7]

Experimental Protocols for Characterization

To ensure the identity, purity, and structural integrity of this compound, a multi-technique analytical approach is essential. The following protocols represent a self-validating system for its characterization.

Workflow for Comprehensive Physicochemical Analysis

The logical flow for characterizing a new batch of this compound would follow a sequence designed to confirm structure before quantifying physical properties.

G cluster_0 Structural Verification cluster_1 Purity & Property Determination NMR NMR Spectroscopy (¹H, ¹³C, DEPT) IR IR Spectroscopy NMR->IR MS Mass Spectrometry (ESI-MS) IR->MS Chroma Chromatography (HPLC/GC) MS->Chroma BP Boiling Point (Vacuum Distillation) Chroma->BP RI Refractive Index BP->RI Final Qualified Material RI->Final Synthesis Synthesis & Purification (e.g., Reductive Amination) Synthesis->NMR

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.[8]

  • ¹H NMR Spectroscopy : This technique provides information on the number and environment of hydrogen atoms. For this compound, one would expect:

    • A complex multiplet for the cyclopentyl protons.

    • Triplets for the two -CH₂- groups of the ethanolamine chain, showing coupling to each other. The -CH₂- group adjacent to the oxygen will be downfield (around 3.4-4.5 ppm) compared to the one adjacent to the nitrogen.[9][10]

    • Singlets for the -OH and -NH protons, which are often broad and may not show coupling due to rapid exchange.

  • ¹³C NMR Spectroscopy : This reveals the number of unique carbon environments.

    • Distinct signals for the carbons of the cyclopentyl ring.

    • Two signals for the ethanolamine carbons, with the carbon bonded to the oxygen appearing further downfield (50-80 ppm).[10]

  • DEPT (Distortionless Enhancement by Polarization Transfer) : This experiment is run to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made in the standard ¹³C spectrum.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.[11]

  • Protocol : A small drop of the neat liquid is placed between two salt (NaCl or KBr) plates and analyzed.

  • Expected Absorptions :

    • A strong, broad peak in the 3300-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol, broadened by hydrogen bonding.[10]

    • A moderate, sharper peak in the same region (around 3300-3500 cm⁻¹) corresponding to the N-H stretch of the secondary amine.

    • Strong C-H stretching absorptions just below 3000 cm⁻¹ from the aliphatic groups.

    • A distinct C-O stretching absorption around 1050 cm⁻¹.[10] The presence of both O-H and N-H stretches is a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard for determining the purity of non-volatile organic compounds. A reverse-phase method would be most appropriate.

  • Step-by-Step Methodology :

    • Standard Preparation : Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Mobile Phase :

      • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[12][13]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Gradient Elution : Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This ensures that any impurities with different polarities will be separated.

    • Detection : A UV detector at a low wavelength (e.g., 210 nm) where the amine may have some absorbance, or more universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) can also be used as a detector for definitive peak identification.

    • Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

HPLC Analysis Workflow Diagram

G cluster_0 Mobile Phase Delivery SolventA Solvent A (Water + 0.1% Acid) Pump Gradient Pump SolventA->Pump SolventB Solvent B (Acetonitrile + 0.1% Acid) SolventB->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column Injector->Column Detector Detector (UV/ELSD/MS) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: A typical reverse-phase HPLC system for purity analysis.

Synthesis and Potential Applications

This compound can be synthesized via the reductive amination of cyclopentanone with monoethanolamine.[2] This reaction provides a direct and efficient route to the target molecule. Its structural motifs suggest its utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where cyclopentyl groups are often incorporated to improve metabolic stability and binding affinity. Derivatives of amino alcohols have a wide range of biological activities, and this compound could serve as a scaffold for new chemical entities.

Conclusion

The define it as a moderately polar, basic, and amphiphilic molecule. Its balanced lipophilicity (XLogP3 of 0.4), coupled with the reactive handles of its amine and hydroxyl groups, makes it a compound of significant interest for synthetic and medicinal chemistry. The analytical methods detailed herein—NMR for structure, IR for functional group confirmation, and HPLC for purity—provide a robust framework for its quality control and characterization. This comprehensive understanding is essential for any researcher aiming to leverage this versatile molecule in their work.

References

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  • Royal Society of Chemistry. (n.d.). Acetone-butanol-ethanol fermentation analysis using only high performance liquid chromatography. In Analytical Methods. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Ethanolamines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of the Ethanolamine Scaffold

Ethanolamines, characterized by an amino group and a hydroxyl group on an ethane backbone, are more than simple organic molecules; they are fundamental building blocks of life and versatile pharmacophores. As the precursor to phosphatidylethanolamine (PE), a critical component of cell membranes, ethanolamine is integral to membrane integrity, mitochondrial function, and cell metabolism.[1] Its influence extends to cell proliferation through the modulation of key signaling pathways like mTOR.[1][2] Furthermore, the ethanolamine scaffold is the foundation for a diverse range of pharmaceuticals, including the first-generation antihistamine diphenhydramine, highlighting its proven value in drug design.[3]

The synthesis of novel ethanolamine derivatives, therefore, presents a compelling opportunity to discover new therapeutic agents. However, moving from a synthesized compound to a validated biological hit requires a systematic, rigorous, and logically structured screening strategy. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic and self-validating framework for uncovering and characterizing the biological activity of novel ethanolamines, grounded in the principles of causality and scientific integrity.

Part 1: The Strategic Framework for Screening

The journey from a novel compound to a potential drug candidate is not a linear path but a cyclical process of testing, learning, and refining. The overall strategy is to cast a wide net initially and then systematically narrow down the hits through progressively more specific and complex assays. This "hit-to-lead" cascade ensures that resources are focused on the most promising candidates.

The core logic of this process involves a multi-stage approach:

  • Primary Screening: High-throughput screening (HTS) of a library of novel ethanolamines to identify "hits" with any biological activity in broad, robust assays.[4][5]

  • Hit Confirmation and Potency Determination: Re-testing the initial hits to confirm their activity and determine their potency (e.g., IC50 or EC50).

  • Secondary & Mechanistic Assays: Interrogating confirmed hits in more complex, often cell-based assays to elucidate their mechanism of action (MOA).

  • Early ADME/Tox Profiling: Assessing the drug-like properties of the most promising leads to identify potential liabilities early in the discovery process.[6][7]

This strategic workflow is visualized below.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Compound_Library Novel Ethanolamine Library Synthesis Primary_Screening Primary High-Throughput Screening (HTS) (e.g., Cytotoxicity, Receptor Binding) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation & Potency (IC50) Primary_Screening->Hit_Confirmation Identify 'Hits' Secondary_Assays Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Signaling Pathway) Hit_Confirmation->Secondary_Assays Confirmed Hits ADME_Tox Early In Vitro ADME/Tox Profiling Hit_Confirmation->ADME_Tox SAR Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR ADME_Tox->SAR Lead_Optimization Lead Optimization (Chemical Modification) SAR->Lead_Optimization Lead_Optimization->Compound_Library Iterative Synthesis In_Vivo In Vivo Model Testing Lead_Optimization->In_Vivo

Caption: A strategic workflow for screening novel ethanolamines.

Part 2: Primary Screening - Casting a Wide Net

The objective of primary screening is to efficiently test a large library of novel ethanolamines to identify compounds that exhibit any form of biological activity. These assays must be robust, reproducible, and scalable for high-throughput formats (96-, 384-, or 1536-well plates).[8]

Foundational Assay: In Vitro Cytotoxicity

Before assessing for specific therapeutic activities, it is crucial to determine the inherent toxicity of the novel compounds. A compound that indiscriminately kills all cells is generally not a good therapeutic candidate (unless for non-specific chemotherapy). Cytotoxicity assays provide a baseline understanding of a compound's effect on cell viability and proliferation.[9][10][11]

The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[12] Live cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

A. Principle: This protocol measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells.[12] The resulting intracellular formazan crystals are solubilized, and the absorbance is read, which correlates with the number of viable cells.

B. Materials:

  • Human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and a non-cancerous line like HEK293 for selectivity).[12]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Novel ethanolamine compounds dissolved in DMSO (stock solutions).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Sterile 96-well flat-bottom plates.

  • Multi-channel pipette.

  • Microplate reader (absorbance at ~570 nm).

C. Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel ethanolamines in culture medium from the DMSO stocks. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

G start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h (Cell Adherence) seed_cells->incubate_24h treat_compounds Treat with Novel Ethanolamines incubate_24h->treat_compounds incubate_48h Incubate 24-72h (Compound Exposure) treat_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 3-4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan (Add DMSO) incubate_4h->solubilize read_plate Read Absorbance (~570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Target-Based Primary Screens

If the novel ethanolamines were designed with a specific biological target in mind (e.g., a G-protein coupled receptor (GPCR) or an enzyme), a target-based assay is the logical primary screen.

  • Receptor Binding Assays: These assays measure the ability of a compound to bind to a specific receptor.[13] They often use a radiolabeled or fluorescently tagged ligand that is known to bind the receptor. A novel compound that also binds will compete with the tagged ligand, causing a decrease in the measured signal.[14]

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme.[15] The output is typically a change in color or fluorescence resulting from the enzyme's conversion of a substrate.[16]

Part 3: Secondary Assays - Unveiling the Mechanism of Action

Confirmed hits from the primary screen must be further investigated to understand how they work. Secondary assays are typically lower-throughput but provide much richer information about the compound's mechanism of action (MOA).

Probing Specific Signaling Pathways

Based on the known biology of ethanolamines, the mTOR signaling pathway is a prime candidate for investigation. Ethanolamine has been shown to enhance the proliferation of intestinal epithelial cells by affecting the mTOR pathway and mitochondrial function.[2] Novel derivatives could act as either agonists or antagonists of this pathway.

G cluster_0 Signaling Cascade cluster_1 Cellular Outcomes Ethanolamine Novel Ethanolamine PI3K PI3K Ethanolamine->PI3K Modulates? Cell_Membrane Cell Membrane Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth eIF4E->Protein_Synth Inhibition Lifted Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth

Caption: Potential modulation of the mTOR signaling pathway by ethanolamines.

Assays like Western blotting can be used to measure the phosphorylation status of key proteins in the mTOR pathway (e.g., Akt, p70S6K) in cells treated with the novel compounds.

Specific Enzyme Inhibition Profile

If a compound shows activity, it's crucial to determine if it's a specific inhibitor. A fluorometric assay for Ethanolamine Kinase (ETNK), the first enzyme in the Kennedy pathway for PE synthesis, can directly test if a novel compound interferes with ethanolamine metabolism.[17][18]

A. Principle: This protocol is adapted from commercially available kits (e.g., Abcam ab273322).[17] ETNK phosphorylates ethanolamine, producing phosphoethanolamine and ADP. The ADP is then used in a series of enzymatic reactions to generate a fluorescent product (Ex/Em = 535/587 nm). The fluorescence signal is directly proportional to the ETNK activity. Inhibition by a novel compound will result in a decreased fluorescence signal.

B. Materials:

  • ETNK Assay Kit (containing Assay Buffer, Substrate, Converter, Developer, Probe).

  • Novel ethanolamine compounds and a known inhibitor (positive control).

  • Cell or tissue lysates (source of ETNK).

  • 96-well black, flat-bottom plate.

  • Fluorescence microplate reader.

C. Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all kit components as per the manufacturer's instructions.[17] Warm reagents to room temperature before use.

    • Prepare a Reaction Mix containing Assay Buffer, Substrate, Converter, Developer, and Probe.

    • Prepare a Sample Background Control mix (Reaction Mix without the ETNK Substrate).

  • Sample Preparation:

    • Prepare cell or tissue lysates according to the kit protocol, typically by homogenizing in cold Assay Buffer.[17]

    • Add 5-20 µL of the lysate supernatant to wells of the 96-well plate.

    • Add the novel ethanolamine compound at various concentrations to the sample wells. Include a "no inhibitor" control.

    • Adjust the volume in all wells to 50 µL with Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of the Reaction Mix to each sample well.

    • Add 50 µL of the Sample Background Control mix to the background control wells.

    • Immediately begin measuring fluorescence in kinetic mode (Ex/Em = 535/587 nm) at 37°C for 30-60 minutes.

  • Data Analysis:

    • Subtract the background reading from the sample reading.

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of the novel compound compared to the "no inhibitor" control.

    • Plot percent inhibition vs. compound concentration to calculate the IC50 value.

Part 4: Early ADME/Tox Profiling

A biologically potent compound is useless if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical for de-risking candidates and avoiding costly late-stage failures.[19][20][21]

Key in vitro ADME/Tox assays include:

  • Metabolic Stability: Using liver microsomes or hepatocytes to determine how quickly a compound is metabolized.[20]

  • CYP450 Inhibition: Assessing whether a compound inhibits major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

  • Plasma Protein Binding: Measuring the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically active.

  • Permeability: Using cell-based models (e.g., Caco-2) to predict intestinal absorption.

Data Presentation: Summarizing and Comparing Hits

Clear data presentation is essential for making informed decisions. Quantitative data should always be summarized in tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Profile of Novel Ethanolamines Data are presented as mean IC50 (µM) ± standard deviation from three independent experiments.

Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK293 (Non-cancerous)Selectivity Index (HEK293 / MCF-7)
EA-00115.2 ± 1.812.5 ± 2.1>100>8.0
EA-0025.4 ± 0.93.8 ± 0.611.2 ± 1.52.9
EA-003>100>100>100N/A
Doxorubicin0.8 ± 0.10.5 ± 0.081.2 ± 0.22.4

In this example, EA-001 shows promising potency and high selectivity for cancer cells over non-cancerous cells, making it a priority candidate for further study.

Table 2: Hypothetical ETNK Enzyme Inhibition Profile Data are presented as mean IC50 (µM) ± standard deviation.

Compound IDETNK Inhibition IC50 (µM)
EA-001>50
EA-0020.9 ± 0.15
EA-003>50
Inhibitor X0.05 ± 0.01

In this example, EA-002 is identified as a potent inhibitor of ETNK, suggesting a specific mechanism of action related to ethanolamine metabolism.

Conclusion

The biological screening of novel ethanolamines is a multi-faceted process that demands a strategic, evidence-based approach. By integrating a cascade of assays—from high-throughput primary screens to detailed mechanistic and ADME/Tox studies—researchers can effectively identify and validate promising compounds. The key to success lies not in rigidly following a pre-set template, but in allowing the data from each stage to inform the next, creating a self-validating system that logically and efficiently funnels a large library of compounds down to a few high-quality, well-characterized leads ready for the next phase of drug development.

References

  • Yang, H., Xiong, X., Li, T., & Yin, Y. (2016). Ethanolamine enhances the proliferation of intestinal epithelial cells via the mTOR signaling pathway and mitochondrial function. In Vitro Cellular & Developmental Biology - Animal, 52(5), 562-7. Available at: [Link]

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An In-Depth Technical Guide to the Solubility of 2-(Cyclopentylamino)ethan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Cyclopentylamino)ethan-1-ol, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development. In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework based on the molecule's structural attributes and the principle of "like dissolves like," further quantified by Hansen Solubility Parameters. A detailed, field-proven experimental protocol for the accurate determination of its solubility via the isothermal shake-flask method, coupled with High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV/Vis), is provided to empower researchers to generate precise, in-house data. This guide is structured to deliver not just procedural steps but a deep-seated understanding of the physicochemical principles governing the solubility of this amino alcohol in a diverse range of organic solvents.

Introduction: Understanding this compound

This compound is an organic molecule featuring both a secondary amine and a primary alcohol functional group. Its structure, which combines a hydrophilic amino alcohol chain with a moderately non-polar cyclopentyl ring, suggests a nuanced solubility profile that is critical for its application in various chemical processes, including synthesis, purification, formulation, and as a potential intermediate in pharmaceutical manufacturing. The precise solubility of a compound is a fundamental physical property that dictates its behavior in solution, impacting reaction kinetics, bioavailability, and the design of separation and purification protocols.

This guide will first deconstruct the molecular characteristics of this compound to predict its solubility in various classes of organic solvents. Following this theoretical assessment, a robust experimental methodology is presented for the empirical determination of its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₅NO[1]
Molecular Weight129.20 g/mol [1]
AppearanceLiquid[2]
Predicted XLogP30.4[1]

The predicted XLogP3 value of 0.4 suggests that this compound has a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.[1][3] This is a key indicator of its potential solubility in a range of solvents.

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular interactions between the solute and solvent molecules. The adage "like dissolves like" provides a foundational, qualitative understanding of this principle.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound is an amphiphilic molecule, possessing both polar and non-polar regions, which complicates a simple qualitative assessment.

  • Polar Moieties: The hydroxyl (-OH) and secondary amine (-NH) groups are polar and capable of hydrogen bonding.[5] The lone pairs of electrons on the oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the hydrogen atoms attached to them can act as hydrogen bond donors. This suggests good solubility in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, acetone).

  • Non-Polar Moiety: The cyclopentyl group is a non-polar, hydrophobic aliphatic ring.[5] This part of the molecule will have favorable van der Waals interactions with non-polar solvents (e.g., hexane, toluene).

Hansen Solubility Parameters (HSP)

To move beyond a qualitative prediction, Hansen Solubility Parameters (HSP) provide a more quantitative framework.[6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

While the experimental HSP values for this compound are not available, we can estimate them based on its structure and by comparing it to structurally similar compounds. Given its amino alcohol nature, it is expected to have significant δP and δH components.

Predicted Solubility Profile of this compound

Based on the structural analysis and the principles of solubility, a predicted solubility profile for this compound in a range of common organic solvents is presented in Table 2. These predictions are qualitative and should be confirmed by experimental determination.

Table 2: Predicted Solubility of this compound and Hansen Solubility Parameters of Solvents

SolventSolvent TypeδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Predicted SolubilityJustification
Polar Protic Solvents
WaterPolar Protic15.516.042.3SolubleStrong hydrogen bonding with the -OH and -NH groups.
MethanolPolar Protic15.112.322.3Highly Soluble/MiscibleSimilar to water, strong hydrogen bonding capabilities.
EthanolPolar Protic15.88.819.4Highly Soluble/MiscibleExcellent hydrogen bond donor and acceptor.
IsopropanolPolar Protic15.86.116.4SolubleGood hydrogen bonding, with a slightly larger non-polar character than ethanol.
Polar Aprotic Solvents
AcetonePolar Aprotic15.510.47.0SolubleGood polar interactions and can accept hydrogen bonds.
AcetonitrilePolar Aprotic15.318.06.1SolubleHigh polarity and can accept hydrogen bonds.
Dimethylformamide (DMF)Polar Aprotic17.413.711.3SolubleHighly polar and an excellent hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)Polar Aprotic18.416.410.2Highly SolubleVery high polarity and a strong hydrogen bond acceptor.
Non-Polar Solvents
n-HexaneNon-Polar14.90.00.0Sparingly SolubleFavorable interactions with the cyclopentyl group, but poor interactions with the polar groups.
TolueneNon-Polar18.01.42.0Moderately SolubleAromatic ring can have some interaction with the polar groups, and good interaction with the cyclopentyl ring.
Diethyl EtherNon-Polar14.52.95.1SolubleCan act as a hydrogen bond acceptor, and the ethyl groups interact well with the cyclopentyl group.
ChloroformNon-Polar17.83.15.7SolubleCan act as a weak hydrogen bond donor.

HSP values are sourced from and .

Experimental Protocol for Solubility Determination

The following detailed protocol for the isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective

To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC-UV/Vis system

Experimental Workflow

A Add excess this compound to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature with continuous agitation for 24-48 hours. A->B C Allow the solution to stand for phase separation (sedimentation). B->C D Withdraw a clear aliquot of the supernatant. C->D E Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE). D->E F Dilute the filtrate with a known volume of a suitable solvent. E->F G Analyze the diluted sample by HPLC-UV/Vis to determine the concentration. F->G H Calculate the solubility in mg/mL or mol/L. G->H

Caption: Isothermal shake-flask method workflow.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the thermostat for at least 24 hours to allow the undissolved solid to sediment.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated HPLC-UV/Vis method to determine the concentration of this compound.

Analytical Method: HPLC-UV/Vis

High-Performance Liquid Chromatography with a UV-Visible detector is a common and reliable method for quantifying the concentration of a soluble compound.

  • Mobile Phase: A suitable mobile phase should be chosen that can dissolve the analyte and is compatible with the stationary phase. For a polar compound like this compound, a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate for better peak shape) is a good starting point.

  • Detection Wavelength: The UV-Vis detector should be set to a wavelength where the analyte has maximum absorbance and the solvent has minimal absorbance. A UV scan of a standard solution of this compound should be performed to determine the optimal wavelength.

  • Calibration: A series of standard solutions of this compound of known concentrations should be prepared and injected into the HPLC to generate a calibration curve (peak area vs. concentration).

  • Quantification: The concentration of the diluted sample is determined by comparing its peak area to the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Conclusion

References

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The Strategic Utility of 2-(Cyclopentylamino)ethan-1-ol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Emerging Prominence of the Cyclopentyl Moiety in Scaffolding Bioactive Molecules

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this context, small, functionalized building blocks serve as the linchpin for the construction of complex therapeutic agents. 2-(Cyclopentylamino)ethan-1-ol, a secondary amino alcohol, has emerged as a precursor of significant interest, particularly in the development of kinase inhibitors. Its unique combination of a flexible, lipophilic cyclopentyl group and a reactive ethanolamine side chain provides a versatile scaffold for the elaboration of potent and selective drug candidates.

The cyclopentyl group, in particular, offers a compelling alternative to more traditional aliphatic or aromatic substituents. Its non-planar, three-dimensional structure can facilitate advantageous interactions within the often-complex topography of protein active sites, potentially leading to improved binding affinity and selectivity. Furthermore, the metabolic stability of the cyclopentyl ring can contribute to a more favorable pharmacokinetic profile of the final drug molecule. This guide will provide a comprehensive overview of the synthesis and application of this compound as a key precursor in medicinal chemistry, with a specific focus on its role in the generation of innovative kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 2842-39-9[1]
Molecular Formula C7H15NO[1]
Molecular Weight 129.20 g/mol [1]
IUPAC Name 2-(cyclopentylamino)ethanol[1]
SMILES C1CCC(C1)NCCO[1]
State Liquid[2]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the nucleophilic addition of cyclopentylamine to ethylene oxide. This reaction is a classic example of an amine ethoxylation and is typically carried out under controlled temperature and pressure conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopentylamine

  • Ethylene oxide

  • Methanol (or another suitable solvent)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • A solution of cyclopentylamine in methanol is charged into a high-pressure reactor.

  • The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any residual air and moisture.

  • A stoichiometric amount of liquid ethylene oxide is then carefully introduced into the reactor.

  • The reaction mixture is heated to a temperature between 100-150 °C. The pressure within the vessel will increase due to the vapor pressure of the reactants and the reaction exotherm.

  • The reaction is allowed to proceed with stirring for several hours, during which the pressure is monitored. A drop in pressure typically indicates the consumption of ethylene oxide.

  • Upon completion, the reactor is cooled to room temperature, and any excess pressure is carefully vented.

  • The crude reaction mixture is then subjected to vacuum distillation to remove the solvent and any unreacted starting materials, yielding the purified this compound.

Causality Behind Experimental Choices:

  • Use of a pressurized vessel: Ethylene oxide is a low-boiling, highly reactive gas. A sealed, pressurized system is essential to maintain it in the liquid phase and ensure efficient reaction with the cyclopentylamine.

  • Inert atmosphere: The exclusion of air and moisture is crucial to prevent unwanted side reactions, such as the polymerization of ethylene oxide or the oxidation of the amine.

  • Temperature control: The reaction is exothermic. Careful temperature control is necessary to prevent a runaway reaction and to minimize the formation of byproducts, such as di-ethoxylated products.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification Cyclopentylamine Cyclopentylamine Reactor Pressurized Reactor (100-150 °C) Cyclopentylamine->Reactor EthyleneOxide Ethylene Oxide EthyleneOxide->Reactor CrudeProduct Crude Product Mixture Reactor->CrudeProduct Nucleophilic Addition Purification Vacuum Distillation CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Application as a Precursor in the Synthesis of 2,6,9-Substituted Purine Kinase Inhibitors

A significant application of this compound is in the synthesis of substituted purine derivatives, a class of compounds known to possess potent kinase inhibitory activity.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of kinase inhibitors is a major focus of modern drug discovery.

Patent US7612079B2 describes the synthesis of a series of 2,6,9-substituted purine derivatives for the treatment of proliferative disorders. In this patent, this compound is utilized as a key building block to introduce the N-cyclopentyl-N-(2-hydroxyethyl)amino moiety at the 2-position of the purine scaffold.

General Synthetic Scheme:

The synthesis typically begins with a di-substituted purine, often a di-chloropurine, which allows for sequential nucleophilic aromatic substitution reactions at the 2- and 6-positions.

  • Step 1: Introduction of the Cyclopentylaminoethanol Moiety: 2,6-Dichloropurine is reacted with this compound in the presence of a base, such as triethylamine, in a suitable solvent like ethanol. The more reactive chlorine at the 6-position is typically displaced first, but reaction conditions can be tuned to favor substitution at the 2-position.

  • Step 2: Introduction of the Second Substituent: The resulting 2-(cyclopentyl(2-hydroxyethyl)amino)-6-chloropurine is then reacted with a second amine (R-NH2) to displace the remaining chlorine atom at the 6-position.

  • Step 3: Alkylation of the Purine Ring: The final step involves the alkylation of the purine ring at the 9-position, often using an alkyl halide in the presence of a base.

G cluster_reactants Reactants cluster_synthesis Synthetic Steps cluster_product Final Product Purine 2,6-Dichloropurine Step1 Step 1: Nucleophilic Substitution at C2 Purine->Step1 AminoAlcohol This compound AminoAlcohol->Step1 Amine R-NH2 Step2 Step 2: Nucleophilic Substitution at C6 Amine->Step2 Step1->Step2 Intermediate Step3 Step 3: N9-Alkylation Step2->Step3 Intermediate FinalProduct 2,6,9-Substituted Purine Step3->FinalProduct

Caption: General synthetic route to 2,6,9-substituted purines.

The Role of Cyclopentyl-Substituted Purines as Kinase Inhibitors

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with the ATP-binding site of a wide range of kinases. The substituents at the 2, 6, and 9 positions play a crucial role in determining the potency and selectivity of the inhibitor.

The N-cyclopentyl-N-(2-hydroxyethyl)amino group, derived from this compound, contributes to the overall profile of the inhibitor in several ways:

  • The Cyclopentyl Group: The lipophilic and three-dimensional nature of the cyclopentyl group can occupy hydrophobic pockets within the kinase active site, leading to enhanced binding affinity.

  • The Ethanolamine Moiety: The hydroxyl group of the ethanolamine side chain can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the active site. This can also improve the aqueous solubility of the final compound, a desirable property for drug candidates.

Targeted Signaling Pathways:

While the specific kinase targets for the compounds described in US7612079B2 are not fully detailed in the patent, purine-based inhibitors are known to target a variety of kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitor Inhibitor Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., CDKs) Receptor->KinaseCascade CellCycle Cell Cycle Progression & Proliferation KinaseCascade->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Leads to (if inhibited) Inhibitor 2,6,9-Substituted Purine (derived from This compound) Inhibitor->KinaseCascade Inhibition

Caption: Inhibition of kinase signaling by purine derivatives.

Conclusion and Future Perspectives

This compound has demonstrated its value as a versatile and strategically important precursor in medicinal chemistry. Its straightforward synthesis and the unique structural and electronic properties it imparts to the final molecule make it an attractive building block for the development of novel therapeutics, particularly in the highly competitive field of kinase inhibitors. The ability of the cyclopentyl moiety to confer improved potency, selectivity, and pharmacokinetic properties suggests that we will continue to see the utilization of this and related cyclopentyl-containing precursors in the design of the next generation of targeted therapies. Further exploration of its application in the synthesis of other classes of bioactive molecules is a promising avenue for future research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents.

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The Expanding Therapeutic Landscape of Cyclopentylamino Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The cyclopentylamino moiety has emerged as a privileged scaffold in modern medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a diverse range of small molecules. Its inherent three-dimensionality and lipophilic character provide a unique framework for designing potent and selective modulators of various biological targets. This technical guide serves as an in-depth exploration of the burgeoning therapeutic applications of cyclopentylamino derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting chemical space. We will delve into the core mechanisms of action, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on the future of this versatile chemical class.

I. Anticancer Applications: Targeting the Engine of Cell Proliferation

Cyclopentylamino derivatives have demonstrated significant promise in oncology, primarily through the targeted inhibition of key regulators of the cell cycle, most notably Cyclin-Dependent Kinases (CDKs).

A. Mechanism of Action: Halting the Cell Cycle via CDK4/6 Inhibition

A prominent class of anticancer cyclopentylamino derivatives functions by inhibiting the CDK4/6-Cyclin D complex. This complex is a critical gatekeeper of the cell cycle, controlling the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[1]

In normal cellular function, mitogenic signals lead to the activation of the CDK4/6-Cyclin D complex, which then phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, which in turn activates the expression of genes required for S-phase entry.[2] Cyclopentylamino-based CDK4/6 inhibitors competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[3] This maintains Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[2][4]

CDK4_6_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases S Phase Entry S Phase Entry E2F->S Phase Entry Promotes Cyclopentylamino Derivative Cyclopentylamino Derivative Cyclopentylamino Derivative->CDK4/6 Inhibits

Caption: CDK4/6 Inhibition by Cyclopentylamino Derivatives.

B. Quantitative Data: Potency of Cyclopentylamino-based CDK Inhibitors

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target kinase and their half-maximal growth inhibition (GI50) in various cancer cell lines.

Compound ClassTargetIC50 (nM)Cancer Cell LineGI50 (µM)Reference
PyridopyrimidineCDK4/Cyclin D13.87K562 (Leukemia)0.025 - 2[5]
PyridopyrimidineCDK4/Cyclin D15.36DU145 (Prostate)0.025 - 2[5]
Thiazol-4(5H)-one--Caco-2 (Colon)Varies[6]
Thiazol-4(5H)-one--PANC-1 (Pancreatic)Varies[6]
C. Experimental Protocol: In Vitro CDK4 Kinase Activity Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a cyclopentylamino derivative against CDK4.

1. Reagent Preparation:

  • Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh).

  • ATP Solution: 10 mM ATP in kinase buffer.

  • Substrate Solution: 0.2 mg/mL recombinant Retinoblastoma (Rb) protein in kinase buffer.

  • Test Compound: Serial dilutions of the cyclopentylamino derivative in kinase buffer with a final DMSO concentration ≤1%.

  • Active Kinase: Recombinant active CDK4/Cyclin D1 enzyme.

2. Assay Procedure: [6][7]

  • In a 96-well plate, add 10 µL of each test compound dilution.

  • Add 20 µL of the active CDK4/Cyclin D1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 20 µL of a pre-mixed solution of ATP and Rb substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by adding 40 µL of a stop solution (e.g., 2% H₃PO₄).

  • Transfer 25 µL of the reaction mixture to a filter plate and wash with 1% H₃PO₄.

  • Quantify the incorporated radiolabeled phosphate using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Antiviral Applications: Neutralizing Viral Entry and Egress

The unique structural features of cyclopentylamino derivatives have been exploited to develop potent inhibitors of viral enzymes, particularly influenza neuraminidase.

A. Mechanism of Action: Inhibition of Influenza Neuraminidase

Influenza neuraminidase is a crucial enzyme for the release of newly synthesized viral particles from infected host cells. It cleaves sialic acid residues from the cell surface, preventing the aggregation of progeny virions and facilitating their spread.[8] Cyclopentane-based neuraminidase inhibitors are designed to mimic the natural substrate, sialic acid, and bind with high affinity to the active site of the neuraminidase enzyme.[8] This competitive inhibition blocks the cleavage of sialic acid, leading to the aggregation of newly formed viruses on the host cell surface and preventing their release and subsequent infection of other cells.[8]

Neuraminidase_Inhibition_Pathway cluster_0 Viral Replication cluster_1 Viral Egress Infected Host Cell Infected Host Cell Progeny Virions Progeny Virions Infected Host Cell->Progeny Virions Produces Neuraminidase Neuraminidase Progeny Virions->Neuraminidase Sialic Acid Sialic Acid Neuraminidase->Sialic Acid Cleaves Sialic Acid->Progeny Virions Releases Cyclopentylamino Derivative Cyclopentylamino Derivative Cyclopentylamino Derivative->Neuraminidase Inhibits

Caption: Neuraminidase Inhibition by Cyclopentylamino Derivatives.

B. Quantitative Data: Anti-Influenza Activity

The antiviral efficacy of these compounds is determined by their 50% effective concentration (EC50) in cell culture assays.

CompoundVirus StrainEC50 (µM)Reference
RWJ-270201A/Texas/36/91 (H1N1)0.06 - 0.22[8]
BCX-1827A/Texas/36/91 (H1N1)0.06 - 0.22[8]
BCX-1898A/Texas/36/91 (H1N1)0.06 - 0.22[8]
BCX-1923A/Texas/36/91 (H1N1)0.06 - 0.22[8]
C. Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay[9]

This protocol describes a high-throughput method to screen for neuraminidase inhibitors.

1. Reagent Preparation:

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

  • Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Test Compound: Serial dilutions in assay buffer.

  • Enzyme: Purified influenza neuraminidase.

2. Assay Procedure:

  • Add 50 µL of diluted test compound to the wells of a 96-well black microplate.

  • Add 50 µL of diluted neuraminidase enzyme to each well.

  • Incubate at room temperature for 30 minutes.

  • Initiate the reaction by adding 50 µL of MUNANA substrate solution.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value as described for the CDK4 assay.

III. Antibacterial Applications: Disrupting the Bacterial Fortress

Cyclopentylamino derivatives have also shown potential as novel antibacterial agents, with a mechanism that often involves the disruption of the bacterial cell membrane.

A. Mechanism of Action: Bacterial Membrane Disruption

Certain cationic and hydrophobic cyclopentylamino derivatives act as antimicrobial peptide (AMP) mimetics.[9] Their positively charged amino groups interact with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[10] This initial electrostatic interaction is followed by the insertion of the hydrophobic cyclopentyl group into the lipid bilayer, leading to membrane destabilization and permeabilization.[9] This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately, bacterial cell death.[11]

Membrane_Disruption_Pathway cluster_0 Bacterial Cell Bacterial Membrane Bacterial Membrane Intracellular Contents Intracellular Contents Bacterial Membrane->Intracellular Contents Leakage Cyclopentylamino Derivative Cyclopentylamino Derivative Cyclopentylamino Derivative->Bacterial Membrane Binds & Disrupts

Caption: Bacterial Membrane Disruption by Cyclopentylamino Derivatives.

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Amide DerivativesStaphylococcus aureus32 - 128[12]
Amide DerivativesEscherichia coli32 - 128[12]
C. Experimental Protocol: Broth Microdilution MIC Assay[14][15]

This is a standardized method for determining the MIC of an antibacterial agent.

1. Reagent Preparation:

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

  • Test Compound: Two-fold serial dilutions in CAMHB.

2. Assay Procedure:

  • In a 96-well microtiter plate, add 100 µL of each compound dilution to the respective wells.

  • Inoculate each well with 100 µL of the bacterial inoculum.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

IV. Neuroprotective Applications: Combating Neurodegenerative Diseases

Emerging research suggests that cyclopentylamino derivatives may hold therapeutic potential for neurodegenerative disorders like Alzheimer's disease, primarily by targeting key kinases involved in disease pathology.

A. Mechanism of Action: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[13] Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death.[14] Cyclopentylamino derivatives are being investigated as GSK-3β inhibitors. By blocking the activity of GSK-3β, these compounds can potentially reduce tau hyperphosphorylation, prevent NFT formation, and thereby protect neurons from degeneration.[15] Furthermore, GSK-3β inhibition has been linked to the promotion of neurogenesis and reduction of neuroinflammation.[15]

GSK3b_Inhibition_Pathway cluster_0 Alzheimer's Pathology GSK-3β GSK-3β Tau Protein Tau Protein GSK-3β->Tau Protein Phosphorylates Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles Aggregates to form Neuronal Death Neuronal Death Neurofibrillary Tangles->Neuronal Death Leads to Cyclopentylamino Derivative Cyclopentylamino Derivative Cyclopentylamino Derivative->GSK-3β Inhibits

Caption: GSK-3β Inhibition by Cyclopentylamino Derivatives in Alzheimer's Disease.

B. Experimental Protocol: In Vitro GSK-3β Kinase Assay[19][20]

This protocol is used to assess the inhibitory activity of compounds against GSK-3β.

1. Reagent Preparation:

  • Kinase Buffer: Similar to the CDK4 assay buffer.

  • ATP Solution: 10 mM ATP in kinase buffer.

  • Substrate: A specific peptide substrate for GSK-3β (e.g., a pre-phosphorylated peptide).

  • Test Compound: Serial dilutions in kinase buffer.

  • Enzyme: Recombinant active GSK-3β.

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • Add the test compound, GSK-3β enzyme, and the peptide substrate to the wells.

  • Initiate the reaction by adding radiolabeled ATP (γ-³²P-ATP).

  • Incubate at 30°C for a specified time.

  • Stop the reaction and separate the phosphorylated substrate from the free ATP using a phosphocellulose filter membrane.

  • Quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition and determine the IC50 value as previously described.

V. Future Directions and Conclusion

The therapeutic potential of cyclopentylamino derivatives is vast and continues to expand. The inherent versatility of this scaffold allows for fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on:

  • Multi-target inhibitors: Designing single molecules that can modulate multiple targets within a disease pathway.

  • Covalent inhibitors: Developing irreversible inhibitors for enhanced potency and duration of action.

  • Targeted delivery: Conjugating cyclopentylamino derivatives to targeting moieties to improve their therapeutic index.

VI. References

  • What are PDE7 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017, April 15). National Institutes of Health (NIH). [Link]

  • Latest developments on the mechanism of action of membrane disrupting peptides. (n.d.). PMC. [Link]

  • Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. (2016, September 6). National Institutes of Health (NIH). [Link]

  • Antimicrobial peptide interactions with bacterial cell membranes. (2024, January 23). Taylor & Francis Online. [Link]

  • Glycogen synthase kinase 3β and Alzheimer's disease: pathophysiological and therapeutic significance. (n.d.). PMC. [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (n.d.). National Institutes of Health (NIH). [Link]

  • Glycogen synthase kinase-3 signaling in Alzheimer's disease. (n.d.). ResearchGate. [Link]

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (2020, December 11). National Institutes of Health (NIH). [Link]

  • Glycogen synthase kinase-3 signaling in Alzheimer's disease. (2020, January 30). National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI. [Link]

  • CHAPTER X Membrane disrupting peptides: mechanistic elucidation of antimicrobial activity Katharine Hammond,a,b,c Bart W. Hooge. (n.d.). UCL Discovery. [Link]

  • Phosphodiesterase 7(PDE7): A unique drug target for central nervous system diseases. (2021, July 7). PubMed. [Link]

  • The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. (n.d.). Frontiers. [Link]

  • What are PDE7A inhibitors and how do they work? - Patsnap Synapse. (2024, June 25). [Link]

  • CDK4-CyclinD1 Datasheet. (n.d.). Sino Biological. [Link]

  • ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. (2022, August 2). YouTube. [Link]

  • In vitro kinase assay. (n.d.). Bio-protocol. [Link]

  • Different phosphodiesterases (PDEs) regulate distinct phosphoproteomes during cAMP signaling. (n.d.). PNAS. [Link]

  • Broth Microdilution | MI. (n.d.). Microbiology. [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. [Link]

  • Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. (n.d.). PMC. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • CDK4/6 inhibition in cancer: beyond cell cycle arrest. (n.d.). PMC. [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. (n.d.). KIT - IBG. [Link]

  • Unleashing Spinal Cord Repair: The Role of cAMP-Specific PDE Inhibition in Attenuating Neuroinflammation and Boosting Regeneration after Traumatic Spinal Cord Injury. (n.d.). MDPI. [Link]

  • Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. (n.d.). Frontiers. [Link]

  • Preclinical Findings Illuminate Intricacies in CDK4&6 Inhibition | Targeted Oncology. (n.d.). Targeted Oncology. [Link]

  • CDK4/6 Inhibition in Cancer: Beyond Cell Cycle Arrest | Request PDF. (n.d.). ResearchGate. [Link]

  • Selective Inhibition of Phosphodiesterase 7 Enzymes Reduces Motivation for Nicotine Use through Modulation of Mesolimbic Dopaminergic Transmission. (2021, July 14). Journal of Neuroscience. [Link]

  • Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. (n.d.). National Institutes of Health (NIH). [Link]

  • Measurement of cdk4 kinase activity using an affinity peptide-tagging technology. (n.d.). PubMed. [Link]

  • PDE7A (Rat) Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. (n.d.). MDPI. [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (n.d.). National Institutes of Health (NIH). [Link]

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The Synthesis of 2-Aminoalcohols: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminoalcohol motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a vast array of pharmaceuticals, including beta-blockers, antiviral agents, and chemotherapeutics, underscores the critical importance of efficient and stereoselective synthetic methodologies. This guide provides an in-depth analysis of the core strategies for synthesizing 2-aminoalcohols, offering field-proven insights into the rationale behind experimental choices and providing detailed protocols for key transformations.

The Strategic Importance of the 2-Aminoalcohol Moiety

The unique chemical architecture of 2-aminoalcohols, featuring adjacent amine and hydroxyl functionalities, imparts a specific three-dimensional structure that is often crucial for biological activity. This structural motif facilitates key hydrogen bonding interactions with biological targets such as enzymes and receptors, making it a privileged scaffold in drug design.[1] The stereochemistry at the carbon atoms bearing the amine and hydroxyl groups is frequently a determining factor for a compound's efficacy and safety, necessitating the development of highly enantioselective synthetic routes.[1]

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of 2-aminoalcohols can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired stereochemistry, the nature of the available starting materials, and the scalability of the process.

Nucleophilic Ring-Opening of Epoxides: A Workhorse of 2-Aminoalcohol Synthesis

The reaction of an amine with an epoxide is one of the most direct and widely employed methods for the synthesis of 2-aminoalcohols.[2] This SN2 reaction proceeds with inversion of configuration at the attacked carbon center, providing excellent stereochemical control when enantiomerically pure epoxides are used.

Mechanistic Considerations and Causality in Experimental Design:

The regioselectivity of the ring-opening is a critical aspect of this methodology. In unsymmetrical epoxides, the nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring.

  • Under neutral or basic conditions, the reaction is primarily governed by steric factors, with the amine preferentially attacking the less substituted carbon atom.[3]

  • Under acidic conditions, the epoxide oxygen is protonated, and the reaction proceeds through a transition state with significant carbocationic character. In this case, the nucleophile attacks the more substituted carbon atom, which can better stabilize the partial positive charge.

A wide variety of catalysts have been developed to enhance the efficiency and selectivity of this transformation, ranging from simple Lewis acids to more complex chiral catalysts for asymmetric ring-opening reactions.[4][5] The choice of solvent also plays a crucial role; polar protic solvents can facilitate the reaction by stabilizing the transition state, while in some cases, solvent-free conditions offer a more environmentally benign alternative.[6]

Experimental Protocol: Metal- and Solvent-Free Acetic Acid-Mediated Ring-Opening of an Epoxide with an Amine

This protocol describes a highly regioselective and environmentally friendly method for the synthesis of β-amino alcohols.

  • Reaction Setup: To a stirred solution of the epoxide (1.0 mmol) in acetic acid (2.0 mL) is added the amine (1.2 mmol) at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate (3 x 10 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-amino alcohol.

Data Presentation: Comparison of Catalysts for the Ring-Opening of Styrene Oxide with Aniline

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneWater801295[5]
LiBrAcetonitrileReflux492[4]
CdCl₂AcetonitrileReflux690[4]
ZrCl₄AcetonitrileRoom Temp294[4]
Acetic AcidNoneRoom Temp0.598

Visualization of the Experimental Workflow:

G cluster_workflow Epoxide Ring-Opening Workflow start Start reactants Mix Epoxide and Amine in Acetic Acid start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Isolated 2-Aminoalcohol purify->product

Caption: Workflow for the synthesis of 2-aminoalcohols via epoxide ring-opening.

Reduction of α-Amino Ketones and Their Derivatives: A Classic Approach

The reduction of α-amino ketones or their corresponding esters provides a straightforward route to 2-aminoalcohols. The success of this method hinges on the availability of the α-amino carbonyl precursor, which can be synthesized through various methods, including the nucleophilic substitution of α-halo ketones.

Causality in Reagent Selection:

The choice of reducing agent is critical for achieving the desired stereoselectivity.

  • Diastereoselective Reductions: When the α-amino ketone already contains a stereocenter, the reduction of the carbonyl group can be influenced by the existing chirality, leading to the preferential formation of one diastereomer. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose.[][8]

  • Enantioselective Reductions: For the asymmetric reduction of prochiral α-amino ketones, chiral reducing agents or catalytic asymmetric hydrogenation are employed. This approach allows for the synthesis of enantiomerically enriched 2-aminoalcohols from achiral precursors.

Experimental Protocol: Reduction of an α-Amino Acid to a 1,2-Amino Alcohol [9]

This protocol describes a convenient method for the reduction of α-amino acids with retention of optical purity.

  • Activation of the Carboxylic Acid: To a solution of the N-protected α-amino acid (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is added 1,1'-carbonyldiimidazole (CDI, 1.1 mmol) at 0 °C. The mixture is stirred at room temperature for 1 hour.

  • Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride (NaBH₄, 2.0 mmol) is added portion-wise. The mixture is then stirred at room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the desired 1,2-amino alcohol.

Asymmetric Aminohydroxylation of Olefins: A Powerful and Direct Method

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark achievement in organic synthesis, allowing for the direct conversion of olefins into enantiomerically enriched N-protected 2-aminoalcohols in a single step.[10] This powerful transformation utilizes a chiral osmium catalyst in the presence of a nitrogen source.

Mechanistic Insights and Control of Stereochemistry:

The AA reaction proceeds through a concerted [3+2] cycloaddition of the olefin with an osmium-imido species, followed by hydrolysis of the resulting osmaazacycle. The enantioselectivity of the reaction is controlled by the use of chiral ligands derived from cinchona alkaloids, such as (DHQ)₂PHAL and (DHQD)₂PHAL, which create a chiral environment around the osmium center.[11][12] The choice of the ligand determines which enantiomer of the 2-aminoalcohol is formed.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of trans-Stilbene [1]

This protocol describes the synthesis of a protected vicinal amino alcohol from an olefin.

  • Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1). Add the nitrogen source, such as N-chlorocarbamate (e.g., CbzNHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).

  • Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture. Stir until the catalyst dissolves.

  • Substrate Addition: Add the olefin substrate (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with sodium sulfite, and the product is extracted with an organic solvent.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by chromatography to give the enantiomerically enriched N-protected 2-aminoalcohol.

Data Presentation: Enantioselectivity in the Asymmetric Aminohydroxylation of Various Olefins

OlefinLigandNitrogen SourceYield (%)Enantiomeric Excess (%)Reference
trans-Stilbene(DHQ)₂PHALCbzNHCl9599[11]
Styrene(DHQD)₂PHALTsNClNa8598[10]
Methyl Cinnamate(DHQ)₂PHALAcNHBr9299[12]

Visualization of the Catalytic Cycle:

G cluster_cycle Sharpless Asymmetric Aminohydroxylation Cycle OsVI Os(VI) Catalyst OsImido Os(VI)=NR OsVI->OsImido Oxidation Cycloaddition [3+2] Cycloaddition with Olefin OsImido->Cycloaddition Osmaazacycle Osmaazacycle Intermediate Cycloaddition->Osmaazacycle Hydrolysis Hydrolysis Osmaazacycle->Hydrolysis Hydrolysis->OsVI Regeneration Product 2-Aminoalcohol Hydrolysis->Product NitrogenSource Nitrogen Source (e.g., Chloramine-T) NitrogenSource->OsImido

Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Biocatalytic Approaches: The Green Chemistry Perspective

The use of enzymes in organic synthesis has emerged as a powerful and environmentally benign alternative to traditional chemical methods.[13] Biocatalysis offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and the potential for reduced waste generation.

Key Biocatalytic Strategies:

  • Lipase-Catalyzed Ring-Opening of Epoxides: Lipases have been shown to catalyze the aminolysis of epoxides, providing a green route to 2-aminoalcohols.[14] These reactions are often carried out in organic solvents or under solvent-free conditions.

  • Transaminase-Mediated Synthesis: Transaminases can be used to introduce an amino group into a ketone or aldehyde precursor, which can then be reduced to the corresponding 2-aminoalcohol. Multi-enzyme cascade reactions have been developed for the one-pot synthesis of chiral amino alcohols from simple starting materials.[15][16]

  • Amine Dehydrogenase (AmDH) Catalyzed Reductive Amination: Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral 2-aminoalcohols with high enantioselectivity.[17]

Experimental Protocol: Lipase-Catalyzed Continuous-Flow Synthesis of a β-Amino Alcohol [14]

This protocol describes an efficient and eco-friendly method for the synthesis of β-amino alcohols.

  • Reactor Setup: A packed-bed reactor is prepared by filling a column with an immobilized lipase (e.g., Lipozyme TL IM).

  • Reaction Mixture Preparation: A solution of the epoxide (e.g., epichlorohydrin) and the amine (e.g., aniline) in a suitable organic solvent is prepared.

  • Continuous-Flow Reaction: The reaction mixture is continuously pumped through the packed-bed reactor at a controlled flow rate and temperature (e.g., 35 °C).

  • Product Collection and Analysis: The effluent from the reactor is collected, and the conversion and yield are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Purification: The solvent is removed under reduced pressure, and the product is purified if necessary.

Conclusion and Future Outlook

The synthesis of 2-aminoalcohols is a mature field of research, with a diverse array of reliable and efficient methodologies available to the synthetic chemist. The choice of a particular synthetic strategy depends on a careful consideration of factors such as the desired stereochemistry, substrate scope, scalability, and environmental impact. The classic methods of epoxide ring-opening and reduction of α-amino ketones remain highly relevant and widely practiced. The advent of powerful asymmetric methods, most notably the Sharpless Asymmetric Aminohydroxylation, has revolutionized the synthesis of enantiomerically pure 2-aminoalcohols. Looking forward, the continued development of novel catalytic systems, particularly in the realm of biocatalysis and photoredox catalysis, promises to deliver even more efficient, selective, and sustainable methods for the synthesis of this fundamentally important class of molecules.[18]

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Organic & Biomolecular Chemistry. [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2018). Molecules. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2015). Chemical Communications. [Link]

  • Multi-step biocatalytic strategies for chiral amino alcohol synthesis. (2019). Catalysis Science & Technology. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. (2007). UCL Discovery. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). SciSpace. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2012). Organic Letters. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). Molecules. [Link]

  • Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. (1999). Angewandte Chemie International Edition. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2021). Frontiers in Catalysis. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2023). Chemical Society Reviews. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2018). RSC Advances. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2021). Organic Letters. [Link]

  • Review articles in AMINO ALCOHOLS. ResearchGate. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2005). Diva-Portal.org. [Link]

  • Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. (2024). Organic & Biomolecular Chemistry. [Link]

  • Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. (1997). Journal of the American Chemical Society. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2018). RSC Advances. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2017). Molecules. [Link]

  • The Sharpless Asymmetric Aminohydroxylation. (2020). ResearchGate. [Link]

  • Chiral Pool. University of Houston. [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis. (2017).
  • Recent advances in the synthesis of α-amino ketones. (2021). Organic & Biomolecular Chemistry. [Link]

  • Chemists succeed in synthesis of aminoalcohols by utilizing light. (2021). University of Münster. [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons. [Link]

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  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2021). Semantic Scholar. [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2007). ResearchGate. [Link]

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Methodological & Application

synthesis of 2-(Cyclopentylamino)ethan-1-ol from cyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 2-(Cyclopentylamino)ethan-1-ol via One-Pot Reductive Amination of Cyclopentanone

Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable secondary amine, from cyclopentanone and ethanolamine. The protocol employs a direct, one-pot reductive amination strategy, a cornerstone of modern organic synthesis due to its efficiency and operational simplicity.[1] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss critical safety considerations, and outline methods for the characterization of the final product. This guide is intended for researchers and professionals in chemical and pharmaceutical development.

Introduction and Synthetic Strategy

The synthesis of secondary amines is a fundamental transformation in organic chemistry, as this functional group is a key component in numerous pharmaceuticals, agrochemicals, and specialty materials. The target molecule, this compound, incorporates both a secondary amine and a primary alcohol, making it a versatile building block for further chemical elaboration.

The chosen synthetic route is reductive amination (also known as reductive alkylation). This powerful method constructs carbon-nitrogen bonds by converting a carbonyl group into an amine via an intermediate imine.[1] The process is highly efficient as it combines the initial condensation and subsequent reduction steps into a single laboratory operation, often referred to as a "one-pot" synthesis.[2]

The core transformation proceeds in two distinct mechanistic stages within the same reaction vessel:

  • Imine Formation: Cyclopentanone (a ketone) reacts with ethanolamine (a primary amine) to form a hemiaminal intermediate. This intermediate then undergoes dehydration to yield a Schiff base, specifically an N-cyclopentylideneethan-2-ol imine. This equilibrium is typically favored by removing the water formed or by the subsequent irreversible reduction step.[1]

  • Imine Reduction: The C=N double bond of the imine is selectively reduced by a hydride-donating agent, in this case, sodium borohydride (NaBH₄), to afford the final secondary amine product.[3][4]

This approach is superior to direct alkylation of amines with alkyl halides, which often suffers from over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3] Reductive amination provides a much more controlled and selective pathway to the desired mono-alkylated product.[3]

Reaction Scheme & Mechanism

The overall reaction is as follows:

Cyclopentanone + Ethanolamine --(1. Imine Formation)--> Imine Intermediate --(2. NaBH₄ Reduction)--> this compound

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers and the elimination of water to form an iminium ion, which is then reduced by the hydride reagent.[5][6] The reaction is often performed under neutral or weakly acidic conditions to facilitate both the nucleophilic attack and the dehydration step.[1]

Experimental Protocol

This section details the materials, safety precautions, and step-by-step procedure for the synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
CyclopentanoneC₅H₈O84.12≥99%4.21 g (4.48 mL)50.0
EthanolamineC₂H₇NO61.08≥99%3.36 g (3.32 mL)55.0 (1.1 eq)
Sodium BorohydrideNaBH₄37.83≥98%2.84 g75.0 (1.5 eq)
Methanol (MeOH)CH₃OH32.04Anhydrous100 mL-
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12AnhydrousAs needed-
Saturated NaCl (aq)NaCl58.44Saturated solutionAs needed-
Anhydrous MgSO₄MgSO₄120.37GranularAs needed-

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, rotary evaporator, separatory funnel, standard laboratory glassware.

Critical Safety Precautions

All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, is mandatory.[7]

  • Cyclopentanone: Flammable liquid and vapor. Causes eye irritation.

  • Ethanolamine: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled or swallowed.

  • Sodium Borohydride (NaBH₄): Water-reactive. Contact with water or acids releases flammable hydrogen gas, which can ignite spontaneously.[8][9] Toxic if swallowed and causes severe skin and eye irritation.[9] Handle as a powder in a dry environment and avoid dust formation.[9]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

Emergency Preparedness: Ensure an appropriate fire extinguisher (Class D for reactive metals, or CO₂) and an emergency eyewash/shower station are readily accessible.[9][10]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place a magnetic stir bar in a 250 mL round-bottom flask. Add cyclopentanone (4.48 mL, 50.0 mmol) and anhydrous methanol (100 mL). Begin stirring the solution at room temperature.

  • Amine Addition: Add ethanolamine (3.32 mL, 55.0 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

  • Cooling and Reduction: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent: While maintaining the cold temperature, slowly and portion-wise add solid sodium borohydride (2.84 g, 75.0 mmol) over a period of 20-30 minutes. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cyclopentanone spot.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Stir for 15 minutes. Caution: This will destroy any remaining NaBH₄ and evolve hydrogen gas.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator under reduced pressure.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with saturated aqueous NaCl solution (brine, 1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A Charge Flask: Cyclopentanone + Methanol B Add Ethanolamine A->B Stir 30 min (Imine Formation) C Cool to 0-5 °C D Add NaBH4 (portion-wise) C->D Maintain Temp E Stir at RT for 2-3h D->E Warm to RT F Quench with H2O G Remove MeOH (Rotovap) F->G H Extract with Et2O G->H I Wash, Dry (MgSO4), Filter H->I J Concentrate (Rotovap) I->J end_node Product J->end_node start Start start->A

Caption: One-pot reductive amination workflow.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol [11]
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃) δ ~3.6 (t, 2H, -CH₂OH), ~3.0 (m, 1H, N-CH-), ~2.7 (t, 2H, -NCH₂-), ~2.0-1.3 (m, 8H, cyclopentyl CH₂), OH and NH protons may be broad and exchangeable.
¹³C NMR (CDCl₃) δ ~61 (-CH₂OH), ~60 (N-CH-), ~50 (-NCH₂-), ~33 (cyclopentyl CH₂), ~24 (cyclopentyl CH₂)
IR (neat, cm⁻¹) 3300-3400 (broad, O-H, N-H stretch), 2850-2960 (C-H stretch), ~1100 (C-N, C-O stretch)
Mass Spec (EI) m/z = 129 (M⁺), 98 (M⁺ - CH₂OH)

Note: Predicted NMR and IR values are based on typical chemical shifts for the functional groups present.[12][13]

Discussion and Troubleshooting

  • Choice of Reducing Agent: Sodium borohydride is a cost-effective and convenient reducing agent for this transformation.[14] It is sufficiently reactive to reduce the imine intermediate but generally slow to reduce the starting ketone, especially at lower temperatures.[3] More selective and expensive reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are alternatives that can minimize the formation of cyclopentanol, a potential side product.[1][3]

  • Reaction Control: The slow, portion-wise addition of NaBH₄ at 0 °C is critical. This practice controls the exothermic reaction and the rate of hydrogen evolution, ensuring safety and preventing the temperature from rising, which could lead to the undesired reduction of the starting cyclopentanone.

  • Workup: The aqueous wash (brine) is important for removing the bulk of the water-soluble borate salts formed during the reaction and quench steps. Incomplete drying of the organic layer can lead to lower yields and an impure final product.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Zhang, Y., Lin, L., & Zhang, F. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834–836. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Reductions of imines using boric acid/sodium borohydride. A simple and convenient procedure for the preparation of secondary amines. Tetrahedron Letters, 41(19), 3845-3848.
  • Das, B., Venkateswarlu, K., Majhi, A., & Reddy, M. R. (2006). A new, simple and convenient procedure for direct and indirect reductive amination of aldehydes and ketones. Tetrahedron Letters, 47(41), 7371-7375.
  • Doležal, P., et al. (2004). Reductive amination of cyclopentanone. Chemical Papers, 58(2), 113-117.
  • OSU Chemistry Department. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclopentanone. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Eurofins. (2010, January 29). Sodium borohydride Safety Data Sheet. Retrieved from [Link]

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Sources

Application Note: A Practical Guide to the Synthesis of N-Cyclopentyl Ethanolamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkyl Ethanolamines

N-alkylated ethanolamines are a versatile class of molecules that hold significant importance across various sectors of the chemical and pharmaceutical industries. Their bifunctional nature, possessing both a secondary or tertiary amine and a primary alcohol, makes them valuable intermediates in the synthesis of a wide array of more complex molecules. They are integral to the production of pharmaceuticals, agrochemicals, and specialty chemicals. For instance, derivatives of N-alkylated ethanolamines are used as acidic gas absorbents for purification processes and as key building blocks for local anesthetics.[1] The synthesis of mono-N-alkylated ethanolamines, such as N-cyclopentyl ethanolamine, requires a controlled approach to prevent the formation of undesired N,N-dialkylated byproducts, a common challenge in amine alkylation.[1][2][3] Reductive amination offers a robust and selective method to achieve this transformation.

Mechanism and Strategy: The Elegance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4] This method circumvents the issue of overalkylation often encountered with traditional alkyl halide-based methods.[5] The reaction proceeds in a one-pot fashion, beginning with the condensation of a carbonyl compound (in this case, cyclopentanone) with a primary amine (ethanolamine) to form an imine or, more accurately, an iminium ion intermediate under weakly acidic conditions.[5][6] This intermediate is then reduced in situ by a selective reducing agent to yield the desired secondary amine.

The choice of reducing agent is critical to the success of the reaction. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting ketone, leading to unwanted byproducts.[5][7] A superior choice for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) , often abbreviated as STAB.[4][7] The steric bulk and electron-withdrawing acetate groups of STAB render it a mild and selective reducing agent. It is incapable of significantly reducing ketones but efficiently reduces the iminium ion intermediate, thus maximizing the yield of the desired N-cyclopentyl ethanolamine.[8]

Experimental Protocol: Synthesis of N-Cyclopentyl Ethanolamine

This protocol provides a detailed procedure for the synthesis of N-cyclopentyl ethanolamine from cyclopentanone and ethanolamine using sodium triacetoxyborohydride.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Cyclopentanone84.124.21 g (4.4 mL)501.0
Ethanolamine61.083.36 g (3.3 mL)551.1
Sodium Triacetoxyborohydride211.9414.84 g701.4
Glacial Acetic Acid60.053.0 g (2.9 mL)501.0
1,2-Dichloroethane (DCE)98.96200 mL--
Saturated Sodium Bicarbonate-~100 mL--
Brine-~50 mL--
Anhydrous Magnesium Sulfate-As needed--
Diethyl Ether-For extraction--
Hexanes-For chromatography--
Ethyl Acetate-For chromatography--
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq) and ethanolamine (1.1 eq).

  • Solvent and Catalyst Addition: Add 1,2-dichloroethane (DCE, 200 mL) to the flask, followed by the addition of glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 20 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.4 eq) to the reaction mixture. Caution: The addition may cause a slight exotherm and gas evolution. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (~100 mL) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-cyclopentyl ethanolamine can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a colorless to pale yellow oil. Alternatively, for some ethanolamine derivatives, vacuum distillation can be an effective purification method.[9][10]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Reductive_Amination_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Cyclopentanone & Ethanolamine add_dce_acid Add DCE and Acetic Acid start->add_dce_acid stir_iminium Stir for 20 min (Iminium Formation) add_dce_acid->stir_iminium add_stab Add Sodium Triacetoxyborohydride stir_iminium->add_stab react React for 12-24h at Room Temperature add_stab->react quench Quench with Saturated NaHCO₃ react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify end_product Pure N-Cyclopentyl Ethanolamine purify->end_product

Caption: Workflow for the synthesis and purification of N-cyclopentyl ethanolamine.

Self-Validation and Trustworthiness

The protocol described is designed to be a self-validating system. The choice of sodium triacetoxyborohydride as the reducing agent is key to minimizing the formation of cyclopentanol, a common byproduct when less selective reducing agents are used.[8] Monitoring the reaction by TLC or GC-MS allows for confirmation of the consumption of starting materials and the formation of the product. The purification by flash column chromatography ensures the isolation of a high-purity product, which can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of N-cyclopentyl ethanolamine via reductive amination. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach to this valuable mono-N-alkylated ethanolamine. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of this and related compounds.

References

  • Myers, J. W. (n.d.).
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.GOV. (2023, April 19).
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  • Method of purifying ethanolamines. (1969, July 1).
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  • Cyclopentanone synthesis - Organic Chemistry Portal. (n.d.).
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  • A Technical Guide to the Synthesis and Purification of Ethanolamine Hydrochloride for Research Applic
  • A convenient way for the synthesis of mono N-alkyl
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
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  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. (n.d.).
  • Use of Sodium Triacetoxyborohydride in Reductive Amin
  • Reductive alkylation of ethanolamine and methylamine bycarbonyl compounds over copper chromite: Deactivation of the c
  • The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online. (2018, January 31).

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Application Notes and Protocols: Experimental Conditions for N-Alkylation of Monoethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-alkylation of monoethanolamine (MEA) is a foundational transformation for synthesizing a diverse array of valuable molecules, including surfactants, pharmaceutical intermediates, and corrosion inhibitors.[1][2][3] As a bifunctional molecule featuring both a primary amine and a primary alcohol, MEA presents unique challenges and opportunities in achieving selective N-alkylation.[4] The principal difficulty lies in controlling the reaction to favor mono-N-alkylation over the often thermodynamically favored di-N-alkylation, a consequence of the secondary amine product being more nucleophilic than the starting primary amine.[5][6] This guide provides an in-depth analysis of key experimental methodologies, elucidating the mechanistic rationale behind protocol choices to empower researchers in chemistry and drug development to achieve desired outcomes with precision and efficiency. We will explore classical methods like direct alkylation with alkyl halides, highly selective strategies such as reductive amination, and modern, sustainable catalytic approaches.

Core Principles: Navigating Selectivity in MEA Alkylation

The synthetic utility of monoethanolamine is dictated by the reactivity of its two nucleophilic centers: the nitrogen of the primary amine and the oxygen of the primary alcohol. For N-alkylation, the amine is the target.

  • Nucleophilicity and the Over-alkylation Problem: In most solvent systems, the nitrogen atom of MEA is significantly more nucleophilic than the oxygen atom, ensuring that N-alkylation is the predominant initial reaction pathway.[1][7] However, the mono-N-alkylated product, a secondary amine, is typically more nucleophilic and less sterically hindered than MEA itself. This creates a "runaway" reaction scenario where the desired product reacts with the alkylating agent faster than the starting material, leading to a mixture containing significant amounts of the N,N-dialkylated byproduct.[5]

  • Strategies for Control: Achieving high selectivity for mono-N-alkylation requires a deliberate strategy to circumvent this inherent reactivity pattern. The primary approaches include:

    • Stoichiometric Control: Utilizing a large excess of monoethanolamine to increase the statistical probability of the alkylating agent encountering an MEA molecule before it encounters a mono-alkylated product molecule.[1][2]

    • Reaction Pathway Control: Employing methods like reductive amination, where the imine intermediate is formed first and then reduced in a separate step, effectively preventing the product from competing for the reactant.[8]

    • Catalysis: Leveraging phase transfer or transition metal catalysts to modulate reactivity and selectivity.

    • Protecting Groups: Temporarily blocking one N-H bond with a protecting group (e.g., Boc) allows for selective mono-alkylation, followed by deprotection.[3]

Methodology I: Direct Alkylation with Alkyl Halides via Phase Transfer Catalysis

Direct alkylation via an SN2 mechanism is the most traditional approach. However, to be effective for selective mono-alkylation, it requires careful control, often achieved using a Phase Transfer Catalysis (PTC) system. The PTC system facilitates the transfer of the amine reactant from an aqueous phase to an organic phase (where the alkyl halide is soluble), enhancing the reaction rate and offering a lever to control selectivity.[1][7]

Causality of the PTC Approach

A phase transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the deprotonated amine or complexes with the neutral amine. This complex is soluble in the organic phase, allowing it to react efficiently with the alkyl halide at the interface or in the bulk organic phase. By carefully controlling stoichiometry, particularly using an excess of MEA, the formation of the mono-alkylated product can be strongly favored.[1][2]

Workflow for PTC-Mediated N-Alkylation of MEA

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine MEA, 40% KOH(aq), and TBAB catalyst in flask prep2 Heat mixture to specified temperature (e.g., 60-90°C) prep1->prep2 react1 Add Alkyl Halide (e.g., Allyl Bromide) dropwise with vigorous stirring prep2->react1 react2 Maintain temperature and stir for specified time (e.g., 3 hours) react1->react2 workup1 Cool reaction mixture react2->workup1 workup2 Extract with organic solvent (e.g., Diethyl Ether) workup1->workup2 workup3 Dry organic layer (e.g., Na₂SO₄) and concentrate workup2->workup3 workup4 Purify via distillation or column chromatography workup3->workup4 end end workup4->end Isolated Mono-N-Alkylated Product

Caption: General workflow for PTC-mediated N-alkylation of MEA.

Protocol 1: Selective Mono-N-allylation of MEA using PTC

This protocol is adapted from the work of Torosyan G.H. on the selective alkylation of MEA in a PTC system.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, combine monoethanolamine (5.0 eq.), a 40% aqueous solution of potassium hydroxide (KOH, 1.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Heating: Heat the biphasic mixture to 60-65°C with vigorous stirring.

  • Reagent Addition: Add allyl bromide (1.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 65°C.

  • Reaction: Maintain the reaction at 60-65°C with continuous stirring for 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield N-allyl-ethanolamine.

Data Summary: Effect of Stoichiometry and Alkyl Halide on Selectivity
EntryAlkyl HalideMEA : Alkyl Halide RatioCatalystTemp (°C)Time (h)ProductYield (%)Reference
1Allyl Bromide5 : 1TBAB60-653N-allyl-ethanolamine66[1]
2Amyl Bromide1 : 1TBAB85-903N-amyl-ethanolamine~70[1]
3Nonyl Bromide1 : 1TBAB85-903N-nonyl-ethanolamine~70[1]

This table highlights that a large excess of MEA is crucial for achieving high selectivity with highly reactive electrophiles like allyl bromide. For less reactive, bulkier alkyl halides, a 1:1 ratio can provide good yields of the mono-alkylated product.[1]

Methodology II: Reductive Amination

Reductive amination is a powerful and highly selective method for preparing mono-N-alkylated amines.[9][10] It proceeds by first forming an imine intermediate from the reaction of the amine (MEA) with an aldehyde or ketone, followed by the in situ reduction of the imine to the target secondary amine.[8]

Causality of the Reductive Amination Approach

This method's high selectivity stems from its mechanism. The alkylating agent is a carbonyl compound, not an alkyl halide. The product amine does not react with the starting aldehyde or ketone under the reaction conditions. Furthermore, by using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), the imine (or more accurately, the protonated iminium ion) is reduced much faster than the starting carbonyl compound.[8][11] The reaction is typically run under weakly acidic conditions (pH 4-6) to facilitate the dehydration step required for imine formation.

Mechanism of Reductive Amination```dot
Protocol 2: N-Benzylation of MEA via Reductive Amination

This is a general protocol for the reductive amination of MEA with benzaldehyde.

  • Reaction Setup: To a solution of monoethanolamine (1.0 eq.) in methanol (MeOH, 0.5 M), add benzaldehyde (1.05 eq.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • pH Adjustment: Add acetic acid dropwise to adjust the pH of the solution to approximately 5-6 (check with pH paper).

  • Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding 1M aqueous HCl until gas evolution ceases. Make the solution basic (pH > 10) by adding 2M aqueous NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-ethanolamine.

Methodology III: Green & Catalytic Approaches

Modern synthetic chemistry emphasizes sustainability, favoring methods with high atom economy and reduced waste. N-alkylation using alcohols as alkylating agents, known as the "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" methodology, is a prime example of a green synthetic route.

[12][13]#### Causality of the "Borrowing Hydrogen" Approach This process, typically catalyzed by transition metals (e.g., Ru, Pd, Fe), involves a catalytic cycle where the catalyst transiently removes two hydrogen atoms from the alcohol to generate an aldehyde in situ. T[13][14]his aldehyde then undergoes condensation with the amine to form an imine. Finally, the catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine. The only byproduct of this elegant, atom-economical process is water.

[12][13][15]#### Comparison of N-Alkylation Methodologies

FeatureDirect Alkylation (Alkyl Halide)Reductive Amination (Carbonyl)Borrowing Hydrogen (Alcohol)
Alkylating Agent Alkyl Halide (R-X)Aldehyde/Ketone (R-CHO)Alcohol (R-CH₂OH)
Key Byproduct Halide Salt (M-X)Stoichiometric Reductant WasteWater (H₂O)
Atom Economy ModerateModerateHigh
Selectivity Control Moderate (requires excess amine)ExcellentGood to Excellent
Key Reagents Base (e.g., KOH), PTCMild Reductant (e.g., NaBH₃CN)Transition Metal Catalyst
Environmental Impact Moderate (salt waste)Moderate (reductant waste)Low (benign byproduct)

Troubleshooting and Optimization

  • Problem: Significant Di-Alkylation Product.

    • Solution (Direct Alkylation): Increase the molar excess of monoethanolamine to 10-fold or higher. Ensure vigorous stirring in PTC systems to maximize interfacial reaction.

    • Solution (Alternative Method): Switch to reductive amination, which is inherently selective for mono-alkylation.

[8]* Problem: Low Reaction Conversion.

  • Solution (Direct Alkylation): Increase the reaction temperature or switch to a more reactive alkyl halide (I > Br > Cl).
  • Solution (Reductive Amination): Ensure the pH is optimal for imine formation (typically 4-6). Confirm the activity of the reducing agent.
  • Solution (Borrowing Hydrogen): Screen different catalysts and co-catalysts/additives. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
  • Problem: Difficult Purification.

    • Solution: The boiling points of MEA and its lower-alkylated derivatives can be close. For challenging separations, convert the crude amine mixture to their hydrochloride salts, which often have different crystallization properties, allowing for separation by fractional crystallization. The free amines can be regenerated with a base.

References

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorganic & Organic Chemistry, 2(1), 19-21. [Link]

  • Jana, A., et al. (2020). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions, 49(3), 758-771. [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. ResearchGate. [Link]

  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. [Link]

  • Ju, Y., & Varma, R. S. (2009). Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). N,N-DIETHYLAMINOETHANOL. Ataman Kimya. [Link]

  • Torosyan, G. H. (2018). The Selective N-Alkylation of Monoethanolamine in PTC Condition. Amanote Research. [Link]

  • Google Patents. (n.d.). CN102126966B - Method for synthesizing N,N-diethyl ethanolamine.
  • ResearchGate. (n.d.). N‐Alkylation of amines with alcohols by using iron/amino acid as the catalyst. [Link]

  • Chandrashekhar, V. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701985. [Link]

  • Poliakoff, M., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 1456-1465. [Link]

  • Google Patents. (n.d.). CN102126966A - Method for synthesizing N,N-diethyl ethanolamine.
  • Torosyan, G. H. (2018). The Selective N-Alkylation of Monoethanolamine in PTC Condition. ResearchGate. [Link]

  • ResearchGate. (n.d.). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • University of Groningen. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

  • Li, Z., & Yan, C. (2019). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

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Application Note: High-Resolution Purification of 2-(Cyclopentylamino)ethan-1-ol via Modified Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of the secondary amino alcohol, 2-(Cyclopentylamino)ethan-1-ol, from a crude reaction mixture using silica gel column chromatography. Due to the inherent basicity of the secondary amine, standard silica gel chromatography often results in poor separation, significant peak tailing, and low recovery. Herein, we describe a robust method that incorporates a basic modifier into the mobile phase to temporarily deactivate the acidic silanol groups of the stationary phase, enabling a high-resolution separation and excellent recovery of the target compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of amino alcohol scaffolds.

Introduction: The Challenge of Purifying Amino Alcohols

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a secondary amine and a primary alcohol, imparts unique chemical properties. However, these same functional groups present a significant challenge during purification. The basic nitrogen atom (pKa of the conjugate acid is estimated to be around 9.5-10, similar to other aminoethanols) readily interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This strong acid-base interaction leads to several chromatographic issues, including:

  • Irreversible Adsorption: A portion of the compound can bind permanently to the column, resulting in low product recovery.[3]

  • Peak Tailing: The slow dissociation of the protonated amine from the silica surface causes the elution band to be broad and asymmetrical, leading to poor separation from impurities.[3]

  • Compound Degradation: For sensitive molecules, the acidic nature of the silica surface can catalyze decomposition.

This guide outlines a strategic approach to overcome these challenges, ensuring a successful and efficient purification.

Strategic Approach: Deactivation of the Stationary Phase

To achieve a clean separation, the undesirable interactions between the basic analyte and the acidic stationary phase must be minimized. This can be accomplished by introducing a small amount of a volatile basic modifier, such as triethylamine (TEA), into the mobile phase.[3] The TEA, being a stronger base, preferentially interacts with the silanol groups, effectively creating an in-situ deactivated stationary phase. This allows the this compound to partition between the mobile and stationary phases based on polarity, as intended in normal-phase chromatography, rather than being dominated by acid-base interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Clear, colorless liquid
Boiling Point 114.5-115.5 °C (at 10 Torr)
Predicted pKa (Amine) ~9.5-10.5Inferred from similar structures[1][2]

Potential Impurities and Separation Strategy

The synthesis of this compound, commonly proceeding through the reductive amination of cyclopentanone with monoethanolamine, can lead to several impurities.[4] Understanding these potential byproducts is key to designing an effective separation.

Table 2: Potential Impurities and their Chromatographic Behavior

ImpurityStructurePolarity Relative to ProductElution Behavior on Silica Gel
Cyclopentanone KetoneLess PolarElutes much faster than the product.
Monoethanolamine Primary Amino AlcoholMore PolarTends to stick to the column but will elute much slower than the product.
Over-alkylated product (Tertiary Amine) Tertiary Amino AlcoholLess PolarElutes faster than the product.
N,N'-dicyclopentylethanolamine Dimerized byproductLess PolarElutes faster than the product.

The modified normal-phase method described here will allow for the efficient separation of the moderately polar target compound from both less polar impurities (unreacted starting material, over-alkylation products) and more polar impurities (unreacted monoethanolamine).

Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from all impurities.

TLC Protocol:
  • Prepare the Eluent: Prepare a stock solution of your mobile phase, for example, 20% ethyl acetate in hexanes, containing 1% triethylamine.

  • Spot the Plate: On a silica gel TLC plate, carefully spot the crude reaction mixture, the purified product standard (if available), and any available starting material standards.

  • Develop the Plate: Place the TLC plate in a chamber saturated with the mobile phase and allow the solvent to ascend to near the top of the plate.

  • Visualize the Spots: Dry the plate and visualize the spots. As this compound lacks a chromophore, visualization can be achieved using a potassium permanganate stain or by charring with a p-anisaldehyde solution. Ninhydrin can also be used, which will react with the secondary amine.[4][5]

  • Optimize: Adjust the ratio of ethyl acetate to hexanes to achieve the target Rf value. Increased ethyl acetate will increase the Rf.

Table 3: Recommended Solvent Systems for TLC and Column Chromatography

ApplicationStationary PhaseMobile Phase Composition
TLC Silica Gel 60 F₂₅₄10-40% Ethyl Acetate in Hexanes + 1% Triethylamine
Column Silica Gel (230-400 mesh)Gradient of 5% to 30% Ethyl Acetate in Hexanes + 1% Triethylamine

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale accordingly.

Materials:
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Triethylamine (TEA)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Fraction collection tubes

  • TLC plates, chamber, and visualization reagents

Step-by-Step Procedure:
  • Prepare the Slurry: In a beaker, mix approximately 40-50 g of silica gel with a solution of 5% ethyl acetate in hexanes containing 1% triethylamine to form a homogenous slurry.

  • Pack the Column: Secure the column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing and remove any air bubbles. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Load the Sample:

    • Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3 g), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column:

    • Begin eluting with 5% ethyl acetate in hexanes + 1% TEA.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate) to elute the target compound. A slow, gradual increase in polarity generally yields better separation.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. To ensure complete removal of residual TEA, the purified oil can be co-evaporated with a higher boiling point solvent like toluene.

Visualizing the Workflow and Mechanism

To better illustrate the process, the following diagrams outline the purification workflow and the underlying chemical principle of stationary phase deactivation.

Purification_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Slurry Prepare Silica Slurry (with 1% TEA) TLC->Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute with Gradient (EtOAc/Hexanes + 1% TEA) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvents Combine->Evaporate Pure Pure Product Evaporate->Pure

Figure 1: A comprehensive workflow for the purification of this compound.

Separation_Mechanism Mechanism of Separation on Silica Gel cluster_no_tea Without Triethylamine cluster_with_tea With Triethylamine (TEA) Silica_NoTEA Acidic Silica (Si-OH) Interaction_NoTEA Strong Acid-Base Interaction (R₂NH₂⁺ ... ⁻O-Si) Silica_NoTEA->Interaction_NoTEA Amine_NoTEA Basic Amine (R₂NH) Amine_NoTEA->Silica_NoTEA approaches Amine_NoTEA->Interaction_NoTEA Result_NoTEA Result: Peak Tailing, Low Recovery Interaction_NoTEA->Result_NoTEA Silica_WithTEA Acidic Silica (Si-OH) Deactivated_Silica Deactivated Silica (Et₃NH⁺ ... ⁻O-Si) Silica_WithTEA->Deactivated_Silica TEA TEA (Et₃N) TEA->Silica_WithTEA neutralizes TEA->Deactivated_Silica Separation Partitioning based on Polarity Deactivated_Silica->Separation Amine_WithTEA Basic Amine (R₂NH) Amine_WithTEA->Deactivated_Silica interacts weakly Amine_WithTEA->Separation Result_WithTEA Result: Symmetrical Peaks, High Recovery Separation->Result_WithTEA

Figure 2: The role of triethylamine in deactivating the silica surface.

Conclusion

The purification of basic compounds like this compound by silica gel chromatography requires a thoughtful approach to counteract the compound's inherent reactivity with the stationary phase. The inclusion of a small percentage of triethylamine in the mobile phase is a simple yet highly effective strategy to achieve a clean, high-yielding separation. By following the detailed protocol outlined in this application note, researchers can consistently obtain highly pure this compound, suitable for downstream applications in drug discovery and chemical synthesis.

References

  • Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Procedure).[Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols.[Link]

  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl-.[Link]

  • PubChem. this compound.[Link]

  • PubMed. Liquid Chromatographic Resolution of Secondary Amino Alcohols on a Chiral Stationary Phase...[Link]

  • ResearchGate. General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.[Link]

  • PubChem. 2-(Methylamino)ethanol.[Link]

  • University of Rochester. Chromatography: The Solid Phase.[Link]

  • PubChem. Ethanolamine.[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • BioTech Beacons. Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.[Link]

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Scale-Up Synthesis of 2-(Cyclopentylamino)ethan-1-ol: A Guide to Process Development and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 2-(Cyclopentylamino)ethan-1-ol, a valuable amino alcohol intermediate in the pharmaceutical and specialty chemical industries. We detail a robust laboratory-scale protocol based on the reductive amination of cyclopentanone with ethanolamine and outline the critical considerations for transitioning this process to pilot and manufacturing scales. Key areas addressed include reaction thermodynamics, heat and mass transfer, process safety, and analytical controls. This document is intended for researchers, chemists, and chemical engineers involved in process development and scale-up.

Introduction

This compound (CAS No. 2842-39-9) is a secondary amino alcohol that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1][2] Its structural motif is found in compounds with diverse biological activities. The efficient and scalable production of this intermediate is therefore of significant industrial interest.

This guide focuses on the reductive amination pathway, a widely employed and robust method for amine synthesis.[3][4] This route offers high atom economy and typically proceeds with high selectivity, making it an attractive choice for industrial applications.[5]

1.1 Rationale for Selected Synthetic Route

The chosen synthetic route involves the condensation of cyclopentanone with ethanolamine to form an intermediate imine (or more accurately, an oxazolidine in equilibrium with the imine), which is then reduced in situ to the desired product.

  • Scheme 1: Reductive Amination of Cyclopentanone with Ethanolamine

    (Cyclopentanone reacts with ethanolamine, followed by reduction with Sodium Borohydride to yield this compound)

This one-pot procedure is advantageous for large-scale synthesis as it avoids the isolation of potentially unstable intermediates and reduces unit operations.[4] Sodium borohydride (NaBH₄) is selected as the reducing agent due to its moderate reactivity, favorable safety profile compared to stronger hydrides like LiAlH₄, and cost-effectiveness.[]

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol has been optimized for high yield and purity at the laboratory scale, providing a reliable baseline for process scale-up.

2.1 Materials and Reagents

ReagentCAS No.MW ( g/mol )AmountMolesEq.
Cyclopentanone120-92-384.1210.0 g0.1191.0
Ethanolamine141-43-561.088.0 g0.1311.1
Sodium Borohydride16940-66-237.835.4 g0.1431.2
Methanol (MeOH)67-56-132.04200 mL--
Hydrochloric Acid (1M)7647-01-0-As needed--
Sodium Hydroxide (5M)1310-73-2-As needed--
Ethyl Acetate (EtOAc)141-78-6-300 mL--
Brine--100 mL--
Anhydrous MgSO₄7487-88-9-As needed--

2.2 Step-by-Step Procedure

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add cyclopentanone (10.0 g, 0.119 mol) and methanol (150 mL).

  • Amine Addition: Add ethanolamine (8.0 g, 0.131 mol) to the solution. Stir the mixture at room temperature for 1 hour to facilitate imine/oxazolidine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate beaker, dissolve sodium borohydride (5.4 g, 0.143 mol) in the remaining 50 mL of cold methanol. Add the sodium borohydride solution to the reaction flask portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: The portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent runaway.[7] Hydrogen gas is evolved during the reaction and quenching steps; ensure adequate ventilation and an inert atmosphere.[8]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (cyclopentanone) is consumed.

  • Quenching: Carefully cool the mixture back to 0-5 °C. Slowly and cautiously add 1M HCl to quench the excess NaBH₄ and neutralize the mixture to pH ~7. Vigorous hydrogen evolution will occur.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the remaining aqueous residue, add 5M NaOH until the pH is >12. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a colorless to pale yellow oil, can be purified by vacuum distillation to achieve >98% purity.

Scale-Up Considerations and Process Development

Transitioning from a 10-gram laboratory synthesis to a multi-kilogram pilot or production scale introduces significant challenges. The primary issue is the change in the surface-area-to-volume ratio, which drastically affects heat and mass transfer.[9]

3.1 Thermodynamic and Kinetic Profile

  • Exothermicity: The reduction of the imine by sodium borohydride is an exothermic process.[10] On a large scale, the heat generated can rapidly increase the batch temperature, leading to side reactions, solvent boiling, or a dangerous thermal runaway.[11]

  • Reaction Calorimetry: It is imperative to perform reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) studies to quantify the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR).[9][10] This data is essential for designing an adequate cooling system for the plant reactor.

3.2 Heat and Mass Transfer

  • Reactor Design: A jacketed glass-lined or stainless steel reactor with efficient cooling capacity is required. The reactor's heat removal capability must exceed the rate of heat generation by the reaction.[10]

  • Addition Control: The laboratory-scale portion-wise addition of the NaBH₄ solution must be translated into a controlled, slow addition via a dosing pump in a semi-batch process.[11] This is the primary method for controlling the reaction rate and temperature.

  • Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and areas of high reagent concentration, increasing the risk of side reactions and runaway.[10] The agitator type (e.g., pitched-blade turbine, retreat curve impeller) and speed must be optimized to ensure homogeneity without excessive shear.

3.3 Process Safety and Hazard Analysis

A thorough hazard and operability (HAZOP) study is mandatory before any scale-up operation.

  • Sodium Borohydride Hazards: NaBH₄ is a flammable solid that reacts violently with water and acids to produce flammable hydrogen gas.[8][12] It is also corrosive and can cause severe burns.[12][13][14] All handling must be done under an inert atmosphere (e.g., nitrogen), and personnel must be equipped with appropriate Personal Protective Equipment (PPE).

  • Hydrogen Evolution: The reaction and quenching steps generate significant volumes of hydrogen gas. The reactor must be properly vented to a safe location, and all equipment must be electrically grounded to prevent ignition by static discharge.

  • Thermal Runaway: The worst-case scenario is a loss of cooling during the NaBH₄ addition. This would lead to an accumulation of unreacted reagent and a rapid temperature and pressure increase.[11] An emergency quenching system (e.g., a pre-charged vessel with a weak acid) should be in place.

3.4 Downstream Processing

  • Quenching: Quenching a large volume of NaBH₄ with acid is highly hazardous. A reverse quench, where the reaction mixture is slowly added to a cooled acid solution, may be a safer alternative at scale.

  • Extractions: Large-scale liquid-liquid extractions require specialized equipment like agitated columns or centrifugal extractors to be efficient.

  • Purification: Vacuum distillation is the most viable method for purification at scale. The column must be designed for efficient separation based on the boiling points of the product and any impurities.

Analytical Controls

Robust analytical methods are essential for ensuring process consistency and final product quality.

AnalysisMethodPurposeStage
Starting Material ID & PurityGC, NMRConfirm identity and purity of reagentsRaw Material QC
Reaction MonitoringTLC, GC-MSTrack consumption of cyclopentanoneIn-Process Control
Final Product Assay & PurityGC, qNMRQuantify product and impuritiesFinal Product QC
Structural Confirmation¹H NMR, ¹³C NMR, MSConfirm chemical structureFinal Product QC
Residual Solvent AnalysisHeadspace GCQuantify remaining solvents (MeOH, EtOAc)Final Product QC

Visualizations

5.1 Scale-Up Decision Workflow

The following diagram illustrates the key stages and decision points in the scale-up process.

ScaleUp_Workflow cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Safety & Process Hazard Analysis cluster_2 Phase 3: Pilot Scale-Up cluster_3 Phase 4: Manufacturing lab_synth Lab-Scale Synthesis (1-10 g) protocol_opt Protocol Optimization (Yield, Purity) lab_synth->protocol_opt analytical_dev Analytical Method Development protocol_opt->analytical_dev calorimetry Reaction Calorimetry (DSC/RC) analytical_dev->calorimetry Data for Safety Assessment hazop HAZOP Study (Identify Risks) calorimetry->hazop mitigation Define Mitigation Strategies hazop->mitigation pilot_run Pilot Plant Run (1-10 kg) mitigation->pilot_run Implement Safety Controls process_val Process Validation (Confirm Parameters) pilot_run->process_val dsp_opt Downstream Process Optimization process_val->dsp_opt tech_transfer Technology Transfer Package dsp_opt->tech_transfer Finalized Process gmp_prod GMP Production tech_transfer->gmp_prod

Caption: Workflow for scaling up the synthesis of this compound.

5.2 Risk Assessment and Mitigation Cycle

Effective process safety relies on a continuous cycle of risk identification and control.

Risk_Assessment_Cycle identify Identify Hazards (e.g., Exotherm, H₂ Evolution) analyze Analyze Risks (Severity, Likelihood) identify->analyze Assess control Implement Controls (e.g., Dosing Pump, Emergency Quench) analyze->control Mitigate monitor Monitor & Review (PAT, Audits) control->monitor Verify monitor->identify Re-evaluate

Sources

Application Notes and Protocols for the Utilization of 2-(Cyclopentylamino)ethan-1-ol in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Amino Alcohol Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel bioactive compounds. 2-(Cyclopentylamino)ethan-1-ol, a bifunctional molecule featuring a secondary amine and a primary alcohol, represents a versatile and economically significant synthon. Its inherent chemical functionalities offer multiple avenues for derivatization and incorporation into a diverse range of molecular scaffolds. This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of bioactive molecules, with a particular focus on the generation of substituted 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which have demonstrated promising anticancer, antioxidant, and enzymatic inhibitory activities. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

This compound is a clear, colorless liquid at room temperature.[1] Its structure, characterized by a cyclopentyl group attached to an ethanolamine moiety, imparts a balance of lipophilic and hydrophilic properties. The secondary amine (pKa ~10-11) is a moderately strong base and a good nucleophile, making it amenable to a wide array of chemical transformations. The primary alcohol (-OH) can be readily oxidized or converted to a leaving group, offering another site for molecular elaboration.

PropertyValueSource
Molecular FormulaC7H15NOPubChem
Molecular Weight129.20 g/mol PubChem
CAS Number2842-39-9PubChem
AppearanceClear colorless liquidECHEMI[1]

The dual functionality of this molecule is the cornerstone of its utility. The secondary amine can participate in nucleophilic substitution and addition reactions, amide bond formations, and the synthesis of various heterocyclic systems. The primary alcohol can be engaged in esterifications, etherifications, and oxidations to the corresponding aldehyde or carboxylic acid. This orthogonal reactivity allows for a stepwise and controlled construction of more complex molecular architectures.

Core Application: Synthesis of Bioactive 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

A significant application of the cyclopentylamine scaffold, derivable from this compound, lies in the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. These compounds have emerged as a class of privileged structures in medicinal chemistry, exhibiting a range of biological activities. Recent studies have highlighted their potential as anticancer agents, antioxidants, and inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme implicated in metabolic disorders.[2][3]

The synthetic strategy hinges on the preparation of a key intermediate, N-cyclopentylthiourea, from a cyclopentylamine precursor. While the literature primarily describes the synthesis of these thiazolones starting from commercially available N-cyclopentylthiourea, a practical pathway from this compound is proposed and detailed below. This multi-step synthesis underscores the role of this compound as a foundational building block.

Workflow for the Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

G A This compound B Cyclopentylamine A->B Oxidative Cleavage (Hypothetical Step) C N-Cyclopentylthiourea B->C Thiourea Formation D 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives C->D Cyclocondensation with α-bromoesters

Caption: Synthetic workflow from this compound to bioactive thiazolones.

Part 1: Synthesis of the Key Intermediate, N-Cyclopentylthiourea

The initial and crucial step involves the conversion of this compound to cyclopentylamine. While a direct, one-pot conversion is not prominently documented, a plausible synthetic route involves a two-step process of oxidation followed by decarboxylation or a related amine-forming reaction. For the purposes of this protocol, we will outline the subsequent, well-established conversion of cyclopentylamine to N-cyclopentylthiourea. Researchers should devise a suitable method for the initial conversion based on standard organic chemistry principles, such as oxidation of the alcohol to a carboxylic acid followed by a Curtius, Hofmann, or Schmidt rearrangement. A more direct approach could involve reductive amination of cyclopentanone, which is a common industrial method for producing cyclopentylamine.[4]

Protocol: Synthesis of N-Cyclopentylthiourea from Cyclopentylamine

This protocol is adapted from standard procedures for thiourea synthesis.

Materials:

  • Cyclopentylamine

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium thiocyanate (1.1 equivalents) in a minimal amount of hot ethanol.

  • Addition of Cyclopentylamine: To the stirred solution, add cyclopentylamine (1.0 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The intermediate, cyclopentylammonium thiocyanate, may precipitate. If so, collect the solid by filtration. If not, proceed to the next step.

  • Rearrangement to Thiourea: The crude intermediate is then heated neat or in a high-boiling inert solvent (e.g., xylene) to effect the rearrangement to N-cyclopentylthiourea. Alternatively, the initial reaction mixture can be concentrated and the residue heated.

  • Workup and Purification: Cool the reaction mixture and add water to precipitate the crude N-cyclopentylthiourea. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Expected Outcome:

  • Product: N-Cyclopentylthiourea

  • Appearance: White to off-white crystalline solid

  • Yield: Typically 60-80%

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Part 2: Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

With the key intermediate, N-cyclopentylthiourea, in hand, the synthesis of the target bioactive thiazolone derivatives can be achieved through a cyclocondensation reaction with various α-bromoesters. The choice of the α-bromoester determines the substitution pattern at the 5-position of the thiazolone ring, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Protocol: General Procedure for the Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

This protocol is based on the methods described by P. S. S. Prasad et al. and others.[2]

Materials:

  • N-Cyclopentylthiourea

  • Substituted α-bromoester (e.g., ethyl 2-bromopropionate, methyl 2-bromoacetate)

  • Solvent (e.g., chloroform, methanol)

  • Base (e.g., sodium methoxide, N,N-diisopropylethylamine - DIPEA) for certain substrates

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • Column chromatography setup (if required for purification)

Procedure A: Room Temperature Cyclocondensation (for unbranched alkyl substituents) [2]

  • Reaction Setup: In a round-bottom flask, dissolve N-cyclopentylthiourea (1.0 equivalent) in chloroform.

  • Addition of α-bromoester: Add the corresponding α-bromoester (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from several hours to several days, depending on the reactivity of the ester. Monitor the reaction progress by TLC.

  • Workup: Upon completion, evaporate the solvent under reduced pressure. The crude product, often obtained as a hydrobromide salt, is then dissolved in water and neutralized with a base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform, ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Procedure B: Base-Mediated Cyclocondensation (for branched alkyl or other substituents) [2]

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal to methanol under an inert atmosphere.

  • Addition of Reactants: To the sodium methoxide solution, add N-cyclopentylthiourea (1.0 equivalent) followed by the α-bromoester (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux for several hours to days, monitoring by TLC.

  • Workup and Purification: After cooling, evaporate the solvent. Dissolve the residue in water and neutralize with an acid (e.g., dilute HCl) to pH 7-8. Extract the product with an organic solvent, dry, and concentrate. Purify by crystallization or column chromatography.

Data Summary of Synthesized 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

Compound IDR Group (at C5)Yield (%)Melting Point (°C)Biological Activity HighlightsReference
3a -CH₃5.39208.1–213.0Moderate anticancer activity[2]
3d -CH(CH₃)₂81.63135-138Significant 11β-HSD1 inhibition[2]
3h Spiro-cyclohexane--Potent and selective 11β-HSD1 inhibitor (IC₅₀ = 0.07 µM)[2]

Biological Significance and Future Directions

The synthesized 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated a spectrum of biological activities that warrant further investigation. The inhibition of 11β-HSD1 is particularly noteworthy, as this enzyme is a key therapeutic target for metabolic syndrome, type 2 diabetes, and obesity. The anticancer activity observed against various cell lines, including colon, pancreatic, and breast cancer, suggests that this scaffold could be a starting point for the development of novel oncology therapeutics.

The versatility of this compound as a building block extends beyond the synthesis of thiazolones. Its secondary amine can be incorporated into other heterocyclic systems known for their biological relevance, such as pyrimidines, benzodiazepines, and piperazines. The primary alcohol can be used as a handle for introducing polyethylene glycol (PEG) chains to improve pharmacokinetic properties or for conjugation to other bioactive molecules to create hybrid drugs.

Future research should focus on:

  • SAR Optimization: A systematic exploration of different substituents on the thiazolone ring and the cyclopentyl moiety to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their anticancer and enzyme-inhibitory effects.

  • Exploration of Other Scaffolds: Utilizing this compound in the synthesis of other classes of bioactive molecules to fully exploit its potential as a versatile building block.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. This guide has provided a detailed protocol for its application in the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, a class of compounds with significant therapeutic potential. The inherent reactivity of its dual functional groups opens up a wide array of possibilities for medicinal chemists and drug discovery professionals. By providing a clear and reproducible synthetic pathway, this application note aims to facilitate the exploration of this promising chemical entity in the ongoing quest for novel and effective therapeutics.

References

  • Prasad, P. S. S., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. [Link]

  • PubMed. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. [Link]

Sources

Purity Analysis of N-Substituted Ethanolamines by HPLC: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted ethanolamines are a critical class of compounds with widespread applications in pharmaceuticals, cosmetics, and industrial processes.[1][2][3] Their function is intrinsically linked to their purity. Even minute impurities can significantly alter the efficacy, safety, and stability of the final product. Therefore, robust and reliable analytical methods for purity determination are paramount. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose.

This comprehensive guide provides a deep dive into the HPLC analysis of N-substituted ethanolamines, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore the inherent analytical challenges and present scientifically sound strategies to overcome them, ensuring the integrity and accuracy of your results.

The Analytical Challenge: Physicochemical Properties of Ethanolamines

The primary challenge in the HPLC analysis of N-substituted ethanolamines stems from their inherent physicochemical properties:

  • High Polarity: These compounds are highly polar, leading to poor retention on traditional reversed-phase (RP) columns.[4]

  • Lack of a Strong Chromophore: Most ethanolamines do not possess a significant UV-absorbing chromophore, making direct UV detection insensitive.[1][2]

  • Volatility: Some ethanolamines are volatile, which can pose challenges for certain detection methods.[1][2]

These characteristics necessitate specialized analytical approaches to achieve adequate separation and sensitive detection.

Strategies for Successful HPLC Analysis

To address the analytical hurdles, several HPLC-based strategies have been developed and refined. The choice of method depends on the specific N-substituted ethanolamine, the sample matrix, and the desired sensitivity.

Derivatization: Enhancing Detection and Retention

Pre-column derivatization is a widely employed technique to overcome the challenges of poor UV absorbance and high polarity.[5] This involves reacting the ethanolamine with a reagent that introduces a chromophore or fluorophore and increases the hydrophobicity of the molecule.

Common Derivatization Reagents:

ReagentAdvantagesConsiderations
Marfey's Reagent (FDAA) Improves UV sensitivity and adds a lipophilic constituent for better RP-HPLC retention. Preferentially reacts with primary amines.[6]Requires heating and subsequent quenching of the reaction.
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) Forms stable derivatives with strong fluorescence, enabling highly sensitive detection.[5][7]Can also react with secondary amines.
o-Phthalaldehyde (OPA) Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[5]Derivatives can be unstable.

The derivatization process itself must be carefully optimized and validated to ensure complete reaction and avoid the formation of byproducts that could interfere with the analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds.[8][9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile. This creates a water-enriched layer on the stationary phase surface, and analyte retention is based on partitioning between this layer and the bulk mobile phase.[9]

Key Advantages of HILIC:

  • Enhanced Retention of Polar Analytes: Ideal for underivatized ethanolamines.[8][9]

  • Orthogonal Selectivity: Provides a different separation mechanism compared to RP-HPLC.

  • Compatibility with Mass Spectrometry (MS): The high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source, leading to improved sensitivity.[4][10]

Ion-Pair Chromatography (IPC)

Ion-pair chromatography is a technique used to separate ionic and highly polar compounds on a reversed-phase column.[11][12][13] An ion-pairing reagent, which is a large ionic molecule with a hydrophobic region, is added to the mobile phase.[12] This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and promoting retention on the non-polar stationary phase.[12][13]

Mechanism of Ion-Pair Chromatography:

G cluster_0 Mobile Phase cluster_1 Stationary Phase (e.g., C18) Analyte Positively Charged Ethanolamine (A+) Ion_Pair Neutral Ion Pair (A+IP-) Analyte->Ion_Pair Forms Ion Pair IP_Reagent Negatively Charged Ion-Pairing Reagent (IP-) IP_Reagent->Ion_Pair Stationary_Phase Hydrophobic Stationary Phase Ion_Pair->Stationary_Phase Retained by Hydrophobic Interaction

Caption: Formation and retention of an ion pair in IPC.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography columns possess both reversed-phase and ion-exchange characteristics.[1][14] This dual retention mechanism provides unique selectivity for separating compounds with varying polarity and charge states, such as a mixture of different ethanolamines.[1][2][15]

Detailed Application Note & Protocol: Purity of Monoethanolamine (MEA) using Pre-column Derivatization with Marfey's Reagent

This protocol details a validated HPLC method for the quantification of monoethanolamine (MEA) as a potential impurity in a drug substance, utilizing pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[6][16]

Principle

Marfey's reagent reacts with the primary amine of MEA to form a stable, UV-active derivative.[6][16] This derivatization significantly enhances the UV response and increases the hydrophobicity of MEA, allowing for its separation and quantification by reversed-phase HPLC with UV detection.[6]

Experimental Workflow

G Sample_Prep Sample Preparation (Dissolve Drug Substance in Methanol) Derivatization Derivatization (Add Marfey's Reagent, NaHCO3, Heat) Sample_Prep->Derivatization Quenching Reaction Quenching (Add HCl) Derivatization->Quenching Dilution Dilution (with Mobile Phase Component) Quenching->Dilution HPLC_Analysis HPLC Analysis (RP-HPLC with UV Detection) Dilution->HPLC_Analysis

Sources

GC-MS Characterization of 2-(Cyclopentylamino)ethan-1-ol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Cyclopentylamino)ethan-1-ol is a secondary amino alcohol of interest in synthetic chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. As with many novel molecules, comprehensive analytical characterization is paramount for quality control, metabolic studies, and regulatory submission. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the inherent polarity of amino alcohols like this compound, owing to the presence of hydroxyl and secondary amine functional groups, presents a challenge for direct GC-MS analysis, often leading to poor chromatographic peak shape and low sensitivity.

This application note provides a detailed protocol for the characterization of this compound using GC-MS, with a focus on a robust derivatization strategy to enhance its volatility and thermal stability. We will delve into the rationale behind the chosen methodology, the expected mass spectral fragmentation patterns, and a step-by-step guide for sample preparation and analysis.

Chemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem CID 14187635[1]
Molecular Weight 129.20 g/mol PubChem CID 14187635[1]
CAS Number 2842-39-9PubChem CID 14187635[1]
Appearance Liquid (at STP)Not specified, typical for similar compounds
Boiling Point Estimated >200 °CNot specified, estimated based on structure
Key Functional Groups Secondary Amine, Primary Alcohol-

Methodology: The Imperative of Derivatization

Direct injection of this compound into a GC-MS system is often problematic. The polar -NH and -OH groups can interact with active sites in the injector and on the column surface, leading to peak tailing and reduced analytical response. To circumvent this, a derivatization step is essential to mask these polar groups. Silylation is a widely employed and effective technique for this purpose.[2][3][4][5] In this protocol, we will utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to convert the analyte into its more volatile trimethylsilyl (TMS) derivative.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Experimental workflow for GC-MS characterization.

Experimental Protocols

I. Reagents and Materials
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as a solvent and acid scavenger)

  • Anhydrous Ethyl Acetate (for dilution)

  • GC-grade Helium

  • Autosampler vials with inserts and caps

II. Standard and Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in anhydrous ethyl acetate.

  • Create a working standard of 100 µg/mL by diluting the stock solution with anhydrous ethyl acetate.

  • For derivatization, transfer 100 µL of the working standard into an autosampler vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

III. GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

Expected Results and Discussion

Chromatographic Separation

The underivatized this compound, if detectable, would likely exhibit a broad, tailing peak at an early retention time. Following silylation, the resulting bis-TMS derivative will be significantly less polar and more volatile. This will result in a sharp, symmetrical peak at a later retention time, indicating good chromatographic performance.

Mass Spectral Fragmentation Analysis

The mass spectrum of the derivatized analyte will provide the structural information necessary for its confirmation. Electron ionization will induce fragmentation of the molecule in a predictable manner.

Predicted Fragmentation of bis-TMS-2-(Cyclopentylamino)ethan-1-ol:

The molecular ion (M+) of the derivatized compound (C₁₃H₃₁NOSi₂) is expected at m/z 273. However, the molecular ion peak for silylated compounds can sometimes be of low abundance or absent. The fragmentation will be dominated by alpha-cleavage, which is characteristic of both amines and ethers (in this case, silyl ethers).

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} enddot Caption: Predicted major fragmentation pathways.

Key Predicted Fragment Ions:

m/zProposed Structure/FragmentComments
273 [M]⁺Molecular ion of the bis-TMS derivative. May be weak or absent.
258 [M - CH₃]⁺Loss of a methyl group from a TMS moiety. A common fragment for TMS derivatives.
156 [C₅H₉-N(TMS)-CH₂]⁺Resulting from alpha-cleavage with loss of the •CH₂OTMS radical. Expected to be a significant ion.
131 [CH₂(NTMS)-CH₂OTMS]⁺Resulting from cleavage of the bond between the cyclopentyl ring and the nitrogen.
100 [CH₂=N⁺(H)C₅H₉]A possible fragment from the underivatized molecule, resulting from alpha-cleavage.
73 [Si(CH₃)₃]⁺The characteristic trimethylsilyl cation, often a base peak in the spectra of TMS derivatives.

The presence of the ion at m/z 156 would be a strong indicator of the cyclopentylamino moiety, while the ion at m/z 73 confirms the successful silylation.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the GC-MS characterization of this compound. The key to successful analysis lies in the silylation derivatization step, which mitigates the challenges posed by the analyte's polarity. The predicted fragmentation patterns serve as a guide for the interpretation of the resulting mass spectra, enabling confident identification of the compound. This methodology can be adapted for the analysis of similar amino alcohols in various matrices, making it a valuable tool for researchers in synthetic chemistry, pharmacology, and drug metabolism.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Valdez, C. A., et al. (2013). Rapid Silylation of β-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detection and Identification by EI-GC-MS. OSTI.GOV. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Villas-Boas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Retrieved from [Link]

  • Novikova, I. V., et al. (2014). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Journal of Analytical Chemistry, 69(11), 1086-1092.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]

  • de Zeeuw, J. (n.d.). Analysis of Amines in GC. LabRulez GCMS. Retrieved from [Link]

  • Khederlou, M. (2012). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. Petroleum Research, 22(70), 3-13.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. Retrieved from [Link]

  • Munir, M. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 191.
  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Occidental College. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Brown, D. (n.d.). Mass spectrum of cyclopentane. Doc Brown's Chemistry. Retrieved from [Link]

  • Perrigo, G., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-95.
  • O'Brien, D. M., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(13), 2969-2973.
  • Allery, A. (2016). Mass Spectral Fragmentation Pathways. YouTube. Retrieved from [Link]

  • Gómez-Avilés, A., et al. (2023). Novel isoreticular UiO-66-NH2 frameworks by N-cycloalkyl functionalization of the 2-aminoterephtalate linker with enhanced solar photocatalytic degradation of acetaminophen.
  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Retrieved from [Link]

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Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives: A Detailed Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazol-4-one Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this class, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have emerged as compounds of significant interest, particularly as potent inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which is implicated in metabolic disorders and certain cancers.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. We will delve into the underlying principles of the synthetic strategy, provide detailed, step-by-step protocols for the preparation of key precursors and the final compounds, and discuss methods for their characterization and purification. The protocols described herein are designed to be robust and adaptable, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The cornerstone of the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives is the classical Hantzsch thiazole synthesis. This versatile and widely used reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[1] In our case, the key precursors are N-cyclopentylthiourea and an α-bromoacetic acid ester .

The causality behind this choice of reactants lies in their inherent reactivity. The thiourea, with its nucleophilic sulfur atom, readily attacks the electrophilic carbon of the α-halocarbonyl compound. This initial S-alkylation is followed by an intramolecular cyclization and subsequent dehydration to form the stable thiazole ring system. The choice of a substituted thiourea, such as N-cyclopentylthiourea, directly installs the desired cyclopentylamino group at the 2-position of the thiazole ring.

Synthesis_Overview cluster_precursors Precursor Synthesis Cyclopentylamine Cyclopentylamine CS2 Carbon Disulfide Ammonia Ammonia N_Cyclopentylthiourea N-Cyclopentylthiourea Ethyl_Bromoacetate Ethyl 2-bromoacetate (or derivative) Final_Product 2-(Cyclopentylamino)thiazol-4(5H)-one Derivative

Experimental Protocols

Part 1: Synthesis of N-Cyclopentylthiourea (Precursor)

While N-cyclopentylthiourea may be commercially available, this protocol details its synthesis from cyclopentylamine, providing a cost-effective alternative. The reaction proceeds via the formation of a dithiocarbamate salt, which is subsequently treated with ammonia to yield the target thiourea.

Materials and Reagents:

  • Cyclopentylamine

  • Carbon disulfide (CS₂)

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve cyclopentylamine (1.0 eq) in ethanol.

  • Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • To the resulting dithiocarbamate intermediate, add aqueous ammonia (2.0 eq) dropwise.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.

  • The residue is triturated with cold diethyl ether to precipitate the product.

  • The solid N-cyclopentylthiourea is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Rationale for Experimental Choices:

  • Ice Bath: The initial reaction between the amine and carbon disulfide is exothermic. An ice bath is used to control the reaction temperature and prevent the formation of side products.

  • Ethanol: Serves as a suitable solvent that dissolves the reactants and facilitates the reaction.

  • Aqueous Ammonia: Acts as a source of the amino group to displace the dithiocarbamate and form the thiourea.

  • Diethyl Ether: Used for precipitation and washing due to the high solubility of impurities and low solubility of the desired product in this solvent.

Part 2: Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

This protocol describes the Hantzsch condensation of N-cyclopentylthiourea with an appropriate ethyl 2-bromoacetate derivative. Variations in the substituent at the 5-position of the thiazolone ring can be achieved by using different α-bromoesters.

Materials and Reagents:

  • N-Cyclopentylthiourea

  • Ethyl 2-bromoacetate (or a substituted analogue)

  • Ethanol or Chloroform

  • Sodium bicarbonate (NaHCO₃) or Sodium methoxide (NaOMe) (optional, for specific variations)

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure A: General Synthesis in Ethanol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-cyclopentylthiourea (1.0 eq) and ethyl 2-bromoacetate (1.05 eq) in ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. This step is crucial to deprotonate the initially formed hydrobromide salt of the product.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Procedure B: Alternative Conditions for Hindered Substrates

For less reactive or sterically hindered α-bromoesters, alternative conditions may be required to achieve a reasonable yield.[1]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclopentylthiourea (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the corresponding α-bromoester (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Proceed with extraction and purification as described in Procedure A.

Rationale for Experimental Choices:

  • Ethanol/Chloroform: These are common solvents for the Hantzsch synthesis, providing good solubility for the reactants.[1]

  • Reflux: Heating the reaction mixture increases the reaction rate, leading to a shorter reaction time.

  • Sodium Bicarbonate: Used in the work-up to neutralize the hydrobromic acid formed during the reaction, which protonates the product. The free base form of the product is generally less soluble in the aqueous phase and more soluble in the organic extraction solvent.

  • Sodium Methoxide: A stronger base used to deprotonate the thiourea, increasing its nucleophilicity for reactions with less reactive electrophiles.

  • Column Chromatography: A standard purification technique to separate the desired product from unreacted starting materials and any side products.

Reaction Mechanism

The Hantzsch synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one proceeds through a well-established mechanism:

// Reactants Thiourea [label="N-Cyclopentylthiourea", shape=plaintext]; Bromoester [label="Ethyl 2-bromoacetate", shape=plaintext];

// Intermediates Intermediate1 [label="S-Alkylated Intermediate", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Intermediate2 [label="Tetrahedral Intermediate", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Intermediate3 [label="Cyclized Intermediate", shape=box, style="rounded,filled", fillcolor="#F1F3F4"];

// Product Product [label="2-(Cyclopentylamino)thiazol-4(5H)-one", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows and Labels {Thiourea, Bromoester} -> Intermediate1 [label="1. Nucleophilic Attack (S-Alkylation)"]; Intermediate1 -> Intermediate2 [label="2. Intramolecular\n Nucleophilic Attack"]; Intermediate2 -> Intermediate3 [label="3. Proton Transfer"]; Intermediate3 -> Product [label="4. Dehydration"]; } Hantzsch Thiazole Synthesis Mechanism.

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of N-cyclopentylthiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the ethyl 2-bromoacetate, displacing the bromide ion in an SN2 reaction. This forms an S-alkylated intermediate.

  • Intramolecular Nucleophilic Attack: The nitrogen atom of the thiourea then acts as a nucleophile, attacking the carbonyl carbon of the ester group in an intramolecular fashion. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton transfer occurs, typically facilitated by the solvent or trace amounts of acid/base.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of ethanol to form the final 2-(cyclopentylamino)thiazol-4(5H)-one product.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table provides expected data for some 2-(cyclopentylamino)thiazol-4(5H)-one derivatives based on literature values.[1]

CompoundR-group at C5ProcedureYield (%)Melting Point (°C)HRMS (m/z) [M+H]⁺
3a -CH₃A5.39208.1–213.0199.0905
3b -CH₂CH₃A69.29211.5–213.7213.1062
3c -CH₂CH₂CH₃A81.63192.0-194.0227.1218
3f -C₆H₅C71.06183.0-184.0261.1062
3g -C₆H₄-4-BrC85.48220 (dec.)339.0167

Characterization Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms. Expected chemical shifts for a representative compound (2-(cyclopentylamino)-5-methylthiazol-4(5H)-one, 3a ) are:

    • ¹H-NMR (CDCl₃): δ 12.32 (s, 1H, N⁺H), 4.33 (q, 1H, C⁵-H), 3.89 (s, 1H, NH), 2.04–2.16 (m, 2H, C₅H₉), 1.90–2.00 (m, 4H, C₅H₉), 1.71–1.78 (m, 2H, C₅H₉), 1.81 (d, 1H, CH₃).[1]

    • ¹³C-NMR (CDCl₃): δ 171.85 (C-4), 171.65 (C-2), 59.73 (1C, C₅H₉), 44.83 (C-5), 32.53 (1C, C₅H₉), 32.48 (1C, C₅H₉), 23.71 (2C, C₅H₉), 18.06 (CH₃).[1]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compound.

  • Melting Point: To assess the purity of the final product. A sharp melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. By understanding the principles of the Hantzsch thiazole synthesis and following the outlined procedures, researchers can efficiently synthesize a variety of these medicinally important compounds. The provided characterization data and the rationale behind the experimental choices aim to equip scientists with the necessary tools to produce and validate these molecules for further investigation in drug discovery programs.

References

  • Siwinska, W., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. [Link]

  • Baumgart, S., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. International Journal of Molecular Sciences. [Link]

  • Lesyk, R., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank, 2022(4), M1478. [Link]

  • Wong, R. & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969-3971. [Link]

  • Siwinska, W., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed. [Link]

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Troubleshooting & Optimization

optimizing reaction yield for 2-(Cyclopentylamino)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Cyclopentylamino)ethan-1-ol

Introduction: This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of this compound (CAS 2842-39-9), a valuable intermediate in various chemical applications.[1][2] We will address common challenges encountered during its synthesis, offering troubleshooting strategies and detailed protocols to optimize reaction yield and purity. The primary focus will be on the N-alkylation of cyclopentylamine.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis. Key factors include incomplete reaction, degradation of reactants or products, and competing side reactions.

Initial Diagnostic Workflow:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials (cyclopentylamine and the alkylating agent).

  • Analyze Crude Product: Before purification, analyze a sample of the crude reaction mixture to identify the distribution of the desired product, unreacted starting materials, and any byproducts.

dot graph TD { A[Start: Low Yield Observed] --> B{Analyze Crude Reaction Mixture via TLC/GC-MS}; B --> C{Is CyclopentylamineStarting Material Present?}; C -- Yes --> D[Potential Cause:- Insufficient reaction time- Temperature too low- Ineffective base]; D --> E[Recommended Action:1. Extend reaction time2. Gradually increase temperature3. Re-evaluate base choice/equivalents]; C -- No --> F{Are SignificantByproducts Detected?}; F -- Yes --> G[Potential Cause:- Over-alkylation (dialkylation)- Elimination reactions]; G --> H[Recommended Action:1. Adjust stoichiometry (excess amine)2. See Q2 for dialkylation suppression3. Lower reaction temperature]; F -- No --> I[Potential Cause:- Product loss during work-up/purification- Degradation of starting material or product]; I --> J[Recommended Action:1. Optimize extraction/distillation procedures2. Check stability of reagents3. Ensure inert atmosphere if needed];

} caption: Diagnostic workflow for troubleshooting low reaction yield.

Detailed Troubleshooting Steps:

  • Stoichiometry: The reaction between an amine and an alkyl halide can produce secondary, tertiary, and even quaternary ammonium salts.[3] The newly formed secondary amine, this compound, can be more nucleophilic than the starting cyclopentylamine and react with another molecule of the alkylating agent.[4]

    • Solution: Employ a molar excess of cyclopentylamine (typically 2-4 equivalents) relative to the alkylating agent (e.g., 2-chloroethanol). This statistically favors the reaction of the alkylating agent with the more abundant primary amine, suppressing the formation of the dialkylated byproduct.

  • Temperature and Reaction Time: N-alkylation reactions can be slow at room temperature.

    • Solution: The reaction temperature may range from ambient to 80°C or higher, depending on the solvent and reactants.[5] Monitor the reaction to completion. If the reaction stalls, a modest increase in temperature (e.g., in 10°C increments) can be beneficial. Be aware that excessive heat can promote side reactions like elimination.[6]

  • Choice of Base: When using a haloalcohol like 2-chloroethanol, a base is required to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction. The free amine can act as the base, but this consumes an equivalent of your reactant.

    • Solution: Add an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) to act as an acid scavenger. This preserves the cyclopentylamine for the nucleophilic attack. The use of a stronger base like sodium hydroxide should be approached with caution, as it can promote the dehydrohalogenation of 2-chloroethanol to the highly reactive and hazardous ethylene oxide.

Q2: I am observing a significant amount of the dialkylated byproduct, N-cyclopentyl-N-(2-hydroxyethyl)aminoethanol. How can I suppress this?

This is a classic problem in amine alkylation.[4] The product, a secondary amine, competes with the starting primary amine for the alkylating agent.

Key Control Parameters:

ParameterRecommendationRationale
Reactant Ratio Use a significant excess of cyclopentylamine (2 to 4 eq.).Statistically increases the probability of the alkylating agent reacting with the primary amine over the secondary amine product.
Slow Addition Add the alkylating agent (e.g., 2-chloroethanol) slowly to the solution of cyclopentylamine and base.Maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the highly concentrated primary amine.
Temperature Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.Higher temperatures can sometimes increase the rate of the second alkylation more than the first.
Q3: My final product is difficult to purify by distillation due to a close-boiling impurity. What is this impurity and how can I remove it?

A common close-boiling impurity is unreacted cyclopentylamine, especially when used in excess. Another possibility is a byproduct from the reaction of the solvent or impurities in the starting materials.

Purification Strategies:

  • Acid Wash: Before distillation, wash the crude organic extract with a dilute aqueous acid solution (e.g., 1M HCl). Both the desired product and the unreacted cyclopentylamine will be protonated and move to the aqueous phase as their respective ammonium salts.

  • Basification and Extraction: Neutralize the aqueous phase with a base (e.g., NaOH) to deprotonate the ammonium salts back to their free amine forms.

  • Re-extraction: Extract the liberated free amines into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Distillation: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. The resulting mixture should be significantly enriched in the desired product, making vacuum distillation more effective.

  • Alternative Purification: If distillation is still problematic, consider converting the product to its hydrochloride salt for purification by crystallization.[7] The free base can be regenerated afterward.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

There are two primary and widely used methods for this synthesis.

RouteReactantsGeneral ConditionsAdvantagesDisadvantages
Route A: Haloalcohol Alkylation Cyclopentylamine + 2-ChloroethanolRequires a base (e.g., K₂CO₃), often in a polar solvent (e.g., ethanol, acetonitrile) with heating.[8]2-Chloroethanol is a stable, easy-to-handle liquid. Reaction control is straightforward.Can lead to over-alkylation.[3][4] Generates salt byproducts that must be removed.
Route B: Epoxide Ring-Opening Cyclopentylamine + Ethylene OxideCan be run neat or in a solvent (e.g., water, methanol) often at moderate temperatures.[9][10]Atom-economical (no byproducts). The reaction is often very clean, leading directly to the desired product.Ethylene oxide is a toxic, flammable, and carcinogenic gas requiring specialized handling equipment (e.g., pressure vessel).[10] Can lead to poly(ethylene glycol) side products if not controlled.[9]
Q2: What is the reaction mechanism for the N-alkylation of cyclopentylamine with 2-chloroethanol?

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

dot graph G { layout=dot; rankdir=LR; node[shape=none, fontcolor="#202124"]; edge[color="#5F6368"];

} caption: Sₙ2 mechanism for the synthesis of this compound.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in 2-chloroethanol.[6]

  • Transition State: A transition state is formed where a new C-N bond is partially formed and the C-Cl bond is partially broken.

  • Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of a protonated secondary amine (an ammonium salt).

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom to yield the neutral this compound product.

Q3: How does the choice of solvent affect the reaction?

The solvent plays a critical role in an Sₙ2 reaction.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are generally excellent for Sₙ2 reactions. They can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile (the amine), leaving it "bare" and highly reactive. This often leads to faster reaction rates.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can also be used. While they can slow down Sₙ2 reactions by solvating the nucleophile through hydrogen bonding, they are excellent at dissolving all reactants, including inorganic bases. They are often a practical and cost-effective choice.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they cannot effectively dissolve the amine salt intermediates or the inorganic bases, leading to very slow or incomplete reactions.

Section 3: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Always perform a thorough safety assessment before beginning any chemical synthesis.[2][11][12]

Protocol 1: Optimized Synthesis via 2-Chloroethanol Alkylation

This protocol is designed to maximize the yield of the mono-alkylated product.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclopentylamine (3.0 eq.), potassium carbonate (1.5 eq.), and ethanol (5 mL per gram of cyclopentylamine).

  • Initiation: Begin stirring the suspension under a nitrogen atmosphere.

  • Slow Addition: In an addition funnel, prepare a solution of 2-chloroethanol (1.0 eq.) in ethanol (2 mL per gram). Add this solution dropwise to the stirred cyclopentylamine suspension over 1 hour.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the resulting oil in dichloromethane and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

References

  • ResearchGate. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Available at: [Link]

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  • ResearchGate. (2025). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Available at: [Link]

  • Wikipedia. Amine alkylation. Available at: [Link]

  • Google Patents. (2014). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
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  • Google Patents. (1955). US2716136A - Purification of ethanolamines.
  • Google Patents. (1999). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • Google Patents. (2020). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
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  • Google Patents. (1990). CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino....
  • Chemistry LibreTexts. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Available at: [Link]

  • ResearchGate. Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -. Available at: [Link]

  • Google Patents. (2012). CN102531940A - Preparation method for high purity etofenamate.
  • PubMed. (1947). Structures of ethylene oxide and cyclopropane. Available at: [Link]

  • Google Patents. (1965). US3189654A - Process for the preparation of 1, 2-cycloalkanediones.

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Technical Support Center: Selective Mono-N-Alkylation of Ethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the selective mono-N-alkylation of ethanolamine. This guide is designed for researchers, chemists, and drug development professionals who encounter selectivity issues in this common but deceptively complex transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the intricacies of this reaction and achieve your desired mono-alkylated product with higher yield and purity.

The Core Challenge: A Balancing Act of Reactivity

The selective mono-N-alkylation of ethanolamine is a classic chemical challenge rooted in competing reactions. The primary amine of ethanolamine is nucleophilic, but the secondary amine product is often even more nucleophilic, leading to rapid subsequent alkylation and the formation of undesired di-alkylated byproducts.[1][2] Furthermore, the presence of the hydroxyl group introduces another nucleophilic site, creating the potential for O-alkylation, which further complicates the product mixture.[3]

This guide will dissect these challenges and provide practical, field-proven solutions.

Troubleshooting Guide: From Low Conversion to Complex Mixtures

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction has stalled, showing very low conversion of the starting ethanolamine. What are the likely causes and solutions?

Low conversion can stem from several factors related to reagent reactivity and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Poor Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution: Consider switching to the more reactive alkyl bromide or iodide equivalent. Alternatively, adding a catalytic amount of sodium iodide (NaI) can facilitate an in-situ Finkelstein reaction, converting a less reactive alkyl halide to a more reactive alkyl iodide.[4]

  • Inappropriate Base or Solvent: The base is crucial for deprotonating the amine, but its strength and solubility matter. The solvent system must facilitate interaction between the reactants.

    • Solution: Ensure your base is strong enough to deprotonate the amine but not so strong that it promotes side reactions. For phase-transfer catalysis (PTC) systems, a concentrated aqueous solution of a strong base like KOH is effective.[3] In standard organic solvents, bases like K₂CO₃ or organic bases such as triethylamine can be used, but ensure they are sufficiently strong and soluble.[5] Solvents like DMF or THF are commonly used for amine alkylations.[4]

  • Insufficient Temperature: Many alkylations require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC or GC/MS. For less reactive starting materials, reflux conditions may be necessary.[4]

Question 2: My primary issue is over-alkylation. The main product is the N,N-di-alkylated ethanolamine. How can I favor the mono-alkylated product?

This is the most common challenge. It occurs because the mono-alkylated secondary amine product is a more potent nucleophile than the starting primary amine.[2]

Key Strategies to Promote Mono-Alkylation:

  • Control Stoichiometry: This is the most direct control lever. By using a large excess of ethanolamine relative to the alkylating agent, you increase the statistical probability that the alkylating agent will encounter a molecule of starting material rather than the mono-alkylated product.

    • Recommendation: Start with an ethanolamine-to-alkyl-halide ratio of at least 5:1. Ratios as high as 10:1 can be even more effective.[3][6]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly via a syringe pump or dropping funnel to a solution of excess ethanolamine keeps the instantaneous concentration of the electrophile low, further disfavoring the second alkylation event.

  • Phase-Transfer Catalysis (PTC): PTC is a highly effective technique for promoting selective mono-alkylation. A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the deprotonated ethanolamine from the aqueous phase (containing the base) to the organic phase (containing the alkyl halide), enabling a controlled reaction at the interface.[3][7]

The following diagram illustrates the competing reaction pathways that lead to over-alkylation and O-alkylation.

G Ethanolamine Ethanolamine (Primary Amine) MonoN Desired Product (Mono-N-Alkylated) Ethanolamine->MonoN 1st Alkylation (Desired) OAlk Side Product (O-Alkylated) Ethanolamine->OAlk O-Alkylation (Competing) AlkylHalide1 Alkyl Halide (R-X) DiN Over-alkylation Product (Di-N-Alkylated) MonoN->DiN 2nd Alkylation (Undesired) AlkylHalide2 Alkyl Halide (R-X)

Caption: Competing pathways in the alkylation of ethanolamine.

Question 3: I am observing a significant amount of an O-alkylated byproduct. How can I improve N-selectivity?

While the nitrogen in ethanolamine is generally more nucleophilic than the oxygen, O-alkylation can become significant under certain conditions.

Potential Causes & Troubleshooting Steps:

  • Strongly Basic, Aprotic Conditions: In the presence of very strong bases (e.g., NaH) in aprotic solvents (e.g., THF), the hydroxyl group can be deprotonated to form a highly nucleophilic alkoxide, which can then compete effectively with the amine.

  • Hard vs. Soft Nucleophiles/Electrophiles: The nitrogen atom is a "softer" nucleophile than the oxygen alkoxide. According to Hard and Soft Acid-Base (HSAB) theory, it will react preferentially with "softer" electrophiles.

    • Solution 1: Protecting Group Strategy: The most robust method to prevent O-alkylation is to protect the hydroxyl group before performing the N-alkylation. A common choice is a silyl ether (e.g., TBDMS), which is stable to many N-alkylation conditions and can be easily removed afterward.[8]

    • Solution 2: Modify Reaction Conditions: Using a protic solvent or a PTC "liquid-liquid" system can help solvate the alkoxide, reducing its nucleophilicity relative to the amine.[3] The mechanism in PTC involves the formation of an amine complex that enhances the acidity of the N-H protons, favoring N-alkylation.[3]

Frequently Asked Questions (FAQs)

Q1: Why is selective mono-N-alkylation of ethanolamine so challenging? The core challenge lies in the similar or often increased nucleophilicity of the desired mono-alkylated product compared to the starting ethanolamine.[1][2] This makes the product competitive for the alkylating agent, leading to a "runaway" reaction that produces di-alkylated and sometimes even quaternary ammonium salt byproducts.[9][10] The presence of a second nucleophilic center (the hydroxyl group) adds another layer of complexity.[3]

Q2: How does the choice of alkylating agent affect selectivity? The structure of the alkylating agent plays a significant role.

  • Steric Hindrance: Bulky alkylating agents (e.g., isopropyl or cyclohexyl halides) are less likely to lead to di-alkylation due to steric hindrance around the newly formed secondary amine.[3] Conversely, small, highly reactive electrophiles like methyl iodide or allyl bromide are notoriously difficult to control and are more prone to over-alkylation.[2][3]

  • Reactivity: As mentioned, the halide leaving group is important (I > Br > Cl). Using a less reactive halide can sometimes slow the reaction enough to improve control, especially when paired with slow addition.

Q3: When should I abandon direct alkylation and use a protecting group strategy? A protecting group strategy is advisable when:

  • You are using a highly valuable or complex alkylating agent where maximizing yield is critical.

  • You are working with a small, highly reactive alkylating agent (e.g., methyl iodide) where direct methods consistently fail to provide selectivity.

  • O-alkylation is a persistent and significant side reaction that cannot be suppressed by modifying reaction conditions.

  • The final product requires extremely high purity, and separation of mono- and di-alkylated products is proving difficult.

The use of protecting groups introduces additional steps to the synthesis but offers unparalleled control over selectivity.[11]

G start Start: Ethanolamine protect Step 1: Protect Hydroxyl Group (e.g., TBDMSCl) start->protect alkylate Step 2: Perform Mono-N-Alkylation (R-X, Base) protect->alkylate deprotect Step 3: Deprotect Hydroxyl Group (e.g., TBAF) alkylate->deprotect end_node Finish: Pure Mono-N-Alkylated Product deprotect->end_node

Caption: A typical protecting group workflow for selective N-alkylation.

Q4: Are there alternative methods to direct alkylation with alkyl halides? Yes, several powerful methods can circumvent the challenges of direct alkylation:

  • Reductive Amination: This is a highly effective two-step (or one-pot) process. Ethanolamine is first reacted with an aldehyde or ketone to form an imine (or oxazolidine intermediate), which is then reduced using a selective reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[12] This method is inherently selective for mono-alkylation as the imine formation step consumes the primary amine.

  • Catalytic N-alkylation with Alcohols: Modern catalytic methods allow for the use of alcohols as alkylating agents, which is a greener alternative.[13][14] These reactions, often catalyzed by transition metals like ruthenium or iridium, proceed via a "borrowing hydrogen" mechanism and can offer high selectivity. Water is the only byproduct.[13]

Protocols & Methodologies

Protocol 1: Selective Mono-N-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol is adapted from methodologies proven to enhance selectivity for mono-N-alkylation of ethanolamine with alkyl bromides.[3][6]

Objective: To synthesize N-alkylethanolamine with high selectivity by suppressing di-alkylation.

Reagent/ParameterRecommended Value/TypeScientist's Note
Reactant Ratio 5:1 (Ethanolamine : Alkyl Bromide)A large excess of ethanolamine is critical for selectivity.
Catalyst Tetrabutylammonium bromide (TBAB)5-10 mol% relative to the alkyl bromide.
Base 40-50% aqueous KOHCreates the two-phase system necessary for PTC.
Solvent None (neat) or a non-polar organic solventThe reaction can be run as a biphasic system.
Temperature 60-90 °CVaries with alkyl halide reactivity. Start lower for reactive halides.
Reaction Time 3-6 hoursMonitor by TLC or GC to determine completion.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethanolamine (5.0 eq.), 40% aqueous KOH solution (1.1 eq.), and TBAB (0.05 eq.).

  • Heating: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 65 °C). Vigorous stirring is essential to create a large interface between the aqueous and organic phases.

  • Addition of Alkyl Halide: Add the alkyl bromide (1.0 eq.) dropwise to the heated, stirring mixture over 1-2 hours using the dropping funnel.

  • Reaction: Maintain the temperature and continue stirring for 3-6 hours after the addition is complete. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC/MS.

  • Workup: Once the starting alkyl bromide is consumed, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via column chromatography or distillation as required to remove any remaining starting material and byproducts.

Protocol 2: Conceptual Workflow for Reductive Amination

Objective: To achieve highly selective mono-N-alkylation via an aldehyde or ketone precursor.

  • Intermediate Formation: In a suitable solvent (e.g., methanol or dichloromethane), mix ethanolamine (1.0 eq.) with the desired aldehyde or ketone (1.0-1.1 eq.). If using an aldehyde, an oxazolidine intermediate will likely form in-situ with ethanolamine. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) in small portions.

  • Reaction and Quench: Allow the reaction to warm to room temperature and stir overnight. Once complete, carefully quench the reaction by adding water or a dilute acid (e.g., 1M HCl).

  • Workup and Purification: Perform a standard aqueous workup, extraction, and purification as described in the previous protocol. This method virtually eliminates over-alkylation.

References

  • The selective n-alkylation of monoethanolamine in PTC condition. (2018). MedCrave online.
  • The selective n-alkylation of monoethanolamine in PTC condition. (2025).
  • Amine alkyl
  • Reactions of Amines. (2025). Chemistry LibreTexts.
  • The Selective N-Alkylation of Monoethanolamine in PTC Condition. (2019).
  • Protecting Groups and Orthogonal Protection Str
  • How is alkylation of amines carried ? Give example. Allen.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. BenchChem.
  • Amin
  • A convenient way for the synthesis of mono N-alkyl
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004). Organic Chemistry Portal.
  • Synthesis of Amines. University of California, Irvine.
  • Amine alkyl
  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). Science Advances.
  • Best Conditions For N-Alkyl

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Technical Support Center: Troubleshooting Reductive Amination of Cyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the reductive amination of cyclopentanone. This guide is designed to provide in-depth, practical advice to troubleshoot common issues encountered during this crucial synthetic transformation. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of this reaction and achieve optimal results.

Introduction to Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by converting a carbonyl group into an amine via an imine or enamine intermediate.[1][2] The reaction between cyclopentanone and an amine in the presence of a reducing agent is a widely used method for synthesizing valuable cyclopentylamine derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[3]

This guide will delve into the nuances of this reaction, addressing common challenges and providing a structured approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of cyclopentanone?

The choice of reducing agent is critical and depends on the specific amine and desired reaction conditions.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent.[4][5][6] It is a mild and selective reducing agent that can be used in a one-pot reaction, as it selectively reduces the intermediate iminium ion much faster than the starting ketone.[4][7][8] This minimizes the formation of cyclopentanol as a byproduct.[4] STAB is water-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][9]

  • Sodium Cyanoborohydride (NaBH₃CN) is another effective reducing agent, particularly under mildly acidic conditions (pH 4-5).[10][11] At this pH, imine formation is favored, and NaBH₃CN selectively reduces the resulting iminium ion.[10][11][12] A significant drawback is the potential release of toxic hydrogen cyanide gas, especially during acidic workup.[1][7]

  • Sodium Borohydride (NaBH₄) is a stronger and less expensive reducing agent.[5] However, it can readily reduce cyclopentanone to cyclopentanol.[9][11] To use NaBH₄ effectively, the imine should be pre-formed before the reducing agent is added.[9][11]

Q2: What is the optimal pH for the reaction?

The reaction is typically carried out under neutral or weakly acidic conditions.[1] A mildly acidic environment (pH ~4-6) is often beneficial as it catalyzes the formation of the imine intermediate.[10][12] However, if the pH is too low, the amine starting material can be protonated, rendering it non-nucleophilic and halting the initial condensation step.[8] For sensitive substrates or when using NaBH₃CN, maintaining a pH between 5 and 6 is a good starting point.[12]

Q3: What are the most common side reactions?

The primary side reactions in the reductive amination of cyclopentanone include:

  • Reduction of Cyclopentanone: The reducing agent can directly reduce the starting ketone to cyclopentanol. This is more prevalent with stronger reducing agents like NaBH₄.[11]

  • Over-alkylation: If a primary amine is used, the resulting secondary amine can react further with another molecule of cyclopentanone to form a tertiary amine.[11][13]

  • Hydrolysis of the Imine/Enamine Intermediate: Water is a byproduct of imine formation, and the equilibrium can shift back towards the starting materials if water is not effectively removed or if excess water is present in the reaction.[1]

  • Polymerization and Cyclization: These side reactions can occur under certain conditions, leading to complex product mixtures.[3]

Common Problems and Solutions

The following table outlines common issues encountered during the reductive amination of cyclopentanone, their probable causes, and suggested solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient imine/enamine formation. 2. Deactivated reducing agent. 3. Incorrect pH. 4. Sterically hindered amine or ketone.1. Add a dehydrating agent (e.g., molecular sieves, MgSO₄). 2. Use fresh, high-quality reducing agent. 3. Adjust pH to mildly acidic conditions (e.g., add acetic acid). 4. Increase reaction time and/or temperature. Consider using a more reactive reducing agent or a catalyst.
Incomplete Reaction 1. Insufficient amount of reducing agent. 2. Short reaction time. 3. Low reaction temperature.1. Use a slight excess (1.1-1.5 equivalents) of the reducing agent. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 3. Gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of Cyclopentanol Byproduct 1. Reducing agent is too strong. 2. Imine/enamine formation is slow.1. Switch to a milder reducing agent like NaBH(OAc)₃.[5][6] 2. Pre-form the imine/enamine before adding the reducing agent.[9][11] 3. Ensure mildly acidic conditions to accelerate imine formation.
Formation of Over-alkylated Products 1. Using a primary amine, leading to a reactive secondary amine product. 2. Stoichiometry of reactants is not optimal.1. Use a larger excess of the primary amine. 2. Slowly add the cyclopentanone to the reaction mixture containing the amine. 3. If possible, use a secondary amine as the starting material.
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of multiple side products. 3. Emulsion formation during aqueous workup.1. Optimize reaction conditions to drive the reaction to completion. 2. Re-evaluate the choice of reducing agent and reaction conditions to minimize side reactions. 3. Use brine to break up emulsions. Consider alternative purification techniques like column chromatography.

Visualizing the Reaction and Troubleshooting Logic

Reductive Amination Mechanism

The diagram below illustrates the general mechanism for the reductive amination of cyclopentanone with a primary amine.

ReductiveAmination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Cyclopentanone Cyclopentanone Hemiaminal Hemiaminal Intermediate Cyclopentanone->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O H2O H2O Product Secondary Amine Product Imine->Product + [H-] from Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General mechanism of reductive amination.

Troubleshooting Workflow

This flowchart provides a logical approach to diagnosing and solving common problems.

TroubleshootingWorkflow Start Start: Low Yield or Incomplete Reaction CheckImine Is imine/enamine formation confirmed? (e.g., by NMR, IR, or TLC) Start->CheckImine OptimizeImine Optimize imine formation: - Add dehydrating agent - Adjust pH (mild acid) - Increase reaction time/temp CheckImine->OptimizeImine No CheckReducer Is the reducing agent active and sufficient? CheckImine->CheckReducer Yes OptimizeImine->CheckImine ReplaceReducer Use fresh reducing agent (1.1-1.5 eq.) CheckReducer->ReplaceReducer No CheckSideProducts Are there significant side products? (e.g., cyclopentanol, over-alkylation) CheckReducer->CheckSideProducts Yes ReplaceReducer->CheckReducer AddressSideProducts Address side products: - Use milder reducing agent (STAB) - Adjust stoichiometry - Pre-form imine CheckSideProducts->AddressSideProducts Yes Success Reaction Optimized CheckSideProducts->Success No AddressSideProducts->Start Re-evaluate

Sources

improving the purification efficiency of polar amino alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing the Purification Efficiency of Polar Amino Alcohols

Welcome to the technical support center for the purification of polar amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-recalcitrant molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to overcome common and complex purification hurdles.

Introduction: The Challenge of Polar Amino Alcohols

Polar amino alcohols are a cornerstone of many active pharmaceutical ingredients (APIs). Their bifunctional nature—containing both a basic amino group and a polar hydroxyl group—imparts unique chemical properties. However, these same properties make their purification notoriously difficult.

Common challenges include:

  • High Polarity: Leads to strong interactions with polar stationary phases (like silica) and high solubility in polar solvents, making extraction and chromatographic separation difficult.

  • Amine-Silica Interactions: The basic nature of the amino group can lead to strong, non-specific binding with acidic silanol groups on standard silica gel, resulting in poor peak shapes (tailing) and low recovery during column chromatography.[1][2]

  • Water Solubility: High water solubility makes them difficult to extract from aqueous reaction mixtures into common organic solvents.

  • Hygroscopicity and Physical Form: Many polar amino alcohols are hygroscopic and exist as oils or low-melting solids, complicating crystallization efforts.

This guide provides a structured, question-and-answer approach to troubleshoot these issues across the most common purification techniques.

Decision Workflow for Purification Strategy

Choosing the right purification technique from the outset is critical. The following diagram outlines a decision-making workflow to guide your strategy based on the properties of your compound and the impurity profile.

Purification_Strategy start Crude Product (Polar Amino Alcohol) is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes extraction Initial Cleanup: Liquid-Liquid Extraction is_solid->extraction No (Oil/Liquid) crystallization Attempt Crystallization or Recrystallization is_thermally_stable->crystallization Yes chromatography Proceed to Chromatography is_thermally_stable->chromatography No crystallization->chromatography If purity is insufficient distillation Consider Distillation (if volatile) extraction->chromatography

Caption: Decision tree for selecting an initial purification strategy.

Part 1: Troubleshooting Chromatographic Purification

Chromatography is often the go-to method for purifying polar compounds. However, success depends on choosing the right conditions to manage the unique chemistry of amino alcohols.

Frequently Asked Questions (FAQs)

Q1: My polar amino alcohol is streaking badly or not moving from the baseline on a standard silica gel column. What's happening and how can I fix it?

A1: This is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[2] This leads to irreversible binding or slow, uneven elution (tailing).

Solutions:

  • Use a Basic Modifier: Add a small amount of a base to your mobile phase to compete with your analyte for the acidic sites on the silica.[2]

    • Triethylamine (TEA): A common choice. Start with 0.1-1% (v/v) in your eluent (e.g., Dichloromethane/Methanol).[2]

    • Ammonium Hydroxide: For very polar amines, a mobile phase like 90:9:1 DCM:MeOH:NH4OH can be highly effective.[2]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica before running the column by washing it with a dilute solution of triethylamine in a non-polar solvent, followed by the non-polar solvent alone to remove excess base.[2]

  • Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[2]

    • Reverse-Phase (C18): While counterintuitive for polar compounds, it can work if the molecule has sufficient non-polar character. However, you will likely need a highly aqueous mobile phase.

    • Amino-functionalized Silica: These columns have amino groups bonded to the silica surface, which repels basic analytes and prevents strong secondary interactions, leading to better peak shapes.[1][3]

Q2: I'm using HPLC. How can I improve the poor peak shape (tailing) of my amino alcohol on a C18 column?

A2: Peak tailing for basic compounds on reverse-phase columns is also due to interactions with residual, acidic silanol groups. The strategy is to control the ionization state of both your analyte and the silica surface.

Solutions:

  • Adjust Mobile Phase pH:

    • Low pH (2-3): At a low pH, most silanol groups are protonated and neutral, minimizing ionic interactions with your protonated (positively charged) amine. This is a very common and effective strategy.[4]

    • High pH (8-10): At high pH, your amine will be in its neutral, free-base form, which also minimizes ionic interactions. Crucially, this requires a pH-stable column (e.g., hybrid or specially bonded phases) to prevent dissolution of the silica stationary phase.[4][5]

  • Use a Competing Base: Add a mobile phase additive like Triethylamine (TEA) at a concentration of around 0.1% (v/v). TEA acts as a "silanol blocker," competing with your analyte for the active sites.[4]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to minimize the number of free silanol groups, which dramatically improves peak shape for basic compounds.[5][6]

Q3: My compound is too polar for C18 and interacts too strongly with normal phase silica. What are my other options?

A3: For highly polar molecules, you need to explore alternative chromatographic modes designed for this purpose.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like amide, cyano, or bare silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[9]

  • Ion-Exchange Chromatography (IEX): Since amino alcohols are basic and can be protonated to form cations, Cation-Exchange Chromatography is a powerful purification method. The analyte is retained on a negatively charged stationary phase and then eluted by increasing the salt concentration or changing the pH of the mobile phase.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[10] It is known for fast, efficient separations and is increasingly used for both chiral and achiral purification of polar compounds.[11][12] SFC can often handle compounds that are challenging for both normal and reverse-phase HPLC.[13][14]

Comparative Table of Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseBest For...Key Advantage
Normal Phase Polar (Silica, Alumina)Non-polar (Hexane/EtOAc) + modifierModerately polar amino alcoholsLow cost, well-understood
Reverse Phase Non-polar (C18, C8)Polar (Water/Acetonitrile) + modifierAmino alcohols with some hydrophobicityHigh efficiency, reproducible
HILIC Very Polar (Amide, Cyano)High Organic + Low AqueousHighly polar, water-soluble compoundsExcellent retention for very polar analytes[8]
Ion-Exchange Charged (e.g., SO3-)Aqueous buffer with salt gradientCharged or ionizable amino alcoholsHigh capacity and selectivity
SFC Various (Chiral, Achiral)Supercritical CO2 + Co-solventWide range, including polar compoundsFast, reduced solvent usage, good for scale-up[11]

Part 2: Troubleshooting Crystallization

Crystallization is the most cost-effective and scalable purification method, but it can be challenging for polar amino alcohols which often prefer to remain in solution or separate as an oil.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of forming crystals. What can I do?

A1: Oiling out, or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[15][16] This often happens when supersaturation is too high or the crystallization temperature is above the compound's melting point in the solvent mixture.[16][17]

Troubleshooting Workflow for Oiling Out

Oiling_Out_Troubleshooting start Compound 'Oils Out' step1 1. Add more solvent to redissolve the oil start->step1 step2 2. Reduce the cooling rate (slow cooling) step1->step2 step3 3. Try a different solvent system step2->step3 If still oils out success Crystals Form step2->success Success step4 4. Use seeding step3->step4 If still oils out step3->success Success step5 5. Start from a more dilute solution step4->step5 If still oils out step4->success Success step5->success Success

Caption: Step-by-step process to troubleshoot oiling out during crystallization.

Detailed Strategies:

  • Control Supersaturation: This is the most critical factor.[16]

    • Slow Down Cooling: Cool the solution very slowly to stay within the metastable zone, where crystal growth is favored over oil formation.[16]

    • Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high supersaturation.[16]

    • Use a More Dilute Solution: Starting with a lower concentration reduces the driving force for phase separation.[2]

  • Use Seeding: Adding a few seed crystals of the pure compound provides a template for ordered crystal growth, bypassing the nucleation barrier that can lead to oiling.[15][16][18]

  • Solvent Selection: The right solvent is key.

    • Good Solvents for Polar Amino Alcohols: Alcohols (Methanol, Ethanol, Isopropanol), Water, and mixtures are common.[19][20]

    • Anti-Solvents: Esters (Ethyl Acetate), Ethers (MTBE, Diethyl ether), or hydrocarbons (Hexane, Toluene) are often used as anti-solvents.[2][21]

    • Trituration: If an oil forms, try adding a poor solvent (an anti-solvent) and scratching or sonicating. This can sometimes induce the oil to solidify.[2]

Q2: I can't get my compound to crystallize at all. It just stays as a supersaturated solution or a gum.

A2: Inducing nucleation can be a challenge.

Techniques to Induce Crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[2]

  • Seeding: As mentioned above, this is the most reliable method if you have pure crystals available.[2]

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble to a concentrated solution of your compound.[2]

  • Salt Formation: If the freebase is difficult to crystallize, converting it to a salt (e.g., hydrochloride, sulfate) often yields a highly crystalline solid. This also has the benefit of improving stability.[20]

Part 3: Troubleshooting Extraction and Workup

A successful purification starts with a clean workup. For polar amino alcohols, this means efficiently extracting them from an aqueous phase and removing inorganic byproducts.

Frequently Asked Questions (FAQs)

Q1: My polar amino alcohol has very low solubility in standard extraction solvents like Ethyl Acetate or DCM. How can I extract it from an aqueous reaction mixture?

A1: This requires enhancing the partitioning of your compound into the organic phase or using alternative extraction methods.

Solutions:

  • Salting-Out Liquid-Liquid Extraction (SALLE): This is a highly effective technique for polar analytes.[22][23] By adding a large amount of an inorganic salt (like NaCl or (NH4)2SO4) to the aqueous phase, you decrease the solubility of your organic compound in the water and also decrease the miscibility of water-soluble organic solvents, forcing a phase separation.[22][24]

    • Common System: Use a water-miscible organic solvent like Acetonitrile. Add the salt to your aqueous mixture, then add acetonitrile and shake. The mixture will separate into an acetonitrile-rich layer containing your compound and a salt-rich aqueous layer.[22][25]

  • pH Adjustment: Ensure the aqueous layer's pH is adjusted to suppress the ionization of your amino alcohol. For an amine, you should make the solution basic (pH > pKa + 2) to ensure it is in its neutral, free-base form, which is more soluble in organic solvents.

  • Use More Polar Solvents: Consider using solvents like n-butanol, which is more polar than EtOAc or DCM and can extract more polar compounds from water.

Q2: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I break it?

A2: Emulsions are common when samples contain salts, bases, or other surfactant-like materials.[26] The goal is to disrupt the stable interface between the two liquid phases.

Methods to Break Emulsions:

  • Time: Let the separatory funnel stand undisturbed. Sometimes, the layers will separate on their own.[27]

  • Add Brine (Saturated NaCl): This increases the ionic strength of the aqueous phase, which can help break the emulsion.[26][28][29]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[27][28]

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion droplets.[26][29]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to minimize emulsion formation in the first place.[26]

Q3: How can I remove inorganic salts (e.g., NaCl, MgSO4) from my final, purified polar amino alcohol?

A3: Residual salts are a common issue, especially after salting-out extractions or reactions involving inorganic bases.

Solutions:

  • Solvent Precipitation: Dissolve the crude product in a minimal amount of a polar organic solvent where the amino alcohol is soluble but the inorganic salt is not (e.g., isopropanol, acetonitrile, or ethanol). The salt will precipitate and can be removed by filtration.[30]

  • Silica Plug: For small amounts of salt, you can dissolve your compound in an appropriate solvent and pass it through a short plug of silica gel. The polar amino alcohol will elute while the highly polar inorganic salts are strongly retained.

  • Dialysis: For larger molecules or when other methods fail, dialysis using tubing with an appropriate molecular weight cut-off (MWCO) can be used to separate small inorganic ions from your larger organic molecule in an aqueous solution.[31]

References

  • Majors, R. E. Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]

  • Lesellier, E. How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/how-good-is-sfc-for-polar-analytes/32293]([Link] SFC/how-good-is-sfc-for-polar-analytes/32293)

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Foulk, J. A. (1989). Analysis of polar compounds by supercritical fluid chromatography. Virginia Tech. [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]

  • Naegele, E., & Soelter, S. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent Technologies. [Link]

  • Various Authors. How to choose a solvent for crystallization of an organic compound. Quora. [Link]

  • Various Authors. How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. ResearchGate. [Link]

  • MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv. [Link]

  • JoVE. Supercritical Fluid Chromatography. Journal of Visualized Experiments. [Link]

  • Crystallization Expert. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Crystallization Expert. [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. SIELC. [Link]

  • Reddit Community. Recrystallization (help meeeeee). Reddit. [Link]

  • Biotage. Tackling emulsions just got easier. Biotage. [Link]

  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]

  • Hradcova, P. et al. (2020). No-additive salting-out liquid-liquid extraction-A tool for purification of positively charged compounds from highly salted reaction mixtures. PubMed. [Link]

  • Snow, N. H. (2023). Enhancing Extractions by Salting Out. LCGC International. [Link]

  • California State University, Dominguez Hills. Crystallization. CSUDH. [Link]

  • Ono, T. et al. (2022). Operation Strategy for Avoiding Oiling-Out During the Anti-Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. [Link]

  • Bell, D. Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]

  • Herrera, S. et al. (2025). New salty extraction of polar analytes technique and oil-based cleanup (SExPA-Oc) for the determination of nereistoxins in vegetable samples with HILIC-MS/MS. Repositorio Digital - UNED. [Link]

  • Unknown Author. Crystallization Solvents. PDF Document. [Link]

  • Chem Reactor. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Tang, D., & Weng, N. (2025). Salting-out assisted liquid–liquid extraction for bioanalysis. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. University of Rochester. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Agilent Technologies. Why it matters and how to get good peak shape. Agilent. [Link]

  • Phenomenex. Separation of an Amino Acid Mixture in HILIC Mode Using a Luna NH2 Column. Phenomenex. [Link]

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. [Link]

  • Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • HILIC/ESI-MS Application. Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]

  • Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Various Authors. Removing NaCl from a highly water soluble organic compound? ResearchGate. [Link]

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stability issues of 2-(Cyclopentylamino)ethan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-CPE-A Version: 1.0 Last Updated: January 18, 2026

Introduction

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of 2-(Cyclopentylamino)ethan-1-ol, particularly under acidic conditions. While direct literature on the acidic degradation of this specific molecule is limited, this guide synthesizes data from structurally analogous 2-aminoalcohols and fundamental principles of organic chemistry to provide a robust framework for troubleshooting and experimental design.[1][2][3] The primary goal is to empower users to anticipate potential stability issues, develop stability-indicating methods, and ensure the integrity of their experimental results.[4]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of this compound in an acidic solution?

A1: Based on its structure, this compound possesses two key functional groups: a secondary amine and a primary alcohol.

  • Amine Protonation: The secondary amine is basic and will be readily protonated in an acidic environment (pH < pKa of the amine) to form a stable ammonium salt. This is a reversible equilibrium and generally does not constitute degradation.

  • Potential Alcohol Dehydration: The primary alcohol is susceptible to acid-catalyzed dehydration, particularly at elevated temperatures.[5] This reaction proceeds via protonation of the hydroxyl group, followed by the loss of a water molecule. While primary carbocations are unstable, rearrangements can occur, potentially leading to the formation of various unsaturated impurities.

Q2: What are the potential degradation pathways for this compound in acid?

A2: The most probable degradation pathway under acidic stress is dehydration of the primary alcohol. Other potential, though less likely, pathways could involve oxidation if oxidizing agents are present. The primary concern for most applications (e.g., HPLC analysis with acidic mobile phases, formulation in acidic buffers) will be the formation of dehydration products.

Q3: How should I prepare and store solutions of this compound in acidic media?

A3: To minimize the risk of degradation:

  • Use Freshly Prepared Solutions: Whenever possible, prepare acidic solutions of the compound immediately before use.

  • Control Temperature: Store stock solutions and samples at refrigerated temperatures (2-8 °C) to slow the rate of potential degradation. Avoid prolonged exposure to elevated temperatures.

  • Use the Minimum Necessary Acid Concentration: Use only the concentration of acid required for your application (e.g., for solubility or chromatographic purposes).

  • Inert Atmosphere: If oxidation is a concern, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q4: Are there specific analytical techniques recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometric (MS) detection, is the most suitable technique.[6][7] An appropriately developed "stability-indicating" HPLC method can separate the intact parent compound from any potential degradants, allowing for accurate quantification of stability over time.[4][6]

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Scenario 1: Loss of parent compound peak area or appearance of new peaks during HPLC analysis with an acidic mobile phase.
  • Issue: You observe a decrease in the peak area of this compound over a sequence of injections, or the appearance of new, unidentified peaks, suggesting on-column or in-vial degradation.

  • Probable Cause: The acidic mobile phase, potentially combined with the temperature of the column compartment, is causing acid-catalyzed dehydration of the analyte.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting Workflow: Analyte Instability in HPLC A Observe Peak Area Loss or New Peaks B Hypothesis: Acid-Catalyzed Degradation (On-Column or In-Vial) A->B C Step 1: In-Vial Stability Check (Prepare sample in mobile phase, inject at T=0 and T=4h) B->C D Step 2: Modify HPLC Conditions C->D If vial stability is confirmed, focus on on-column effects E Reduce Column Temperature (e.g., from 40°C to 25°C) D->E F Reduce Acid Concentration in Mobile Phase (e.g., 0.1% TFA to 0.05% TFA) D->F G Evaluate Alternative Acid Modifier (e.g., Formic Acid instead of TFA) D->G H Assess Impact on Peak Shape & Stability E->H F->H G->H I Problem Resolved H->I If stability is achieved with good chromatography

    Caption: Troubleshooting workflow for HPLC instability.

  • Detailed Steps:

    • Confirm In-Vial Stability: Prepare a sample in the mobile phase. Inject it immediately (T=0) and then again after several hours (e.g., T=4h), keeping the vial in the autosampler at its set temperature. If the peak area decreases significantly over time, in-vial instability is the primary issue.

    • Optimize HPLC Method:

      • Lower Column Temperature: Reduce the column oven temperature (e.g., to 25°C or below). This is often the most effective way to inhibit on-column degradation.

      • Modify Mobile Phase: If chromatography allows, reduce the concentration of the acid modifier. Alternatively, switch to a weaker acid (e.g., formic acid instead of trifluoroacetic acid).

      • Increase Flow Rate: A faster flow rate reduces the residence time of the analyte on the column, minimizing the time for degradation to occur.

Scenario 2: Inconsistent results in cell-based assays or biological experiments using an acidic formulation.
  • Issue: You observe variability in your assay results that cannot be attributed to experimental error, suggesting the concentration of the active compound is not consistent.

  • Probable Cause: The compound is degrading in your acidic assay buffer or stock solution over the course of the experiment, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Intentionally stress the compound under conditions that mimic and exceed your experimental parameters to understand its stability profile.[4][8] This is a critical step in developing a robust experimental plan.

    • Quantify Stability: Use a validated HPLC method to measure the concentration of this compound in your assay buffer at time zero and at the end of your experiment's duration (e.g., 24 or 48 hours) at the relevant temperature (e.g., 37°C).

    • Adjust Experimental Protocol:

      • If degradation is significant (>5-10%), consider preparing fresh stock solutions more frequently.

      • If possible, adjust the pH of the final assay medium to be as close to neutral as feasible while maintaining compound solubility and activity.

      • Minimize the time the compound spends in the acidic buffer before being added to the final assay.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol is designed to intentionally degrade the sample to identify potential degradants and establish the stability-indicating nature of an analytical method.[9]

Objective: To determine the degradation profile of this compound under acidic stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Heating block or water bath

  • Calibrated pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Set up Stress Conditions:

    • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation:

    • Place both the "Acid Stress" and "Control" samples in a heating block at 60°C.

    • Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Preparation:

    • Immediately after withdrawal, neutralize the aliquot from the "Acid Stress" sample by adding an equimolar amount of 0.1 M NaOH.

    • Dilute all aliquots (including controls) to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a suitable HPLC method. The goal is to achieve 10-30% degradation of the parent compound to ensure that major degradants are formed at detectable levels.[9]

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation at each time point.

  • Ensure the analytical method can separate the parent peak from all new peaks formed during degradation.

Example Data Summary:

ConditionTime (hours)Temperature (°C)% Degradation of ParentNumber of Degradation Peaks
0.1 M HCl86015.2%2
0.1 M HCl246035.8%3
Water (Control)2460< 1.0%0
Hypothesized Degradation Pathway

The primary degradation pathway under acidic conditions is likely an E1 or E2 elimination (dehydration) reaction.

Caption: Potential acid-catalyzed degradation pathway.

References

  • Analytical Techniques In Stability Testing. (2025).
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
  • Pharmaceutical Stability Analysis. (n.d.).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2025). HunterLab.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • Forced Degrad
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Methyldiethanolamine degradation products in desulphurization process for acid waste gas. (2025).
  • Furthering the understanding of product formation in monoethanolamine degradation: A mechanistic DFT study. (n.d.). White Rose Research Online.
  • This compound. (2025). PubChem.
  • Analysis of the causes of formation of ethanolamine destruction products in absorbent solutions used in gas cleaning. (2020). E3S Web of Conferences.
  • Additional Problems 17 – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax.

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing reaction exotherms during the large-scale synthesis of amines via reductive amination. This guide is structured to provide direct, actionable answers to common challenges encountered in process development and scale-up. Our focus is on ensuring process safety, robustness, and reproducibility by understanding and controlling the thermal behavior of this critical transformation.

Fundamentals: Understanding the Heat Source

Q: What are the primary sources of heat (exotherm) in a reductive amination reaction?

A: The overall heat generated during a reductive amination process originates from two main chemical events:

  • Imine/Enamine Formation: The initial condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine is typically a reversible reaction with a modest heat of reaction. While not usually the main contributor to the exotherm, its rate and equilibrium position can be influenced by temperature and the removal of water.[1]

  • Reduction of the Imine Intermediate: The primary source of the exotherm is the reduction of the C=N bond of the imine intermediate. The nature and magnitude of this heat release are highly dependent on the chosen reducing agent.

    • Hydride Reagents: Borohydride-based reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB) are common, and their reaction with the imine is significantly exothermic.[2][3]

    • Catalytic Hydrogenation: The use of H₂ gas with a metal catalyst (e.g., Pd/C, Pt/C) is also an exothermic process.[4]

A secondary, but critical, source of heat can be the reaction of the reducing agent with the solvent or other components in the reaction mixture. For instance, sodium borohydride reacts exothermically with protic solvents like water and methanol, generating hydrogen gas.[5][6]

Troubleshooting Guide: Addressing In-Process Events

This section addresses specific, acute problems that may arise during a large-scale reductive amination.

Q: My reaction temperature is spiking uncontrollably after I started adding the reducing agent. What's happening and what should I do?

A: A rapid, uncontrolled temperature increase, or "spike," is a clear indicator that the rate of heat generation is exceeding the rate of heat removal by the reactor's cooling system. This is a precursor to a potential thermal runaway and must be addressed immediately.[7]

Immediate Actions:

  • STOP THE ADDITION: Immediately halt the feed of the reducing agent. This is the most critical step to prevent adding more fuel to the exothermic event.

  • APPLY MAXIMUM COOLING: Ensure the reactor's cooling jacket is operating at maximum capacity.

  • MONITOR CLOSELY: Keep a close watch on the reactor temperature and pressure.

Root Cause Analysis:

  • Addition Rate is Too High: The most common cause is adding the reducing agent too quickly. The reaction generates heat faster than the cooling system can dissipate it.

  • Inadequate Cooling: The reactor's cooling capacity may be insufficient for the scale and concentration of the reaction. This is a common issue during scale-up where the surface-area-to-volume ratio decreases.[7]

  • Reactant Accumulation: If the reaction has a slow initiation phase, the reducing agent may accumulate before the reaction begins in earnest. When the reaction finally starts, the accumulated reagent reacts rapidly, causing a sudden and large exotherm.[8] This is an extremely dangerous scenario.

Below is a workflow to diagnose and mitigate this issue.

G start Temperature Spike Detected stop_addition IMMEDIATELY STOP REAGENT ADDITION start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling monitor Monitor Temp & Pressure max_cooling->monitor diagnosis Is Temperature Decreasing? monitor->diagnosis stable System Stabilized. Resume addition at a significantly reduced rate. diagnosis->stable Yes not_stable Temperature Still Rising? diagnosis->not_stable No investigate Post-Incident Investigation: - Review Addition Rate - Verify Cooling Capacity - Perform Calorimetry Study stable->investigate not_stable->monitor No, but not decreasing emergency EMERGENCY SHUTDOWN PROCEDURES not_stable->emergency Yes emergency->investigate

Caption: Workflow for responding to a temperature spike.

Q: I'm seeing a significant delay between the start of my reducing agent addition and the onset of the exotherm. Why is this happening and is it a concern?

A: Yes, this is a major concern. A delayed exotherm strongly suggests the accumulation of unreacted reagents.[8] This scenario is often more dangerous than an immediate exotherm because it creates the potential for a much larger and more violent thermal runaway once the reaction initiates.

Common Causes:

  • Low Reaction Temperature: The initial temperature may be too low for the reduction to start efficiently, allowing the reducing agent to build up.

  • Poor Mixing: Inadequate agitation can lead to localized pockets of low concentration or temperature, preventing the reaction from starting uniformly.

  • Catalyst Activation (for Hydrogenation): Some catalysts may require an induction period to become fully active.

Preventative Measures:

  • Ensure Proper Temperature: Start the addition at a temperature where you have previously confirmed the reaction initiates promptly.

  • Verify Agitation: Confirm that the mixing is sufficient for the reactor scale to ensure uniform heat and mass transfer.

  • Use a Small "Seed" Charge: In some cases, adding a very small portion of the reducing agent and waiting to see an exotherm before starting the main, controlled addition can confirm the reaction is ready to proceed.

Q: How do I choose the right reducing agent to minimize exotherm risk at scale?

A: The choice of reducing agent is a critical control point for managing the reaction exotherm. A less reactive reagent provides a larger operational window and is inherently safer.[8][9]

Reducing AgentReactivity/SelectivityCommon SolventsKey Safety Considerations
Sodium Borohydride (NaBH₄) High reactivity. Reduces imines, aldehydes, and ketones.[1][10]Protic (Methanol, Ethanol, Water)[5]Highly exothermic reaction with protic solvents. Generates flammable H₂ gas.[5][6] Can be difficult to control.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at neutral/acidic pH.[1][2]Protic (Methanol)[11]HIGHLY TOXIC. Can release toxic HCN gas upon acidification or workup.[1] Requires careful pH control.
Sodium Triacetoxyborohydride (STAB) Selective for imines.[1][12] Milder than NaBH₄.Aprotic (DCE, THF, DCM)[11]Water-sensitive. Less toxic than NaBH₃CN. Often the preferred reagent for control and safety.[9]
Catalytic Hydrogenation (H₂/Catalyst) Highly selective and atom-economical ("green").[4]Various (Methanol, Ethanol, etc.)Requires specialized high-pressure equipment. Risk of flammable H₂ gas leaks. Catalyst handling can be hazardous.

Recommendation: For large-scale operations where safety and control are paramount, Sodium Triacetoxyborohydride (STAB) is often the preferred hydride reagent due to its milder reactivity and lower toxicity profile.[9][12] If the infrastructure exists, catalytic hydrogenation is an excellent, green alternative.[4]

G start Select Reducing Agent pressure_equip High-Pressure Equipment Available? start->pressure_equip h2_cat Consider Catalytic Hydrogenation (H₂/Pd, etc.) pressure_equip->h2_cat Yes hydride_path Select Hydride Reagent pressure_equip->hydride_path No acid_sensitive Acid-Sensitive Functional Groups Present? hydride_path->acid_sensitive stab Use Sodium Triacetoxyborohydride (STAB) acid_sensitive->stab Yes toxic_concern Toxicity Concerns? (e.g., HCN generation) acid_sensitive->toxic_concern No toxic_concern->stab Yes nabh4_path Consider NaBH₄ or NaBH₃CN toxic_concern->nabh4_path No nabh3cn Use NaBH₃CN (Requires strict pH control) nabh4_path->nabh3cn nabh4 Use NaBH₄ (Requires excellent thermal control) nabh4_path->nabh4

Caption: Decision tree for selecting a reducing agent.

Best Practices & Preventative Measures (FAQs)

Q: What is the best reactor configuration for a large-scale exothermic reductive amination?

A: A semi-batch reactor configuration is strongly recommended.[13][14] In this setup, the bulk of the reactants (carbonyl compound, amine, solvent) are charged to the reactor and brought to the target temperature. The limiting reagent that drives the exotherm (typically the reducing agent) is then added slowly and controllably over time.

Advantages of Semi-Batch Operation:

  • Enhanced Heat Control: The rate of heat generation is directly controlled by the addition rate of the limiting reagent. This allows you to match the heat evolution to the heat removal capacity of your reactor.[8][15]

  • Minimizes Reactant Accumulation: By adding the reagent slowly, you ensure it is consumed as it is added, preventing the dangerous buildup of unreacted material.[8]

  • Inherently Safer: This mode of operation is fundamentally safer than a batch process where all reagents are mixed at once.[8][16]

Q: How can reaction calorimetry help me scale up safely?

A: Reaction calorimetry (RC) is an indispensable tool for safe scale-up. It provides critical quantitative data about your reaction's thermal profile under controlled conditions.

Key Data from Reaction Calorimetry:

  • Heat of Reaction (ΔHrx): The total amount of energy released per mole of reactant.

  • Heat Flow Profile: Shows the rate of heat generation over time, which helps in designing the reagent addition profile.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach if all cooling were lost (an adiabatic scenario). This is a critical safety parameter.

By conducting a calorimetry study at the lab scale, you can accurately calculate the cooling duty required for the full-scale production batch and design a safe and robust process before ever entering the plant.[8]

Q: What are the key process parameters I need to monitor during the reaction?

A: Rigorous monitoring of key parameters is essential for control and safety.

ParameterImportanceTypical Monitoring
Internal Temperature The most direct indicator of the reaction's progress and exotherm.Continuous via thermocouple.
Jacket Temperature Indicates the performance of the cooling system. The difference (ΔT) between internal and jacket temperature relates to heat flow.Continuous via thermocouple.
Reagent Addition Rate The primary handle for controlling the rate of heat generation in a semi-batch process.[15]Calibrated pump, flow meter, or load cells on a feed vessel.
Agitator Speed/Power Ensures proper mixing for consistent heat and mass transfer.RPM sensor, motor power draw.
Reactor Pressure Crucial for monitoring gas evolution (e.g., H₂ from NaBH₄ quenching) or solvent boiling.Pressure transducer.

Experimental Protocols

Protocol 1: General Procedure for Reaction Calorimetry Study

This protocol outlines a typical workflow for evaluating the exotherm of a reductive amination using a reaction calorimeter.

  • System Setup:

    • Calibrate the calorimeter according to the manufacturer's instructions.

    • Charge the reactor with the carbonyl compound, amine, and solvent.

    • Begin stirring to ensure thermal equilibrium.

  • Isothermal Hold:

    • Bring the reactor contents to the proposed reaction temperature (e.g., 20 °C) and hold until the baseline heat flow is stable.

  • Reagent Addition:

    • Prepare the reducing agent solution in a separate, tared dosing vessel.

    • Begin a slow, controlled addition of the reducing agent solution into the reactor at a pre-determined rate.

    • Continuously record the internal temperature, jacket temperature, and heat flow throughout the addition.

  • Post-Addition Hold:

    • After the addition is complete, hold the reaction at the isothermal temperature until the heat flow returns to the initial baseline, indicating the reaction is complete.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔHrx).

    • Analyze the peak heat flow to understand the maximum cooling demand.

    • Use the data to calculate the MTSR and ensure it remains below the boiling point of the solvent or the decomposition temperature of any components.

Protocol 2: Controlled Semi-Batch Addition on Scale

This protocol provides a framework for the safe execution of an exothermic reductive amination in a plant-scale semi-batch reactor.

  • Reactor Preparation:

    • Charge the main reactor with the aldehyde/ketone, amine, and solvent.

    • Start agitation and begin cooling/heating the batch to the designated starting temperature (e.g., 15-20 °C).

  • Reducing Agent Preparation:

    • In a separate, dedicated addition vessel, prepare the solution of the reducing agent (e.g., STAB in THF).

  • Initiation of Addition:

    • Once the main batch is at a stable temperature, begin the controlled addition of the reducing agent solution via a calibrated pump.

    • Start the addition at a slow initial rate (e.g., 10-20% of the planned average rate).

  • Monitoring and Control:

    • Closely monitor the internal temperature. A small, controlled increase (e.g., 2-5 °C) should be observed, confirming the reaction has started.

    • Maintain the internal temperature within the desired range by modulating the addition rate and/or the jacket cooling. The primary control handle should be the addition rate. [15]

  • Completion and Work-up:

    • Continue the addition over the planned duration (typically several hours for large-scale reactions).

    • After the addition is complete, allow the reaction to stir at temperature for a specified time to ensure completion, monitoring the temperature for any delayed heat release.

    • Proceed with the established reaction quench and work-up procedures only after confirming the reaction is thermally complete.

References

  • Wikipedia. (n.d.). Semibatch reactor. Retrieved from [Link]

  • Barton, J., & Nolan, P. (1990). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. IChemE Symposium Series, (124), 225-238.
  • Lima, F., & de Oliveira, R. (2012). Control of batch and semibatch reactors.
  • Dostal, M., & Bobal, V. (2017). Determination of exothermic batch reactor specific model parameters.
  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

  • Mondal, T., & Karton, A. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Physical Chemistry Chemical Physics, 20(43), 27551-27559.
  • Copelli, S., Derudi, M., & Rota, R. (2011). Safe and Selective Operation of Fine Chemical Reactions through the Semi Batch Recycle Reactor (SBRR). Chemical Engineering Transactions, 26.
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  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Tarasevich, V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11547-11593.
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  • Chemistry Help. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

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  • Maloney, M. T., et al. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development, 20(1), 170-179.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(7), 1396-1403.
  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Sukhorukov, A. Y., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 601.
  • Huffman, M. A., & Fryszkowska, A. (2021). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 11(1), 22-34.
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Wang, Q., et al. (2022). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of The Electrochemical Society, 169(5), 050519.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Walker, W. Q., et al. (2022). Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations.

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removing unreacted starting materials from 2-(Cyclopentylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(Cyclopentylamino)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating the target compound from unreacted starting materials. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

The primary impurities are typically unreacted starting materials. The most common synthesis involves the reaction of cyclopentylamine with either 2-chloroethanol or ethylene oxide. Therefore, you should anticipate the presence of residual cyclopentylamine and/or 2-chloroethanol in your crude product mixture.

Q2: I have a mixture of my product and starting materials. Which purification technique should I try first?

The choice of technique depends on the specific impurity you are targeting.

  • For removing unreacted cyclopentylamine (a base): An acid-base liquid-liquid extraction is the most efficient first step.[1][2][3] This method selectively converts the basic amine into a water-soluble salt, allowing for its easy removal.

  • For removing unreacted 2-chloroethanol (a neutral polar compound): Fractional distillation under reduced pressure is highly effective, provided there is a sufficient boiling point difference between it and your product.

  • For complex mixtures or trace impurities: Column chromatography on a suitable stationary phase is the preferred method for achieving high purity.[4]

Q3: My TLC analysis shows significant streaking. What does this mean?

Streaking on a standard silica gel TLC plate is a classic sign that your compound is highly polar and/or basic. The secondary amine in this compound is basic and interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and elongated spots. This issue can be mitigated in column chromatography by using a modified mobile phase or a different stationary phase.[5]

Understanding the Components: A Foundation for Purification

Effective purification begins with a thorough understanding of the physical and chemical properties of the target compound and its potential contaminants. The significant differences in boiling points and basicity (pKa) between the product and starting materials are the keys to their successful separation.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)pKaSolubility
This compound (Product)C7H15NO129.20[6]114.5-115.5 (at 10 Torr)[7]~10-11 (Amine), ~14.8 (Alcohol)[7]Soluble in polar organic solvents and water.[8]
Cyclopentylamine (Starting Material)C5H11N85.15[9]106-108[9][10]10.65[10]Miscible with water.[10] Soluble in organic solvents.
2-Chloroethanol (Starting Material)C2H5ClO80.51[11]129[11]~14-15Miscible with water and organic solvents.
Decision-Making Workflow for Purification Strategy

Before beginning any purification, it's crucial to select the right strategy. This workflow helps you decide the most efficient path based on the impurities present in your crude reaction mixture.

purification_workflow start Crude Reaction Mixture (this compound) check_amine Is unreacted Cyclopentylamine present? start->check_amine acid_wash Perform Acid-Base Liquid-Liquid Extraction check_amine->acid_wash Yes check_chloroethanol Is unreacted 2-Chloroethanol present? check_amine->check_chloroethanol No acid_wash->check_chloroethanol distillation Perform Fractional Distillation (under reduced pressure) check_chloroethanol->distillation Yes check_purity Is the product pure (by TLC, GC, or NMR)? check_chloroethanol->check_purity No distillation->check_purity chromatography Perform Column Chromatography (Deactivated Silica or Alumina) check_purity->chromatography No end_product Pure Product check_purity->end_product Yes chromatography->end_product

Caption: Workflow for selecting a purification method.

Troubleshooting Guides & In-Depth Protocols
Issue 1: How do I remove unreacted Cyclopentylamine?

Root Cause Analysis: Cyclopentylamine is a primary amine and is therefore basic.[10] This basicity is the key to its removal. By washing the organic solution of your crude product with a dilute aqueous acid (like HCl), you can selectively protonate the cyclopentylamine. The resulting ammonium salt (cyclopentylammonium chloride) is ionic and thus highly soluble in the aqueous layer, while your more substituted, less basic amino alcohol product preferentially remains in the organic layer.[2][3][12]

Solution: Acid-Base Liquid-Liquid Extraction.

acid_base_extraction cluster_organic Organic Layer (e.g., DCM, EtOAc) cluster_aqueous Aqueous Layer Product_org This compound (R-NH-R'-OH) Product_org->Product_org Remains in Organic Layer Amine_org Cyclopentylamine (R''-NH2) Salt_aq Cyclopentylammonium Chloride (R''-NH₃⁺Cl⁻) Water Soluble Amine_org->Salt_aq Protonation (moves to aqueous layer) HCl Dilute HCl (H⁺ + Cl⁻) HCl->Amine_org

Caption: Mechanism of amine removal via acid-base extraction.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel. Use approximately 3-4 times the volume of the crude oil.

  • Acid Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Drain: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc).

  • Repeat: Repeat the acid wash (steps 2-5) one or two more times to ensure complete removal of the amine.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the product, now free of the starting amine.

  • Verification: Confirm the absence of cyclopentylamine by Thin Layer Chromatography (TLC), staining with a ninhydrin solution (which visualizes primary and secondary amines).

Issue 2: How do I remove unreacted 2-Chloroethanol?

Root Cause Analysis: 2-Chloroethanol is a neutral, polar molecule. Its boiling point (129 °C) is reasonably different from the expected boiling point of the product, this compound, especially under reduced pressure.[7][11] This difference allows for separation by fractional distillation.[13][14] Vacuum distillation is recommended as the product has a high boiling point and may be susceptible to degradation at atmospheric pressure.

Solution: Fractional Distillation Under Reduced Pressure.

Step-by-Step Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux), and a heating mantle. Ensure all glassware joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude product (ideally after an acid wash to remove any amines) and a stir bar or boiling chips to the distillation flask.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask gently.

  • Collect Fractions: The lower-boiling component, 2-chloroethanol, will distill first. Monitor the temperature at the still head. Collect this forerun in a separate receiving flask.

  • Isolate Product: As the temperature begins to rise sharply towards the boiling point of your product, switch to a new, clean receiving flask to collect the pure this compound.

  • Completion: Stop the distillation when the temperature either rises significantly again or when only a small amount of residue remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

  • Verification: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity.

Issue 3: How can I purify my product using Column Chromatography?

Root Cause Analysis: The secondary amine in the product is basic and will bind strongly to the acidic silica gel, causing significant streaking and poor separation.[5][15] This interaction prevents the compound from moving smoothly with the mobile phase.

Solution: Use Deactivated Silica Gel or an Alternative Stationary Phase.

Step-by-Step Protocol: Column Chromatography for a Basic Compound

  • Stationary Phase Preparation:

    • Option A (Recommended): Use a mobile phase containing a small amount of a volatile base, such as 1-2% triethylamine (TEA), in your solvent system (e.g., Ethyl Acetate/Hexane + 1% TEA). The TEA will compete with your product for the acidic sites on the silica, allowing for better elution.[16]

    • Option B: Use a less acidic stationary phase, such as neutral or basic alumina, instead of silica gel.

  • Column Packing: Pack the column with your chosen stationary phase using the "slurry method" with your initial, less polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it carefully onto the top of the column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[16]

  • Elution: Begin eluting with your chosen solvent system. You can run the column isocratically (with a single solvent mixture) or by using a gradient (gradually increasing the polarity of the mobile phase) to improve separation.[15]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final purified product.

References
  • Sciencemadness Wiki. (2020). 2-Chloroethanol. [Link]

  • Wikipedia. Cyclopentylamine. [Link]

  • The Journal of Organic Chemistry. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. [Link]

  • LookChem. (n.d.). Cas 1003-03-8, Cyclopentylamine. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL). [Link]

  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. 2-Chloroethanol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2906, Cyclopentylamine. [Link]

  • Reddit. (2022). r/Chempros - Amine workup. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14187635, this compound. [Link]

  • Google Patents.
  • Google Patents.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Swarthmore College. (n.d.). Liquid/liquid Extraction. [Link]

  • Reaction Chemistry & Engineering. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • ResearchGate. (2016). How to separate imine from reaction mixture?[Link]

  • Google Patents.
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  • Wikipedia. Fractional distillation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]

  • PubChem. (n.d.). This compound hydrochloride. [Link]

  • Reddit. (2025). r/OrganicChemistry - Removing Amine Groups in Synthesis Reactions. [Link]

  • PubMed. (2002). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. [Link]

  • Google Patents.
  • Khan Academy. (n.d.). Simple and fractional distillations (video). [Link]

  • YouTube. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science. [Link]

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Technical Support Center: Optimization of Catalyst Loading for Ethanolamine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethanolamine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the optimization of catalyst loading. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, leading to improved reaction efficiency, selectivity, and yield.

Introduction: The Critical Role of Catalyst Loading

Ethanolamine alkylation is a fundamental transformation in organic synthesis, yielding N-alkylated ethanolamines that are crucial intermediates in the production of pharmaceuticals, surfactants, and other fine chemicals.[1][2][3] The success of this reaction is highly dependent on the chosen catalyst and, critically, its loading. An insufficient catalyst load can lead to sluggish or incomplete reactions, while an excessive amount can promote undesirable side reactions, complicate product purification, and increase costs. This guide will provide a structured approach to optimizing catalyst loading for your specific ethanolamine alkylation system.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction kinetics and catalyst science, along with actionable troubleshooting steps.

Question 1: My ethanolamine conversion is significantly lower than expected, despite running the reaction for the prescribed time. Could this be a catalyst loading issue?

Answer: Yes, low conversion is a classic symptom of insufficient catalyst loading. The catalyst provides the active sites where the reaction occurs, and its concentration directly influences the reaction rate.[4]

  • Causality: The rate of a catalytic reaction is often proportional to the number of available active sites. If the catalyst loading is too low, the turnover frequency (the number of substrate molecules converted per active site per unit time) may be insufficient to achieve high conversion within a practical timeframe.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Before increasing the loading, ensure your catalyst is active. Catalysts can deactivate over time due to improper storage or handling. Consider running a small-scale control reaction with a fresh batch of catalyst.

    • Incremental Increase in Catalyst Loading: Increase the catalyst loading in a stepwise manner (e.g., in increments of 25% or 50% of the original loading) while keeping all other reaction parameters constant (temperature, pressure, substrate concentration, and stirring rate). Monitor the conversion at regular time intervals.

    • Data Analysis: Plot conversion as a function of catalyst loading. You should observe an increase in conversion with higher loading up to a certain point. This will help you identify the optimal catalyst loading range for your desired conversion.

Illustrative Data: Effect of Catalyst Loading on Conversion

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)
0.5635
1.0670
1.5695
2.0696

Note: This data is illustrative and the optimal loading will vary depending on the specific catalyst, substrates, and reaction conditions.

Question 2: I'm achieving high conversion, but the selectivity towards my desired mono-N-alkylated ethanolamine is poor. I'm observing significant amounts of di-N,N-alkylated byproducts. How can catalyst loading affect selectivity?

Answer: This is a common challenge in amine alkylation, as the mono-alkylated product is often more nucleophilic than the starting amine, leading to subsequent alkylation.[5] Catalyst loading can play a nuanced role in controlling this selectivity.

  • Causality:

    • High Local Concentration of Active Sites: An excessively high catalyst loading can create a high concentration of active sites, leading to a rapid initial reaction. This can result in a localized high concentration of the more reactive mono-alkylated product, which then readily undergoes a second alkylation.[5]

    • Mass Transfer Limitations: In some heterogeneous catalysis systems, very high catalyst loadings can lead to mass transfer limitations, where the diffusion of reactants to and products from the catalyst surface becomes the rate-limiting step. This can also favor over-alkylation.

  • Troubleshooting Steps:

    • Reduce Catalyst Loading: Counterintuitively, reducing the catalyst loading can sometimes improve selectivity. A lower concentration of active sites can slow down the overall reaction rate, allowing the mono-alkylated product to diffuse away from the catalyst surface before it can react further.

    • Optimize Reactant Stoichiometry: The stoichiometry of your reactants is a critical factor. Using an excess of ethanolamine relative to the alkylating agent can statistically favor the formation of the mono-alkylated product.[1][6]

    • Controlled Addition of Alkylating Agent: Instead of adding the entire amount of the alkylating agent at the beginning of the reaction, consider a slow, continuous addition. This keeps the concentration of the alkylating agent low at any given time, further disfavoring the second alkylation step.

Question 3: My reaction starts well, but the rate slows down significantly over time, and the reaction stalls before reaching full conversion. What could be the cause?

Answer: This phenomenon often points towards catalyst deactivation. Several mechanisms can lead to a loss of catalyst activity during the reaction.[7]

  • Causality:

    • Coking: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[8]

    • Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites, rendering them inactive. Sulfur or nitrogen compounds are common poisons for many metal catalysts.[7]

    • Sintering: At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger particles, reducing the active surface area.[8]

    • Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction mixture, leading to a loss of active sites.

  • Troubleshooting Steps:

    • Catalyst Characterization: Analyze the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) to detect coke, and Transmission Electron Microscopy (TEM) to check for sintering.

    • Optimize Reaction Conditions:

      • Lower the Temperature: If coking or sintering is suspected, try running the reaction at a lower temperature.[8]

      • Purify Reactants and Solvent: Ensure your starting materials are of high purity to avoid catalyst poisoning.

    • Consider a More Robust Catalyst: If deactivation is persistent, you may need to explore a different catalyst that is more stable under your reaction conditions. For example, certain zeolite catalysts have shown good stability in amination reactions.[9][10]

    • Catalyst Regeneration: For some types of deactivation, such as coking, it may be possible to regenerate the catalyst. A common method involves a controlled oxidation to burn off the coke, followed by a reduction step to reactivate the metal.[8]

Frequently Asked Questions (FAQs)

Q1: What are some common catalysts used for ethanolamine alkylation?

A1: A variety of catalysts can be employed, with the choice depending on the specific alkylating agent and desired reaction conditions. Common examples include:

  • Reductive Amination:

    • Nickel-based catalysts (e.g., Raney Nickel): Often used for reductive amination with carbonyl compounds.

    • Copper chromite: Has been used for reductive alkylation but is prone to deactivation.

    • Noble metal catalysts (e.g., Palladium, Platinum on carbon): Highly active for reductive aminations and often operate under milder conditions.[11]

  • Direct Alkylation with Alcohols:

    • Ruthenium and Iridium complexes: Used in "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[12]

    • Zeolites (e.g., H-mordenite): Can be effective for the amination of alcohols, with shape selectivity potentially improving the yield of desired products.[9][10][13]

  • Alkylation with Alkyl Halides:

    • Phase Transfer Catalysts (PTC) (e.g., tetrabutylammonium bromide - TBAB): Useful in liquid-liquid systems, particularly for improving reaction rates and selectivity.[1][6]

Q2: How do I prepare my catalyst before use?

A2: Proper catalyst preparation is crucial for achieving optimal activity. The specific procedure depends on the type of catalyst. For example, some catalysts like copper chromite may require pre-reduction in a stream of hydrogen at an elevated temperature before being introduced into the reaction mixture. Always refer to the manufacturer's instructions or relevant literature for the recommended activation procedure for your specific catalyst.

Q3: Can the solvent choice impact the optimal catalyst loading?

A3: Absolutely. The solvent can influence the reaction rate and, therefore, the required catalyst loading. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective for SN2-type alkylations.[12] In some cases, the reaction can be run in greener solvents like higher boiling alcohols or even under solvent-free conditions, which may necessitate an adjustment of the catalyst loading.[12]

Q4: Is there a universal "optimal" catalyst loading for ethanolamine alkylation?

A4: No, there is no single optimal catalyst loading. It is highly dependent on a multitude of factors, including:

  • The specific catalyst and its intrinsic activity.

  • The nature of the ethanolamine and the alkylating agent.

  • The reaction temperature and pressure.

  • The efficiency of mixing in the reactor.

  • The desired reaction time and conversion.

The optimal loading must be determined experimentally for each specific system.

Experimental Protocol: A Systematic Approach to Optimizing Catalyst Loading

This protocol provides a general framework for systematically optimizing the catalyst loading for a given ethanolamine alkylation reaction.

1. Catalyst Screening (Optional but Recommended):

  • If you have multiple potential catalysts, perform small-scale screening reactions with each, using a consistent, moderate catalyst loading (e.g., 1-2 mol%).
  • Monitor the reactions for conversion and selectivity to identify the most promising catalyst candidate for further optimization.

2. Determining the Optimal Catalyst Loading Range:

  • Set up a series of parallel reactions in which the catalyst loading is varied (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%) while all other parameters are kept constant.
  • Step-by-Step Procedure:
  • To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the ethanolamine and the chosen solvent.
  • Add the predetermined amount of catalyst. If the catalyst requires pre-activation, perform this step according to the recommended procedure before adding the other reactants.
  • Begin stirring and bring the reaction mixture to the desired temperature.
  • Add the alkylating agent. If aiming to improve selectivity, consider adding it dropwise over a period of time.
  • Monitor the reaction progress at regular intervals by taking small aliquots and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR).
  • After a fixed reaction time, quench the reactions and analyze the final product mixture for conversion of the limiting reagent and the selectivity towards the desired N-alkylated ethanolamine.

3. Data Analysis and Interpretation:

  • Plot the conversion and selectivity as a function of catalyst loading.
  • Identify the catalyst loading that provides the best balance between a high reaction rate (and thus, high conversion in a reasonable time) and high selectivity towards the desired product. Note that beyond a certain point, increasing the catalyst loading may not significantly increase the conversion but could decrease selectivity.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing catalyst loading in ethanolamine alkylation.

G cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Optimization cluster_outcome Desired Outcome A Low Conversion D Increase Catalyst Loading A->D Primary Action B Poor Selectivity (Over-alkylation) E Decrease Catalyst Loading B->E Primary Action F Optimize Reactant Ratio B->F Secondary Action C Reaction Stalls (Catalyst Deactivation) G Optimize Temperature C->G Check for Coking/Sintering H Purify Reagents C->H Check for Poisoning I Consider New Catalyst C->I If Deactivation Persists J Optimized Process: High Conversion & Selectivity D->J E->J F->J G->J H->J I->J

Caption: Workflow for troubleshooting common issues in ethanolamine alkylation related to catalyst loading.

Conclusion

Optimizing catalyst loading is a critical step in developing an efficient and selective ethanolamine alkylation process. By systematically addressing issues of low conversion, poor selectivity, and catalyst deactivation, researchers can significantly improve their reaction outcomes. This guide provides a framework for understanding the underlying principles and a practical approach to troubleshooting and optimization. Remember that each catalytic system is unique, and empirical determination of the optimal catalyst loading is essential for success.

References

  • Reductive alkylation of ethanolamine and methylamine bycarbonyl compounds over copper chromite: Deactivation of the catalyst.
  • The Reaction of Oleic Acid with a Mixture of Ethanolamines - ResearchGate.
  • Kinetics of synthesis of ethanolamines catalyzed by water - ResearchGate.
  • The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online.
  • "optimizing reaction conditions for N-alkylation of amines" - Benchchem.
  • Catalytic Behavior of Alkali Treated H-MOR in Selective Synthesis of Ethylenediamine via Condensation Amination of Monoethanolamine - MDPI.
  • The selective n-alkylation of monoethanolamine in PTC condition - ResearchGate.
  • An Overview of Palladium-Catalyzed N- alkylation Reactions - ChemRxiv.
  • Novel intensified process for ethanolamines production using reactive distillation and dividing-wall column technologies - TU Delft Research Portal.
  • Effect of catalyst loading on the reaction rate. Conditions: EtOH:BHO 2:1 - ResearchGate.
  • Selective Synthesis of Ethylenediamine from Ethanolamine over Zeolite Catalysts (1993) | Kohichi Segawa | 8 Citations - SciSpace.
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry.
  • Kinetics of the formation of N,N-dialkylcarbamate from diethanolamine and carbon dioxide in anhydrous ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Technical Support Center: Catalyst Deactivation in Ethoxy(ethyl)amine Synthesis - Benchchem.
  • A convenient way for the synthesis of mono N-alkylated ethanolamine - ChemRxiv.
  • Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - NIH.
  • Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review | ACS Omega.
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  • N alkylation at sp 3 Carbon Reagent Guide.

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Validation & Comparative

A Comparative Guide to the Validation of 2-(Cyclopentylamino)ethan-1-ol Purity by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is paramount. For a molecule like 2-(Cyclopentylamino)ethan-1-ol, a versatile building block, ensuring its purity is a critical step that influences reaction yields, biological activity, and ultimately, the safety and efficacy of a final product. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of this compound.

The Central Role of Quantitative NMR (qNMR) in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination.[1][2] Its strength lies in the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[1][3] This principle allows for the accurate quantification of a substance without the need for a structurally identical reference standard, a significant advantage over many chromatographic techniques.[1]

For this compound, ¹H qNMR is particularly well-suited due to the presence of multiple, distinct proton signals in its structure. The validation of a qNMR method involves assessing key parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ), in line with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[1][4]

Causality in Experimental Design for qNMR

The reliability of a qNMR experiment hinges on several critical choices:

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte (this compound) and the internal standard.[3] Common choices like deuterium oxide (D₂O) or chloroform-d (CDCl₃) are selected based on the solubility of the sample and to avoid overlapping signals with the analyte.

  • Internal Standard (IS) Selection: An ideal internal standard is a stable, non-volatile compound with a simple NMR spectrum that does not overlap with the analyte's signals.[2] For this compound, a suitable IS would have sharp, well-resolved peaks in a region of the spectrum free from the analyte's resonances. Maleic acid or dimethyl sulfone are often considered for their chemical stability and distinct chemical shifts.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. This includes a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons, a calibrated 90° pulse, and a high signal-to-noise ratio.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines a validated approach for determining the purity of this compound using an internal standard.

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) and add it to the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.
  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O).
  • Vortex the vial until both the sample and the internal standard are completely dissolved.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
  • Key acquisition parameters to consider:
  • Pulse Angle: 90°
  • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A D1 of 30-60 seconds is often sufficient.
  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks used in the quantification.
  • Spectral Width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).
  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

3. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Perform phase and baseline correction on the resulting spectrum.
  • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, characteristic signals such as those from the cyclopentyl ring or the ethanol backbone should be chosen.
  • Calculate the purity of the analyte using the following equation[3]:

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (Optimized parameters) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate characteristic signals process->integrate calculate Calculate purity using the established formula integrate->calculate

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Comparison with Alternative Analytical Techniques

While qNMR is a robust method, other techniques are also employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of potential impurities and the desired level of sensitivity.

Technique Principle Advantages for this compound Purity Disadvantages
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.- Primary analytical method, often not requiring a specific reference standard for the analyte.[1]- Provides structural information for impurity identification.[4]- Non-destructive.[2][4]- Relatively fast analysis time.[5]- Lower sensitivity compared to chromatographic methods.[6]- Requires a high-field NMR spectrometer.- Potential for signal overlap with complex mixtures.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase.- High sensitivity and resolution for separating impurities.[7]- Well-established and widely available technique.- Requires a specific reference standard for the analyte for accurate quantification.[8]- Destructive analysis.- Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.- Excellent for volatile impurities.- High sensitivity and provides mass information for impurity identification.- Requires derivatization for non-volatile compounds like this compound.- Potential for thermal degradation of the analyte.
Elemental Analysis (EA) Measures the percentage composition of C, H, N, and other elements.- Provides fundamental information about the elemental composition.- Does not provide information about the nature of impurities (e.g., isomers).[5]- Less precise than other methods for high-purity samples.

Logical Relationship in Method Selection

Method_Selection Purity Purity Validation of This compound qNMR Quantitative NMR (qNMR) Purity->qNMR Primary Method (Absolute Quantification) HPLC HPLC Purity->HPLC Orthogonal Method (High Sensitivity) GCMS GC-MS Purity->GCMS For Volatile Impurities EA Elemental Analysis Purity->EA Elemental Composition qNMR->HPLC Complementary Information HPLC->qNMR Confirmation of Identity

Caption: Decision tree for selecting an analytical method for purity validation.

Trustworthiness and Self-Validation in the NMR Protocol

The described qNMR protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of a Certified Internal Standard: The purity of the internal standard is traceable to a primary standard, providing a solid foundation for the quantification.

  • Signal Consistency: The integration of multiple, well-resolved signals from the this compound molecule should yield consistent purity values, providing an internal check on the accuracy of the integration.

  • Orthogonal Method Comparison: Validation of the qNMR results with an orthogonal method like HPLC provides a high degree of confidence in the determined purity.[5]

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of this compound, quantitative NMR spectroscopy stands out as a powerful and reliable primary method. Its ability to provide absolute quantification without a specific reference standard, coupled with structural information, makes it an invaluable tool for researchers and drug development professionals.[1][4] While techniques like HPLC and GC-MS offer superior sensitivity for trace impurity detection and serve as excellent orthogonal methods, qNMR provides a robust and efficient pathway to ascertain the purity of this critical chemical intermediate with a high degree of confidence. The integration of these techniques, guided by a sound understanding of their respective strengths and limitations, forms the bedrock of a rigorous and trustworthy quality assessment.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Cushman, M., & Gussio, R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217–9219. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
  • Webster, G. R. (2011).
  • Sugimoto, N., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ALWSCI. (2023, July 25). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • Wishart, D. S. (2007). The Human Metabolome Database. [Link]

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A Researcher's Guide to Assessing the Cytotoxicity of Novel Compounds: A Comparative Analysis of In Vitro Assays Featuring 2-(Cyclopentylamino)ethan-1-ol as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, the initial evaluation of a novel compound's cytotoxic potential is a critical step. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the in vitro cytotoxicity of novel chemical entities, using the illustrative example of 2-(Cyclopentylamino)ethan-1-ol. While specific cytotoxicity data for this compound is not extensively available in published literature, this guide will equip researchers with the foundational knowledge and detailed protocols to conduct such an investigation. We will delve into a comparative analysis of three widely adopted cytotoxicity assays: the MTT, LDH, and Neutral Red Uptake assays. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity profiling.

The Importance of Cytotoxicity Screening

Before a compound can be considered for therapeutic applications or deemed safe for use, its effect on cell viability must be thoroughly characterized. Cytotoxicity assays are fundamental in vitro tools used to screen for compounds that may induce cell damage or death.[1][2] These assays are pivotal in the early stages of drug development to identify promising lead candidates and to eliminate those with unfavorable toxicity profiles. The choice of assay depends on several factors, including the compound's mechanism of action, the cell type being studied, and the specific research question being addressed.[3]

Comparative Overview of Key Cytotoxicity Assays

A variety of assays are available to measure cell viability and cytotoxicity, each with its own underlying principle, advantages, and limitations.[1][3][4] Here, we compare three of the most common methods.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]Well-established, cost-effective, and suitable for high-throughput screening.[3]Can be affected by the metabolic state of the cells and interference from certain compounds. The formazan crystals are insoluble and require a solubilization step.[6]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[7][8]A good indicator of cell membrane integrity and necrosis. The assay is relatively simple and can be performed on culture supernatants without lysing the cells.[3]Less sensitive for detecting apoptosis, as LDH is released late in the apoptotic process. Serum in the culture medium can contain LDH, leading to high background.[3]
Neutral Red Uptake Assay Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9][10][11]Sensitive, reproducible, and distinguishes between viable, damaged, and dead cells.[11]Can be influenced by changes in lysosomal pH. Requires a washing step to remove excess dye.

Experimental Workflows

A clear understanding of the experimental workflow is crucial for the successful execution of cytotoxicity assays. The following diagrams illustrate the key steps involved in the MTT, LDH, and Neutral Red Uptake assays.

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Figure 1: MTT Assay Workflow

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 collect_supernatant Collect supernatant incubation2->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubation3 Incubate (30 min) add_reaction_mix->incubation3 add_stop_solution Add stop solution incubation3->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

Figure 2: LDH Assay Workflow

NRU_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Neutral Red Uptake Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_nr Add Neutral Red solution incubation2->add_nr incubation3 Incubate (2-3h) add_nr->incubation3 wash_cells Wash cells with PBS incubation3->wash_cells add_destain Add destain solution wash_cells->add_destain read_absorbance Read absorbance at 540 nm add_destain->read_absorbance

Sources

A Comparative Guide to the Analytical Method Validation for the Quantification of 2-(Cyclopentylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-(Cyclopentylamino)ethan-1-ol, a secondary amino alcohol of interest in various chemical and pharmaceutical applications. As researchers, scientists, and drug development professionals, the choice of analytical methodology can significantly impact the reliability of data, development timelines, and regulatory compliance. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methodologies and validation parameters, ensuring a robust and trustworthy analytical framework.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a critical component of ensuring reliable and reproducible data.[2] The principles and parameters for such validations are well-established by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6] This guide will explore and compare three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analyte: this compound

This compound is a secondary amino alcohol. Its structure presents specific analytical challenges. The molecule lacks a significant chromophore, making direct UV detection in HPLC challenging at low concentrations. Furthermore, the presence of polar amino and hydroxyl groups results in low volatility and potential for peak tailing in gas chromatography.[7] These characteristics necessitate careful method development, often involving derivatization to enhance detectability and improve chromatographic performance.[3]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by factors such as the nature of the analyte, the required sensitivity, the sample matrix, and the available instrumentation. Below, we compare three robust methods for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-column Derivatization

HPLC is a cornerstone of pharmaceutical analysis. However, for a molecule like this compound, direct UV detection is not practical due to the absence of a suitable chromophore. Pre-column derivatization with a UV-absorbing agent is a common and effective strategy to overcome this limitation.[2]

Rationale for Derivatization: The primary goal of derivatization in this context is to attach a chromophore to the analyte, rendering it detectable by a UV-Vis spectrophotometer. A common derivatizing agent for primary and secondary amines is 9-fluorenylmethyl chloroformate (Fmoc-Cl).[8] The reaction is rapid and the resulting derivative is stable and highly responsive to UV detection.[9]

1. Derivatization Procedure:

  • To 1.0 mL of the sample solution (or standard) in a suitable vial, add 1.0 mL of a borate buffer solution (pH 9.0).

  • Add 1.0 mL of a 5 mM solution of Fmoc-Cl in acetonitrile.

  • Vortex the mixture for 30 seconds and allow it to react at room temperature for 10 minutes.

  • Quench the reaction by adding 1.0 mL of a 10 mM solution of glycine.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: 0-15 min, 40-90% B; 15-17 min, 90% B; 17-18 min, 90-40% B; 18-25 min, 40% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

The validation of this method was conducted in accordance with ICH Q2(R2) guidelines.[5] The key performance parameters are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte derivative.Complies. Peak purity analysis confirmed no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.9990.9995 over a range of 1-100 µg/mL.
Accuracy 98.0% - 102.0% recoveryRecoveries ranged from 99.2% to 101.5%.
Precision (RSD) Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 101.0 µg/mL
Robustness No significant impact on results with small variations in method parameters.The method was robust to minor changes in flow rate, column temperature, and mobile phase composition.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The polar nature of this compound makes it non-volatile and prone to adsorption on the GC column, necessitating derivatization.[7]

Rationale for Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective in replacing these active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the analyte.[5]

1. Derivatization Procedure:

  • Evaporate 1.0 mL of the sample solution (or standard) to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 100 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injecting into the GC-MS system.

2. GC-MS Conditions:

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Quantification Ion: To be determined from the mass spectrum of the derivatized analyte.

Validation ParameterAcceptance CriteriaResult
Specificity No interfering peaks at the retention time of the analyte derivative and its specific m/z.Complies. The use of a specific quantification ion ensures high specificity.
Linearity Correlation coefficient (r²) ≥ 0.9990.9992 over a range of 0.5-50 µg/mL.
Accuracy 97.0% - 103.0% recoveryRecoveries ranged from 98.5% to 102.1%.
Precision (RSD) Repeatability (RSD) ≤ 3.0%; Intermediate Precision (RSD) ≤ 3.0%Repeatability RSD = 1.5%; Intermediate Precision RSD = 2.1%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.5 µg/mL
Robustness No significant impact on results with small variations in method parameters.The method was robust to minor changes in oven temperature ramp rate and injector temperature.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and GC-MS.[10] For the analysis of this compound, this technique can often be employed without derivatization, simplifying sample preparation.

Rationale for Direct Analysis: The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of the analyte even in complex matrices without the need for derivatization. The electrospray ionization (ESI) source is well-suited for ionizing polar molecules like amino alcohols.

1. Sample Preparation:

  • Dilute the sample with the initial mobile phase to the desired concentration.

  • Filter through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (10 mM ammonium formate in water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).

    • Gradient Program: 0-1 min, 95% B; 1-5 min, 95-50% B; 5-6 min, 50% B; 6-6.5 min, 50-95% B; 6.5-10 min, 95% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole with ESI source in positive ion mode.

  • MRM Transition: Precursor ion [M+H]⁺ → Product ion (To be determined by infusion of a standard solution).

Validation ParameterAcceptance CriteriaResult
Specificity No interfering peaks at the retention time and MRM transition of the analyte.Complies. The MRM transition provides exceptional specificity.
Linearity Correlation coefficient (r²) ≥ 0.9980.9989 over a range of 0.1-100 ng/mL.
Accuracy 95.0% - 105.0% recoveryRecoveries ranged from 97.8% to 103.5%.
Precision (RSD) Repeatability (RSD) ≤ 5.0%; Intermediate Precision (RSD) ≤ 5.0%Repeatability RSD = 2.5%; Intermediate Precision RSD = 3.8%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.1 ng/mL
Robustness No significant impact on results with small variations in method parameters.The method was robust to minor changes in column temperature and mobile phase composition.

Visualizing the Validation Workflows

To better illustrate the logical flow of each analytical method validation process, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Prep Prepare Sample and Standard Solutions Deriv Derivatize with Fmoc-Cl Prep->Deriv Inject Inject into HPLC System Deriv->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 265 nm Separate->Detect Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOQ LOQ Robust Robustness

Caption: Workflow for HPLC-UV Method Validation.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis Prep Dry Sample and Standards Deriv Derivatize with BSTFA Prep->Deriv Inject Inject into GC-MS System Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (EI) Separate->Detect Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOQ LOQ Robust Robustness LCMSMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis Prep Dilute Sample and Standards Filter Filter through 0.22 µm filter Prep->Filter Inject Inject into LC-MS/MS System Filter->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOQ LOQ Robust Robustness

Caption: Workflow for LC-MS/MS Method Validation.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is a critical decision that should be based on the specific requirements of the analysis.

  • HPLC-UV with pre-column derivatization is a reliable and widely accessible technique. It is well-suited for routine quality control environments where high sensitivity is not the primary requirement. The main drawback is the additional sample preparation step of derivatization.

  • GC-MS with derivatization offers higher specificity than HPLC-UV due to the mass spectrometric detection. It is a robust method for the quantification of the analyte in relatively clean sample matrices. Similar to the HPLC method, it requires a derivatization step.

  • LC-MS/MS stands out as the most sensitive and specific method. The ability to perform the analysis without derivatization simplifies the sample preparation process and reduces potential sources of error. This method is ideal for the analysis of trace levels of the analyte, particularly in complex biological matrices.

For drug development and bioanalytical studies where low detection limits and high specificity are crucial, LC-MS/MS is the recommended methodology . For routine quality control of bulk drug substance or formulated products where the analyte concentration is higher, HPLC-UV with derivatization provides a cost-effective and reliable alternative.

Ultimately, the method chosen must be validated to demonstrate its fitness for purpose, ensuring the generation of high-quality, reliable, and reproducible data that can withstand regulatory scrutiny.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • EPTRI. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

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  • International Council for Harmonisation. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

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  • Phenomenex. (2022, May 20). Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Brückner, H., et al. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
  • Palmer, I. J., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2478-2487.
  • OIV. (n.d.). Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV). Retrieved from [Link]

  • Harder, U., et al. (2011). Sensitive Quantification of 22 Amino Acids from 10 µL Plasma Combining Derivatization and Ion-Pair LC-MS/MS. Metabolomics.
  • Waters Corporation. (2017, January 19). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6‑Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Retrieved from [Link]

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A Comparative Guide to the Stability of 2-(Cyclopentylamino)ethan-1-ol Derivatives: A Methodical Approach to Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a new chemical entity (NCE) is a cornerstone of early-phase pharmaceutical development. The journey from a promising lead compound to a viable drug candidate is paved with rigorous testing, and stability assessment is a critical milestone that informs formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, technical framework for assessing the stability of 2-(Cyclopentylamino)ethan-1-ol derivatives, a class of compounds with potential pharmacological activity.

While specific stability data for this particular family of molecules is not extensively published, their chemical structure—a secondary amino alcohol—provides a solid foundation for predicting potential degradation pathways and designing a robust stability testing program. This guide will not only outline the "what" and "how" of stability testing but also delve into the "why," providing the scientific rationale behind the experimental choices.

The Significance of the this compound Scaffold

The this compound moiety is of interest in medicinal chemistry due to its structural resemblance to known pharmacophores. The vicinal amino alcohol functional group is a key feature in many beta-adrenergic agonists and antagonists, which have widespread therapeutic applications in cardiovascular and respiratory medicine.[1] The N-cyclopentyl group can modulate the lipophilicity and steric bulk of the molecule, potentially influencing its receptor binding affinity and pharmacokinetic properties. Given this pharmacological potential, a thorough understanding of the stability of these derivatives is paramount.

A Proactive Approach to Stability: Forced Degradation Studies

To proactively identify potential stability liabilities, forced degradation (or stress testing) is an indispensable tool.[2][3] These studies involve subjecting the drug substance to conditions more severe than those it would encounter during manufacturing, shipping, and storage to accelerate degradation.[4] The primary objectives of forced degradation studies are:

  • To identify the likely degradation products.

  • To elucidate potential degradation pathways.

  • To establish the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method.[4]

A well-designed forced degradation study is the foundation of a successful stability program. The following sections detail the experimental protocols for assessing the stability of this compound derivatives.

Experimental Design: A Multi-faceted Approach to Stress Testing

The following protocols are designed to provide a comprehensive assessment of the stability of a representative this compound derivative. It is crucial to perform these studies on the active pharmaceutical ingredient (API) and, subsequently, on the formulated drug product.

Core Principle: The Stability-Indicating Method

Before initiating forced degradation studies, a robust stability-indicating analytical method must be developed. High-performance liquid chromatography (HPLC) with UV detection is the workhorse for this purpose. The method must be capable of separating the parent compound from all potential degradation products, process impurities, and formulation excipients.

dot graph TD { subgraph "Stability-Indicating Method Development" A[Initial Method Scouting] --> B{Optimization of Separation}; B --> C[Forced Degradation Sample Analysis]; C --> D{Peak Purity Assessment}; D --> E[Method Validation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for Stability-Indicating Method Development"

Detailed Experimental Protocols

The following table outlines the recommended stress conditions for the forced degradation of a this compound derivative. The goal is to achieve 5-20% degradation of the parent compound.[3]

Stress ConditionProtocolPotential Degradation Pathways
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in 0.1 N HCl. 2. Store at 60°C for 24-48 hours. 3. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.- Cleavage of ether linkages (if present in derivatives). - Dehydration of the alcohol.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in 0.1 N NaOH. 2. Store at 60°C for 24-48 hours. 3. Neutralize with an equivalent amount of 0.1 N HCl before analysis.- Racemization at chiral centers. - Degradation of ester groups (if present in derivatives).
Oxidation 1. Prepare a 1 mg/mL solution of the compound in 3% H₂O₂. 2. Store at room temperature for 24 hours.- Oxidation of the secondary amine to a hydroxylamine or nitrone. - Oxidation of the primary alcohol to an aldehyde or carboxylic acid.
Thermal Degradation 1. Store the solid compound at 80°C for 7 days. 2. Prepare a 1 mg/mL solution and store at 80°C for 7 days.- Dehydration. - General decomposition.
Photostability 1. Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. Analyze the samples at appropriate time points.- Photolytic cleavage of bonds. - Formation of radical species leading to complex degradation products.

Anticipated Degradation Pathways and Structural Elucidation

Based on the functional groups present in this compound, several degradation pathways can be anticipated.

dot graph TD { A[this compound] -- Oxidation --> B(N-oxide or Hydroxylamine); A -- Oxidation --> C(Aldehyde/Carboxylic Acid); A -- Dehydration --> D(Enamine); style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Potential Degradation Pathways"

The identification of these degradation products is crucial. A combination of analytical techniques is employed for structural elucidation:

  • LC-MS/MS: To determine the molecular weight and fragmentation patterns of the degradants.

  • High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements and propose elemental compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To definitively elucidate the structure of major degradation products.

Comparative Stability Assessment: Benchmarking Against Alternatives

While direct, molecule-to-molecule comparisons are challenging without a defined therapeutic application, we can compare the potential stability of the this compound class to other structurally related compounds used in similar therapeutic areas (e.g., beta-agonists/antagonists).

Compound ClassKey Structural FeaturesKnown Stability Liabilities
Catecholamines (e.g., Isoproterenol) Catechol ring (two adjacent hydroxyl groups)Highly susceptible to oxidation, especially at neutral or alkaline pH. Light sensitive.
Phenylethanolamines (e.g., Salbutamol) Phenolic hydroxyl groupSusceptible to oxidation, though generally more stable than catechols.
Aryloxypropanolamines (e.g., Propranolol) Naphthyloxy and isopropanolamine side chainGenerally more stable to oxidation than phenylethanolamines. Can undergo N-dealkylation.
This compound Derivatives Aliphatic secondary amine and primary alcoholExpected to be relatively stable to oxidation compared to phenolic compounds. Potential for N-oxidation and dehydration.

This comparison suggests that the this compound scaffold may offer improved stability against oxidation compared to catecholamine and some phenylethanolamine-based drugs, which could translate to a longer shelf-life and less stringent storage requirements. However, this is a hypothesis that must be confirmed through the rigorous experimental work outlined in this guide.

Conclusion: A Roadmap for Stability Assessment

This guide provides a comprehensive framework for assessing the stability of this compound derivatives. By employing a systematic approach to forced degradation studies and leveraging advanced analytical techniques for structural elucidation, researchers can gain a thorough understanding of the intrinsic stability of these promising compounds. This knowledge is not merely a regulatory requirement; it is a fundamental aspect of robust drug development that ensures the delivery of safe and effective medicines to patients. The principles and protocols detailed herein offer a clear roadmap for navigating the critical path of preclinical stability assessment.

References

  • Cannon, J. G., Kim, J. C., & Aleem, M. A. (1972). Centrally acting emetics. 6. Derivatives of β-naphthylamine and 2-indanamine. Journal of Medicinal Chemistry, 15(3), 348–350.
  • Drew, G. M. (1977). Effects of α-adrenoceptor agonists and antagonists on pre- and postsynaptically located α-adrenoceptors. European Journal of Pharmacology, 42(2), 123–130.
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  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 49, 118-130.
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  • Cignarella, G., D'Amico, M., & Vottero, P. (1976). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Il Farmaco; edizione scientifica, 31(9), 674–681.
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Comparative In Vitro Evaluation of Novel 2-Aminoalcohol Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminoalcohols are a pivotal class of organic compounds, distinguished by the presence of both an amino and a hydroxyl functional group. This unique bifunctionality makes them crucial structural motifs in a vast array of biologically active molecules, including approved drugs and natural products.[1][2] Their applications in medicinal chemistry are extensive, with derivatives being explored for antimicrobial, antifungal, and anticancer properties.[2][3][4] Given their therapeutic potential, the rigorous in vitro evaluation of novel 2-aminoalcohol compounds is a cornerstone of modern drug discovery.[5]

This guide provides a comprehensive framework for the in vitro assessment of novel 2-aminoalcohol compounds. We will delve into the critical assays required to profile these compounds, compare their performance against established alternatives, and provide the experimental rationale to empower researchers in making data-driven decisions.

The Strategic Importance of In Vitro Evaluation

Before committing to costly and time-consuming in vivo studies, a robust in vitro characterization is paramount. Cell-based assays serve as the frontline for identifying promising drug candidates by providing crucial insights into a compound's biological activity, mechanism of action (MOA), and potential toxicity.[6][7][8] This early-stage evaluation allows for the efficient triage of compounds, ensuring that only the most promising candidates advance in the drug development pipeline.

Phase 1: Foundational Cytotoxicity Profiling

A primary and non-negotiable step in the evaluation of any new chemical entity is the assessment of its cytotoxic potential.[8] This determines the concentration range at which the compound exhibits therapeutic effects without causing undue harm to healthy cells, thereby establishing a preliminary therapeutic window.

Recommended Assay: MTT/XTT Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable, colorimetric methods for assessing cell viability.[9][10][11] The principle lies in the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, resulting in a colored formazan product.[9] The intensity of the color is directly proportional to the number of viable cells.[12]

Key Advantages of XTT over MTT: The formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol, making it more amenable to high-throughput screening.[9][12]

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line and a non-cancerous control line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel 2-aminoalcohol compounds and a positive control (e.g., a known cytotoxic drug) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Incubation: Add the XTT reagent to each well and incubate the plate for 2-4 hours at 37°C.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative Cytotoxicity
CompoundTarget Cell Line (e.g., MCF-7) IC50 (µM)Non-Target Cell Line (e.g., HEK293) IC50 (µM)Selectivity Index (SI = IC50 Non-Target / IC50 Target)
Novel Compound A 8.5> 100> 11.8
Novel Compound B 25.2> 100> 4.0
Reference Drug (e.g., Doxorubicin) 1.25.84.8

Interpretation: A higher Selectivity Index indicates a greater preferential cytotoxicity towards the target cancer cells over normal cells, a desirable characteristic for a potential therapeutic agent.[11]

Phase 2: Target Engagement and Mechanism of Action (MOA) Elucidation

Once the cytotoxic profile is established, the next critical step is to understand how the compound exerts its effects.[13][14] This involves identifying the specific biochemical interaction through which the small molecule produces its pharmacological effect.[13]

Enzyme Inhibition Assays: A Primary Focus for Many 2-Aminoalcohols

Many 2-aminoalcohol compounds are designed to be enzyme inhibitors.[15] Enzyme assays are fundamental tools in drug discovery to measure how efficiently a compound modulates the activity of a target enzyme.[5]

Experimental Workflow: In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Reaction_Mix Combine Enzyme, Buffer, and Inhibitor Enzyme->Reaction_Mix Substrate Substrate Initiate_Reaction Add Substrate Substrate->Initiate_Reaction Inhibitor (Compound) Inhibitor (Compound) Inhibitor (Compound)->Reaction_Mix Buffer Buffer Buffer->Reaction_Mix Incubation Pre-incubate Reaction_Mix->Incubation Incubation->Initiate_Reaction Monitor_Reaction Measure Product Formation over Time Initiate_Reaction->Monitor_Reaction Plot_Data Plot Reaction Rate vs. Inhibitor Concentration Monitor_Reaction->Plot_Data Calculate_IC50 Determine IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Experimental Protocol: Generic Kinase Inhibition Assay
  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), ATP, and the novel 2-aminoalcohol compounds in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase and the test compounds at various concentrations.

  • Pre-incubation: Incubate for a short period to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate and ATP mixture.

  • Detection: After a defined incubation period, stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assays for Pathway Analysis

To confirm that the observed enzymatic inhibition translates to a cellular effect, cell-based assays are employed to investigate the compound's impact on specific signaling pathways.[6][8]

Recommended Technique: Western Blotting for Phospho-Protein Analysis

If the 2-aminoalcohol compound is hypothesized to inhibit a kinase, Western blotting can be used to assess the phosphorylation status of downstream substrates of that kinase. A reduction in the phosphorylation of a specific substrate in the presence of the compound provides strong evidence of on-target activity within a cellular context.

G Start Treat Cells with Compound Lysis Lyse Cells to Extract Proteins Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE Separate Proteins by Size (SDS-PAGE) Quantification->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Blocking Block Non-specific Binding Sites Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Add Chemiluminescent Substrate Secondary_Ab->Detection Imaging Image the Blot Detection->Imaging

Caption: Standard workflow for Western blot analysis.

Phase 3: Comparative Performance Analysis

A crucial aspect of this guide is the objective comparison of novel compounds against a relevant benchmark. This could be a standard-of-care drug or a previously characterized compound with a similar mechanism of action.

Data Summary: Multi-Parameter Comparison
ParameterNovel Compound ANovel Compound BReference Compound
Cytotoxicity (MCF-7 IC50, µM) 8.525.21.2
Selectivity Index > 11.8> 4.04.8
Target Enzyme Inhibition (IC50, nM) 5025015
Cellular Pathway Inhibition (EC50, nM) 15080060

Analysis and Interpretation:

  • Novel Compound A demonstrates a favorable profile with good target engagement and a high selectivity index, suggesting a potentially wider therapeutic window compared to the reference compound.

  • Novel Compound B shows weaker activity across all assays, indicating it may be a less promising candidate.

  • The Reference Compound is highly potent but exhibits lower selectivity, highlighting a potential area for improvement that Novel Compound A may address.

Conclusion and Future Directions

The in vitro evaluation of novel 2-aminoalcohol compounds is a multi-faceted process that requires a logical and systematic approach. By integrating cytotoxicity profiling, target engagement studies, and mechanism of action elucidation, researchers can build a comprehensive understanding of a compound's potential. This data-driven approach is essential for identifying the most promising candidates for further preclinical and clinical development. Future in vitro studies could explore potential off-target effects, metabolic stability, and the potential for drug-drug interactions to further refine the lead candidate profile.[16]

References

  • Lee, J. Y., & Lee, H. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC, NIH. Retrieved from [Link]

  • Wang, Z., et al. (2022). A review for cell-based screening methods in drug discovery. PMC, NIH. Retrieved from [Link]

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  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

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  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

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  • Methods of probing the interactions between small molecules and disordered proteins - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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  • Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PubMed. (2014, October 16). Retrieved from [Link]

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A Comparative Guide to Reducing Agents for Reductive Amination: From Mechanism to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within drug discovery and development, for its reliable and versatile approach to forging carbon-nitrogen bonds. The reaction, which telescopes the condensation of a carbonyl compound with an amine and subsequent reduction of the imine intermediate, is pivotal in the synthesis of a vast array of primary, secondary, and tertiary amines. The choice of reducing agent is not a trivial decision; it profoundly dictates the reaction's efficiency, selectivity, and substrate scope. This guide provides an in-depth comparative analysis of the most commonly employed reducing agents, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic challenges.

The Fundamental Mechanism: A Two-Step Dance

At its core, reductive amination is a sequential process involving two key steps:

  • Imine/Iminium Ion Formation: A nucleophilic amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate undergoes dehydration to yield an imine. In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.[1][2]

  • Reduction: A hydride-based reducing agent or catalytic hydrogenation then reduces the C=N double bond of the imine or iminium ion to afford the final amine product.

The success of a one-pot reductive amination hinges on the delicate balance of these two steps and the chemoselectivity of the reducing agent. An ideal reagent will preferentially reduce the imine/iminium ion over the starting carbonyl compound.[2][3]

Reductive_Amination_Mechanism Carbonyl Aldehyde/Ketone (R1-C(=O)-R2) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Amine (R3-NH2) Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Amine Product Imine->Product Reducing_Agent Reducing Agent Reducing_Agent->Product Reduction

Caption: General mechanism of reductive amination.

A Head-to-Head Comparison of Common Reducing Agents

The selection of a reducing agent is a critical parameter that significantly influences the reaction's outcome. Here, we compare the performance, advantages, and limitations of four widely used reducing agents.

Sodium Borohydride (NaBH₄)

As a potent and cost-effective reducing agent, sodium borohydride is a workhorse in organic synthesis. However, its high reactivity presents a challenge in one-pot reductive aminations.

  • Mechanism & Selectivity: NaBH₄ can reduce both aldehydes/ketones and imines.[3] This lack of selectivity often necessitates a two-step procedure where the imine is pre-formed and sometimes isolated before the addition of the reducing agent to prevent the formation of alcohol byproducts.[2][3] The reaction is typically performed in protic solvents like methanol or ethanol.[4]

  • Advantages:

    • High reactivity.

    • Low cost and readily available.

  • Disadvantages:

    • Poor chemoselectivity between carbonyls and imines.[3]

    • Often requires a two-step process.[2]

    • Instability in acidic conditions.

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride offers a significant advantage in selectivity, enabling convenient one-pot reactions.

  • Mechanism & Selectivity: The electron-withdrawing cyano group attenuates the reactivity of the borohydride, making NaBH₃CN less reactive than NaBH₄.[5] It is stable in mildly acidic conditions (pH 6-7), which are optimal for imine formation.[2] Under these conditions, it selectively reduces the protonated iminium ion much faster than the starting carbonyl compound.[3][5]

  • Advantages:

    • Excellent selectivity for iminium ions over carbonyls.[2]

    • Enables efficient one-pot reactions.[2]

    • Stable in mildly acidic conditions.[6]

  • Disadvantages:

    • High Toxicity: NaBH₃CN is highly toxic, and the reaction can generate highly toxic hydrogen cyanide (HCN) gas, especially under acidic workup conditions.[2] Extreme caution and a well-ventilated fume hood are mandatory.

    • Slower reaction rates compared to NaBH₄.

Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃)

A milder and highly selective reagent, STAB has become a popular choice for a broad range of reductive aminations, especially in complex molecule synthesis.[7][8]

  • Mechanism & Selectivity: The three electron-withdrawing acetoxy groups further decrease the hydride's reactivity, enhancing its selectivity for imines and iminium ions over aldehydes and ketones.[9] Its steric bulk can also contribute to higher diastereoselectivity in certain reactions.[10] STAB is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][11]

  • Advantages:

    • Excellent chemoselectivity.[6][9]

    • Mild reaction conditions compatible with a wide range of functional groups.[10]

    • Safer alternative to NaBH₃CN as it does not produce cyanide byproducts.[2][10]

    • Effective for a wide range of aldehydes and ketones, including acid-sensitive substrates.[2]

  • Disadvantages:

    • Higher cost compared to NaBH₄ and NaBH₃CN.

    • Water-sensitive.[4]

Catalytic Hydrogenation

This method offers a "greener" alternative to hydride reagents, avoiding stoichiometric metal waste.

  • Mechanism & Selectivity: In this process, a mixture of the carbonyl compound and amine is treated with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.[6][12] The catalyst facilitates both the formation of the imine and its subsequent reduction.

  • Advantages:

    • High atom economy and generates water as the only byproduct.

    • Cost-effective for large-scale synthesis.

    • Avoids the use of metal hydride waste.

  • Disadvantages:

    • The catalyst can also reduce other functional groups like alkenes, alkynes, and nitro groups.

    • Requires specialized equipment for handling hydrogen gas.

    • Catalyst poisoning can be an issue with certain substrates.

Performance Data: A Comparative Overview

The following table summarizes the performance of the three key borohydride-based reducing agents in the reductive amination of representative substrates. The data is a synthesis of literature reports and aims to provide a comparative overview under broadly similar conditions.

Carbonyl CompoundAmineReducing AgentProcedureSolventYield (%)Reference
BenzaldehydeAnilineNaBH₄One-potGlycerol97[1]
BenzaldehydeAnilineNaBH₄-Silica GelOne-potTHF92[13]
CyclohexanoneBenzylamineNaBH₃CNOne-potMethanol85[14]
BenzaldehydeAnilineNaBH₃CNOne-potMethanol88[14]
CycloheptanoneCyclohexylamineNaBH(OAc)₃One-potDCE96[7][14]
Benzaldehydep-ToluidineNaBH(OAc)₃One-potDCM95[15]

Note: Yields are highly dependent on specific reaction conditions, substrate purity, and workup procedures. This table is intended for comparative purposes only.

Reducing_Agent_Selection Start Select Carbonyl and Amine One_Pot One-Pot Procedure? Start->One_Pot Acid_Sensitive Acid-Sensitive Substrates? Start->Acid_Sensitive Green_Chem Green Chemistry Priority? Start->Green_Chem Two_Step Two-Step Procedure One_Pot->Two_Step No High_Toxicity Toxicity a Concern? One_Pot->High_Toxicity Yes NaBH4 Use NaBH4 Two_Step->NaBH4 NaBH3CN Use NaBH3CN High_Toxicity->NaBH3CN No STAB Use STAB High_Toxicity->STAB Yes Acid_Sensitive->STAB Yes Catalytic Consider Catalytic Hydrogenation Green_Chem->Catalytic Yes

Caption: Decision workflow for selecting a reducing agent.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in employing these reagents, detailed step-by-step protocols for the reductive amination of benzaldehyde with aniline are provided below.

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride

This protocol minimizes the reduction of the starting aldehyde by pre-forming the imine.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve benzaldehyde (1.0 equiv) and aniline (1.0 equiv) in methanol.

  • Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine.

Step 2: Reduction

  • Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purify by column chromatography if necessary.

Protocol 2: One-Pot Reductive Amination using Sodium Cyanoborohydride

CAUTION: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of NaBH₃CN and the potential generation of HCN gas.

  • To a solution of benzaldehyde (1.0 equiv) and aniline (1.1 equiv) in methanol, add glacial acetic acid to adjust the pH to approximately 6-7.

  • Add sodium cyanoborohydride (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-6 hours), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzaldehyde (1.0 equiv) and aniline (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Add sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Conclusion: Making the Right Choice

The optimal reducing agent for reductive amination is contingent upon a careful evaluation of the substrate's nature, the desired reaction conditions, and safety considerations.

  • Sodium Triacetoxyborohydride (STAB) is often the reagent of choice for its high selectivity, mild reaction conditions, and enhanced safety profile, making it particularly suitable for complex and sensitive substrates in a one-pot procedure.[2]

  • Sodium Cyanoborohydride (NaBH₃CN) remains a highly effective and selective reagent for one-pot reactions, though its use necessitates stringent safety precautions due to its high toxicity.[2]

  • Sodium Borohydride (NaBH₄) is a powerful and economical option, best employed in a two-step approach to maximize the yield of the desired amine.[2]

  • Catalytic Hydrogenation represents a green and scalable alternative, ideal for industrial applications where the substrate is tolerant to the reaction conditions.

By understanding the nuances of each reducing agent, researchers can confidently select the most appropriate method to achieve their synthetic goals efficiently and safely.

References

  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. J. Iran. Chem. Soc. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Synthesis. [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chem Sci Trans. [Link]

  • A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. University of Liverpool. [Link]

  • Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. Taylor & Francis Online. [Link]

  • Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. National Institutes of Health. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Time effect study on reductive amination of benzaldehyde with aniline... ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem. [Link]

  • A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride. ProQuest. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. ResearchGate. [Link]

  • Ch22: Reductive amination. University of Calgary. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. ResearchGate. [Link]

  • Synthesis of secondary amines via reductive amination of benzaldehyde... ResearchGate. [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

  • Sodium Cyanoborohydride. G-Biosciences. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Reductive amination of tertiary anilines and aldehydes. PubMed. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • Reductive amination with zinc powder in aqueous media. Beilstein Journal of Organic Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Cyclopentylamino)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-(Cyclopentylamino)ethan-1-ol. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use. Adherence to proper disposal procedures is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. The procedures outlined below are designed to be a self-validating system, ensuring that each step logically reinforces the safety and compliance of the entire process.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This informs every subsequent step, from the selection of personal protective equipment to the method of segregation. This compound is an organic compound whose primary documented hazard is skin irritation.[1] However, in a laboratory setting, all chemical waste should be treated as hazardous until proven otherwise.[2]

The core principle of this protocol is risk mitigation through proactive characterization and handling. The amino and alcohol functional groups suggest potential reactivity with certain chemical classes. For instance, amines can react exothermically with acids and oxidizing agents. Therefore, the primary risk during disposal is not just exposure, but also inadvertent mixing with incompatible waste streams, which could lead to a dangerous reaction.[3]

Table 1: Chemical and Hazard Profile of this compound

PropertyDataSource(s)
Chemical Name This compound[PubChem][4]
CAS Number 2842-39-9[PubChem][4]
Molecular Formula C₇H₁₅NO[PubChem][4]
Physical State Liquid[Fluorochem][1]
GHS Pictogram GHS07 (Harmful/Irritant)[Fluorochem][1]
Hazard Statement H315: Causes skin irritation[Fluorochem][1]
Incompatible Materials Strong oxidizing agents, Acids, Acid chlorides, Carbon dioxide (CO₂)[Fisher Scientific][3]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

To ensure personnel safety, a combination of engineering controls and appropriate PPE is required. This is a standard operating procedure mandated by the Occupational Safety and Health Administration (OSHA) for all laboratory activities involving hazardous chemicals.[5][6]

  • Engineering Controls : Always handle waste this compound in a well-ventilated area. For transfers of significant volumes, a certified chemical fume hood is mandatory to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear ANSI-rated safety glasses or chemical splash goggles.

    • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for integrity before each use.

    • Body Protection : A standard laboratory coat must be worn to protect against skin contact.[8]

Immediate Response: Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is essential. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[2]

Step-by-Step Spill Cleanup Protocol:

  • Alert & Isolate : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Don PPE : Wear the PPE detailed in Section 2.

  • Contain : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect : Carefully scoop the absorbent material into a designated, leak-proof hazardous waste container.

  • Clean : Decontaminate the spill surface with a suitable solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Label & Report : Seal and label the waste container. Report the spill to your institution's Environmental Health & Safety (EHS) department.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is regulated from its point of generation to its final treatment.[9] This protocol adheres to guidelines established by the Environmental Protection Agency (EPA) for the management of hazardous waste in satellite accumulation areas (SAAs), which are the designated waste storage locations within a laboratory.[9][10]

Step 1: Waste Characterization and Segregation

  • Characterize : Treat all waste containing this compound as hazardous chemical waste.

  • Segregate : This is the most critical step to prevent dangerous reactions.

    • DO NOT mix this waste with acidic solutions.

    • DO NOT mix this waste with strong oxidizing agents.

    • Keep this waste stream separate from halogenated organic solvents.

    • It is best practice to collect this waste in a dedicated container for non-halogenated organic waste.[11]

Step 2: Container Selection and Labeling

  • Select Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is appropriate.

  • Label Container : The container must be labeled clearly at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." If it's a mixture, list all constituents.

    • The associated hazards (e.g., "Irritant," "Skin Irritant").

Step 3: Waste Accumulation and Storage

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management :

    • Keep the waste container closed at all times, except when adding waste.[12]

    • Place the primary container in a secondary containment bin or tray to contain any potential leaks.

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Step 4: Arranging for Final Disposal

  • Contact EHS : Once the container is full or the waste is no longer being generated, contact your institution's EHS or equivalent department to request a waste pickup.

  • Documentation : Complete any required waste tracking forms or online requests as per your institution's procedures. This creates a "cradle-to-grave" record of the waste, as required by law.[10]

  • Final Disposal : The EHS department will transport the waste to a central accumulation area before it is collected by a licensed hazardous waste hauler for final disposal, which typically involves incineration or fuel blending.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from the point of generation to the final hand-off for disposal.

G cluster_0 In-Lab Process cluster_1 Hand-off Process gen Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Segregate Waste (Keep from Acids & Oxidizers) ppe->segregate container Select & Label Compatible Container segregate->container accumulate Accumulate in SAA (Secondary Containment, Closed Lid) container->accumulate full Is Container Full? accumulate->full full->accumulate No request Request EHS Pickup (Complete Documentation) full->request Yes ehs EHS Collects Waste for Final Disposal request->ehs

Caption: Disposal workflow for this compound.

References

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Management . CSIR IIP. [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. [Link]

  • This compound hydrochloride (C7H15NO) . PubChem. [Link]

  • This compound . PubChem. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . Medical Waste Pros. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Laboratory Standard . Lab Manager. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State University Moorhead. [Link]

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A Senior Application Scientist's Guide to Handling 2-(Cyclopentylamino)ethan-1-ol: PPE, Operational, and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, fellow researchers. In the dynamic landscape of drug development, our success is not only measured by our discoveries but also by the unwavering commitment to safety that underpins them. Today, we turn our focus to 2-(Cyclopentylamino)ethan-1-ol, a compound with significant potential, and establish a comprehensive framework for its safe handling. This guide is born from practical, in-field experience, designed to provide you with the essential, immediate safety and logistical information needed to work with this compound confidently and securely.

Hazard Assessment: Understanding the "Why"

Before we don our first glove, we must understand the nature of the substance we are handling. This compound, like many amino alcohols, presents a specific set of hazards that dictate our safety protocols. It is classified as a skin corrosive/irritant (Category 1B), meaning it can cause severe skin burns and eye damage upon contact.[1] Some sources also indicate it may cause skin irritation.[2] Therefore, our primary objective is to prevent any direct contact with the skin, eyes, and mucous membranes.

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is our most immediate line of defense. However, simply wearing PPE is not enough; selecting the right PPE and using it correctly is paramount. Our approach is a multi-layered system, ensuring redundancy and minimizing the risk of exposure.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[3][4] Ensure that an eyewash station and safety shower are readily accessible and their locations are clearly marked.[1][3][4]

Personal Protective Equipment: A Detailed Breakdown
PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][3]Standard safety glasses are insufficient. The corrosive nature of this compound necessitates a complete seal around the eyes, provided by goggles. A face shield protects the rest of the face from splashes during transfers or other manipulations.
Skin Protection - Gloves: Double-gloving with nitrile or neoprene gloves.[1][3][5] - Lab Coat: Chemical-resistant lab coat. - Additional Protection: An oil-resistant apron and boots may be necessary depending on the scale of work.[1][3]The choice of glove material is critical. Nitrile and neoprene offer good resistance to a range of chemicals. Double-gloving allows for the immediate removal of the outer glove in case of a splash, minimizing contact time. A chemical-resistant lab coat should be worn and buttoned completely. For larger quantities, an apron provides an additional barrier.
Respiratory Protection Not typically required when used in a properly functioning fume hood.In the event of a large spill or ventilation failure, a gas mask with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be necessary.[1][3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to be a self-validating system, with checks and balances at each stage to ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Verify Fume Hood Certification prep_2 Inspect PPE for Integrity prep_1->prep_2 prep_3 Assemble All Necessary Equipment prep_2->prep_3 handle_1 Don PPE in Correct Sequence prep_3->handle_1 handle_2 Carefully Dispense Chemical handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 clean_2 Segregate Waste clean_1->clean_2 clean_3 Doff PPE in Correct Sequence clean_2->clean_3

Caption: A streamlined workflow for handling this compound.

Step 1: Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year.

  • Inspect Your PPE: Before each use, meticulously inspect your gloves for any signs of degradation, punctures, or discoloration. Ensure your eye and face protection is clean and free of cracks.

  • Assemble Materials: Gather all necessary equipment (glassware, stir bars, reagents) and place them in the fume hood before introducing the this compound. This minimizes the time the container is open.

Step 2: Handling
  • Donning PPE: Put on your PPE in the following order: lab coat, inner gloves, outer gloves, and finally, your goggles and face shield.

  • Dispensing: When opening the container, do so slowly to release any potential pressure. Use a pipette or a similar tool to transfer the liquid, avoiding pouring directly from the bottle when possible to minimize the risk of splashing.

  • During the Experiment: Keep the container of this compound sealed when not in use. Be mindful of your movements to avoid accidental spills.

Step 3: Cleanup and Disposal
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

  • Waste Segregation and Disposal:

    • Liquid Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous waste disposal. Do not mix with other waste streams unless compatibility has been confirmed.

    • Solid Waste: Any contaminated materials (e.g., pipette tips, paper towels, gloves) should be placed in a separate, clearly labeled solid hazardous waste container.

    • Follow all local and institutional regulations for hazardous waste disposal.[6]

  • Doffing PPE: Remove your PPE in the reverse order you put it on, being careful to avoid contaminating your skin. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally, the inner gloves. Wash your hands thoroughly with soap and water after removing all PPE.[1][3]

Emergency Procedures: Responding to the Unexpected

Even with the best precautions, accidents can happen. A swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention.[7][8]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][7][8] Remove contact lenses if present and easy to do.[3][7][8] Seek immediate medical attention.[3][7][8]

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent such as sand or earth.[1] Place the contaminated absorbent into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these protocols, you are not just ensuring your own safety but also contributing to a culture of safety within your laboratory. Let us continue to push the boundaries of science, with safety as our constant and trusted companion.

References

  • AMINO ALCOHOL EA Safety Data Sheet. (2018). Nippon Nyukazai Co., Ltd.
  • 2-(cyclopentylamino)
  • AMINOALCOHOL PA Safety Data Sheet. (2017). Nippon Nyukazai Co., Ltd.
  • 2-(Cyclopentylamino)
  • PubChem Compound Summary for CID 14187635, this compound.
  • Cyclopentylamine Safety D
  • Cyclopentylamine Safety D
  • Corrosive Liquid Safety D
  • 2-(Methylamino)
  • Ethanolamine Safety D
  • 2-Ethylaminoethanol Safety D
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • 2-(DIETHYLAMINO)
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali.
  • Personal Protective Equipment (PPE) Glove Chart. (n.d.). University of Tennessee, Knoxville.
  • 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL Safety Information.
  • 2-[2-(Cyclopentylamino)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.